3'-O-Methylguanosine-5'-Diphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
78771-34-3 |
|---|---|
Molecular Formula |
C11H17N5O11P2 |
Molecular Weight |
457.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
LBHMDBPTFLRYQU-KQYNXXCUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylguanosine-5'-diphosphate is a synthetic analog of the natural nucleotide guanosine (B1672433) diphosphate (B83284) (GDP). This modification, the methylation of the 3'-hydroxyl group of the ribose sugar, has profound implications for its biological activity, particularly in the context of nucleic acid synthesis. While its triphosphate counterpart, 3'-O-methylguanosine-5'-triphosphate (3'-O-Me-GTP), is well-characterized as a potent chain terminator of RNA synthesis, the specific functions and applications of the diphosphate form are less extensively documented. This guide provides a comprehensive overview of the structure, properties, and known functions of this compound and its triphosphate analog, offering insights into its potential applications in research and drug development.
Structure and Physicochemical Properties
The core structure of this compound consists of a guanine (B1146940) base linked to a ribose sugar, which is in turn attached to a diphosphate group at the 5' position. The defining feature of this molecule is the presence of a methyl group on the 3'-hydroxyl of the ribose moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇N₅O₁₁P₂ | [1][2] |
| Molecular Weight | 457.23 g/mol | [1] |
| CAS Number | 78771-34-3 | [1][2] |
| Appearance | To be determined (likely a white to off-white solid) | [1] |
| Purity | >95% (as commercially available) | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
| Stability | Stable for several weeks at ambient temperature during shipping. Greater than 2 years if stored properly. | [1] |
Function: A Focus on Chain Termination in RNA Synthesis
The primary and most well-documented function of 3'-O-methylated guanosine nucleotides lies in their ability to act as chain terminators during RNA synthesis. This activity is predominantly attributed to the triphosphate form, 3'-O-Me-GTP.
The mechanism of chain termination is straightforward. RNA polymerases catalyze the formation of phosphodiester bonds by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing RNA chain. The methylation of the 3'-hydroxyl group in 3'-O-Me-GTP physically blocks this reaction, as there is no available hydroxyl group to form the next phosphodiester bond. Once incorporated into a nascent RNA strand, 3'-O-Me-GTP effectively halts further elongation.[3]
This property makes 3'-O-Me-GTP an invaluable tool for studying the mechanisms of transcription. It has been instrumental in preparing and analyzing early RNA polymerase II elongation intermediates.[4]
While the triphosphate is the active chain-terminating agent, the diphosphate form, this compound, can be considered a precursor. In cellular or in vitro systems containing appropriate kinases, the diphosphate can be phosphorylated to the active triphosphate form.
Caption: RNA synthesis termination by 3'-O-Me-GTP.
Experimental Protocols
Enzymatic Synthesis of this compound
A common method for preparing nucleotide diphosphates is through the enzymatic phosphorylation of the corresponding monophosphate.
Materials:
-
3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP)
-
Guanylate kinase (GMPK)
-
ATP (adenosine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
HPLC system for purification and analysis
Protocol:
-
Dissolve 3'-O-Me-GMP and a molar excess of ATP in the reaction buffer.
-
Initiate the reaction by adding guanylate kinase. The enzyme will catalyze the transfer of a phosphate (B84403) group from ATP to 3'-O-Me-GMP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 37°C).
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.
-
Once the reaction is complete (as indicated by the consumption of the monophosphate and the appearance of the diphosphate peak), terminate the reaction by heat inactivation of the enzyme or by adding EDTA.
-
Purify the this compound from the reaction mixture using preparative HPLC.
-
Lyophilize the purified fraction to obtain the final product.
Caption: Workflow for enzymatic synthesis.
In Vitro Transcription Chain Termination Assay
This assay can be used to assess the chain-terminating activity of 3'-O-Me-GTP, which can be formed in situ from the diphosphate.
Materials:
-
Linear DNA template with a known promoter sequence
-
RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase)
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
This compound (or triphosphate)
-
Transcription buffer
-
RNase inhibitor
-
Urea-polyacrylamide gel for electrophoresis
-
Autoradiography or fluorescence imaging system
Protocol:
-
Set up transcription reactions in separate tubes. Include a control reaction with all four standard NTPs and experimental reactions with varying concentrations of this compound.
-
If starting with the diphosphate, include an appropriate kinase and ATP to facilitate its conversion to the triphosphate.
-
Initiate transcription by adding RNA polymerase.
-
Allow the reactions to proceed for a defined period at the optimal temperature.
-
Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Denature the RNA products by heating.
-
Separate the RNA products by size using denaturing urea-polyacrylamide gel electrophoresis.
-
Visualize the RNA transcripts using autoradiography (if using radiolabeled nucleotides) or a fluorescent stain.
-
The presence of shorter RNA transcripts in the experimental lanes compared to the full-length product in the control lane indicates chain termination.
Caption: Workflow for a chain termination assay.
Signaling Pathways and Cellular Effects
Currently, there is no direct evidence to suggest that this compound is involved in specific cellular signaling pathways as a signaling molecule itself. Its significance in a biological context is primarily as a synthetic tool to probe the process of transcription.
The introduction of methylated nucleosides into cells can have broader, indirect effects. Methylated nucleosides are naturally present in tRNA and rRNA, where they play crucial roles in structure, stability, and function.[5] The cellular machinery that handles these modifications is complex. It is conceivable that synthetic methylated nucleosides could interact with enzymes involved in these pathways, such as methyltransferases or demethylases, but such interactions for this compound have not been characterized.
Conclusion and Future Directions
This compound, and more prominently its triphosphate derivative, serves as a critical research tool for the study of RNA transcription. Its ability to act as a chain terminator provides a powerful method for dissecting the intricate steps of RNA polymerase activity. While much of the functional data is associated with the triphosphate form, the diphosphate remains a relevant precursor.
Future research could focus on several key areas:
-
Quantitative Analysis: Detailed kinetic studies are needed to determine the inhibition constants (Ki) of this compound and triphosphate for various RNA polymerases. This would provide a more precise understanding of their inhibitory potency.
-
Enzymatic Conversion: A thorough characterization of the enzymes capable of converting the diphosphate to the triphosphate form in different biological systems would be beneficial.
-
Cellular Effects: Investigating the potential off-target effects of this compound on other cellular processes, particularly those involving nucleotide metabolism and RNA modification, could reveal new biological activities.
A deeper understanding of these aspects will undoubtedly enhance the utility of this compound as a tool for researchers and may open new avenues for its application in drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 78771-34-3 | BroadPharm [broadpharm.com]
- 3. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate: Properties, Protocols, and Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3'-O-Methylguanosine-5'-Diphosphate is a modified purine (B94841) nucleotide of significant interest in biochemical and pharmaceutical research. As an analog of guanosine (B1672433) diphosphate (B83284) (GDP), its primary utility stems from the methylation at the 3'-hydroxyl position of the ribose sugar. This structural modification is critical, as the corresponding triphosphate (3'-O-Methylguanosine-5'-Triphosphate, 3'-O-Me-GTP) acts as a potent chain terminator in RNA synthesis by preventing the formation of a phosphodiester bond, thereby halting elongation by RNA polymerase.[1][2] This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and biological applications of this compound to support its use in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for handling, storage, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 78771-34-3 | [3][4] |
| Chemical Formula | C₁₁H₁₇N₅O₁₁P₂ | [3][4] |
| Molecular Weight | 457.23 g/mol | [3] |
| Exact Mass | 457.0400 | [3] |
| Appearance | Solid powder (Appearance to be confirmed experimentally) | [3] |
| Purity | Typically >95% | [3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store dry and dark. | [3][4] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [3][4] |
| Solubility | Specific quantitative data not available. Expected to be soluble in water and aqueous buffers. | |
| SMILES | O--INVALID-LINK--NC2=O)O3">C@@H--INVALID-LINK--[C@H]3COP(O)(OP(O)(O)=O)=O | [3] |
| InChI Key | LBHMDBPTFLRYQU-KQYNXXCUSA-N | [3] |
Biological Role and Applications
The primary biological significance of 3'-O-methylated nucleotides is their ability to terminate nucleic acid chain elongation. While the triphosphate form (3'-O-Me-GTP) is the active chain-terminating agent, the diphosphate derivative serves as a crucial precursor and a potential modulator of nucleotide-binding proteins.
-
Precursor for Chain Terminator: this compound can be enzymatically or chemically phosphorylated to its triphosphate form, which is used to study the mechanisms of RNA polymerases.[1][2]
-
Enzyme Inhibition Studies: As a structural analog of GDP, it can be used to investigate the binding and catalytic mechanisms of enzymes that recognize GDP, such as G-proteins or kinases, potentially acting as a competitive inhibitor.
-
Structural Biology: The compound can be used in co-crystallization studies to understand the structural basis of enzyme-substrate interactions.
The mechanism of action for the corresponding triphosphate as a chain terminator is a cornerstone of its application.
References
3'-O-Methylguanosine-5'-Diphosphate: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-O-Methylguanosine-5'-Diphosphate is a crucial, synthetically modified nucleotide that has garnered significant attention in the fields of molecular biology and drug development. Its discovery as a core component of Anti-Reverse Cap Analogs (ARCAs) has revolutionized the in vitro synthesis of messenger RNA (mRNA) by ensuring its correct orientation and thereby dramatically increasing translational efficiency. This technical guide provides an in-depth overview of the discovery, detailed chemical synthesis, and biological significance of this compound. It includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field.
Discovery and Significance
The discovery of this compound is intrinsically linked to the development of technologies for in vitro mRNA synthesis. During in vitro transcription using standard cap analogs like m7GpppG, a significant portion of the cap structures are incorporated in a reverse orientation, rendering the resulting mRNA translationally incompetent.[1] To overcome this limitation, "anti-reverse" cap analogs (ARCAs) were designed.[2] The key innovation in ARCAs is the methylation of the 3'-hydroxyl group of the guanosine (B1672433) nucleoside, which blocks the phosphodiester bond formation at this position by RNA polymerase, thus ensuring that the cap analog is incorporated exclusively in the correct orientation.[3] This strategic modification leads to the production of a homogenous population of correctly capped mRNA molecules with significantly enhanced translational efficiency.[2]
The diphosphate (B83284) form, this compound, serves as a key precursor in the synthesis of these more complex ARCA structures, such as m2^7,3'-O^GpppG. Its synthesis is a critical step in the production of high-quality mRNA for various research and therapeutic applications, including mRNA-based vaccines and protein replacement therapies.[4]
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the synthesis of the 3'-O-methylated guanosine precursor, followed by its phosphorylation to the diphosphate.
Synthesis of 3'-O-Methylguanosine
An efficient method for the selective synthesis of 3'-O-methylguanosine starts from 2-aminoadenosine (B16350), as detailed by Kore et al. (2006).[5] This process involves the regioselective methylation of the 3'-hydroxyl group, followed by enzymatic deamination.
Experimental Protocol: Synthesis of 3'-O-Methylguanosine [5]
-
Methylation of 2-aminoadenosine:
-
Dissolve 2-aminoadenosine in anhydrous dimethylformamide (DMF).
-
Add a stoichiometric amount of stannous chloride (SnCl₂) and stir the mixture at 50°C for 15 minutes.
-
Cool the reaction mixture and slowly add a solution of diazomethane (B1218177) in a suitable solvent.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and remove the solvent under reduced pressure. The resulting mixture will contain primarily 3'-O-methyl-2-aminoadenosine.
-
-
Enzymatic Deamination:
-
Suspend the crude mixture from the previous step in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add adenosine (B11128) deaminase to the suspension.
-
Stir the mixture at room temperature and monitor the reaction by high-performance liquid chromatography (HPLC). The 3'-O-methylguanosine product, being poorly soluble, will precipitate out of the solution.
-
Isolate the precipitated 3'-O-methylguanosine by centrifugation or filtration.
-
Wash the solid product with water and then a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum.
-
Phosphorylation of 3'-O-Methylguanosine to this compound
The phosphorylation of the 5'-hydroxyl group of 3'-O-methylguanosine to yield the diphosphate can be achieved through several established methods for nucleoside phosphorylation. A common and effective approach is a one-pot reaction using phosphoryl chloride and subsequently pyrophosphate.
Experimental Protocol: Synthesis of this compound
-
Monophosphorylation:
-
Co-evaporate dry 3'-O-methylguanosine with anhydrous pyridine (B92270) and then dry it under high vacuum.
-
Suspend the dried nucleoside in anhydrous trimethyl phosphate.
-
Cool the suspension to 0°C in an ice bath.
-
Add phosphoryl chloride (POCl₃) dropwise while stirring.
-
Continue stirring at 0°C for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
-
Diphosphorylation:
-
In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.
-
Add this pyrophosphate solution to the reaction mixture from the previous step at 0°C.
-
Allow the reaction to proceed for several hours to overnight, monitoring for the formation of the diphosphate product.
-
Quench the reaction by adding a solution of triethylammonium (B8662869) bicarbonate (TEAB).
-
-
Purification:
-
Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex A-25 column.[6]
-
Elute with a linear gradient of TEAB buffer (e.g., 0.05 M to 1 M).
-
Collect the fractions containing the desired product, as identified by UV absorbance and confirmed by HPLC and mass spectrometry.
-
Combine the pure fractions and remove the TEAB by repeated co-evaporation with methanol.
-
Lyophilize the final product to obtain this compound as a stable salt.
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 3'-O-Methylguanosine and its subsequent phosphorylation.
Table 1: Synthesis of 3'-O-Methylguanosine
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield | Purity | Reference |
| Methylation | 3'-O-methyl-2-aminoadenosine | 2-aminoadenosine | SnCl₂, Diazomethane | DMF | ~90% (regioselectivity) | - | [5][7] |
| Deamination | 3'-O-methylguanosine | 3'-O-methyl-2-aminoadenosine | Adenosine deaminase | Phosphate buffer | ~88% | >98% (after precipitation) | [5][7] |
Table 2: Synthesis and Purification of this compound
| Step | Product | Starting Material | Key Reagents | Purification Method | Typical Yield | Purity |
| Phosphorylation | This compound | 3'-O-methylguanosine | POCl₃, Pyrophosphate | Anion-exchange chromatography | 40-60% | >95% (by HPLC) |
Biological Role and Signaling Pathways
The primary biological significance of this compound lies in its role as a precursor for ARCAs, which are used in the in vitro synthesis of mRNA. The 3'-O-methyl group on the guanosine cap has profound implications for the fate of the mRNA molecule within the cell.
Ensuring Correct Translational Initiation
The presence of the 3'-O-methyl group on the cap analog prevents its reverse incorporation during in vitro transcription. This ensures that the resulting mRNA population has a uniform and correct 5' cap structure, which is essential for efficient recognition by the cap-binding protein eIF4E, a key factor in the initiation of translation.[5][8]
Evasion of Decapping Enzymes
The 3'-O-methylation of the cap can also influence the mRNA's stability by affecting its interaction with decapping enzymes. While the primary decapping enzyme Dcp2 can still recognize and hydrolyze ARCA caps, the modification can alter the efficiency of this process. Furthermore, the 3'-O-methyl group may provide steric hindrance, offering some protection against other exonucleases.[9][10]
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is a sequential process involving organic synthesis, enzymatic reaction, and chromatographic purification.
Conclusion
This compound is a cornerstone molecule in the production of high-quality, translationally efficient mRNA for research and therapeutic purposes. Its rational design as part of the ARCA strategy has addressed a significant bottleneck in in vitro transcription technology. The synthetic routes outlined in this guide, while requiring careful execution, are robust and scalable. A thorough understanding of its synthesis and biological implications is essential for any professional working at the forefront of mRNA technology and drug development. Further research into the cellular processing of ARCA-capped mRNAs will continue to refine our understanding and may lead to the development of even more advanced cap analogs with enhanced therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. neb-online.fr [neb-online.fr]
- 4. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Recognition of the mRNA Cap by Saccharomyces cerevisiae eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dcp2 Decaps m2,2,7GpppN-Capped RNAs, and Its Activity Is Sequence and Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 3'-O-Methylguanosine-5'-Diphosphate in RNA Biology: A Technical Guide
Abstract
While the 7-methylguanosine (B147621) (m7G) cap is a well-established hallmark of eukaryotic mRNA, the biological significance of other modified guanosine (B1672433) nucleotides remains an area of active investigation. This technical guide delves into the hypothetical and potential roles of 3'-O-Methylguanosine-5'-Diphosphate (m3G-DP) in RNA biology. Although direct evidence for the natural occurrence and function of m3G-DP is currently limited, its structural similarity to key molecules in RNA metabolism suggests plausible involvement in RNA capping, decapping, and transcriptional regulation. This document provides a comprehensive overview of the synthesis, potential interactions, and experimental approaches to study this enigmatic molecule.
Introduction
The life cycle of an RNA molecule is intricately regulated by a symphony of chemical modifications. Among the most critical is the 5' cap, a feature that orchestrates mRNA processing, export, translation, and stability. The canonical cap structure consists of a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. However, the cellular milieu contains a diverse array of modified nucleotides, raising questions about their potential incorporation into RNA and subsequent functional consequences.
This guide focuses on this compound (m3G-DP), a molecule whose biological role is yet to be elucidated. Its triphosphate counterpart, 3'-O-Methylguanosine-5'-Triphosphate (m3G-TP), is known to act as a chain terminator in RNA synthesis[1]. This established function of the triphosphate form provides a compelling starting point for hypothesizing the origins and potential functions of the diphosphate (B83284) derivative. m3G-DP could arise as a precursor in a non-canonical capping pathway, as a product of RNA degradation, or as a signaling molecule in its own right. Understanding the synthesis, recognition, and enzymatic processing of m3G-DP is crucial for expanding our knowledge of RNA regulation and for the development of novel therapeutic strategies targeting RNA metabolism.
Structure and Synthesis of this compound
2.1. Molecular Structure
This compound is a purine (B94841) nucleotide derivative characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar. This modification distinguishes it from the canonical guanosine diphosphate (GDP) and has significant implications for its chemical properties and potential biological interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C11H17N5O11P2 | 457.23 |
| Guanosine-5'-Diphosphate (GDP) | C10H15N5O11P2 | 443.20 |
2.2. Hypothetical Biosynthesis Pathways
The cellular origin of m3G-DP is currently unknown. However, based on established enzymatic reactions, several plausible pathways can be proposed:
-
Dephosphorylation of m3G-TP: The most direct route would be the enzymatic removal of the gamma-phosphate from 3'-O-Methylguanosine-5'-Triphosphate (m3G-TP), a known RNA polymerase chain terminator. This reaction could be catalyzed by a nucleoside triphosphate pyrophosphatase.
-
Phosphorylation of 3'-O-Methylguanosine-5'-Monophosphate (m3G-MP): Alternatively, m3G-DP could be synthesized via the phosphorylation of m3G-MP by a nucleoside monophosphate kinase.
-
Phosphorylation of 3'-O-Methylguanosine: The initial step could be the phosphorylation of the nucleoside 3'-O-methylguanosine by a nucleoside kinase to form m3G-MP, which is then further phosphorylated.
Potential Roles in RNA Biology
The presence of a methyl group on the 3'-hydroxyl of the ribose fundamentally alters the structure of the nucleotide, preventing the formation of a phosphodiester bond and thus chain elongation during RNA synthesis. This inherent property suggests several potential roles for m3G-DP in RNA metabolism.
3.1. Non-Canonical RNA Capping and Transcriptional Termination
While the canonical m7G cap is added post-transcriptionally, a 3'-O-methylated guanosine cap could theoretically be incorporated co-transcriptionally. If 3'-O-methylguanosine triphosphate (m3G-TP) is used as an initiating nucleotide by RNA polymerase, it would result in a capped and terminated transcript. Subsequent removal of the gamma-phosphate would yield a 5'-m3G-DP capped RNA. Such a mechanism would intrinsically link transcription initiation with termination, producing short, capped RNAs.
3.2. A Substrate for Decapping Enzymes?
The fate of any capped RNA, canonical or not, is often determined by decapping enzymes. The Nudix (Nucleoside diphosphate linked to X) hydrolase superfamily, which includes the primary eukaryotic decapping enzyme Dcp2, is known to have broad substrate specificity. Several Nudix proteins have been shown to decap not only m7G-capped RNAs but also unmethylated and non-canonical caps[2][3]. This suggests that an RNA molecule bearing a 3'-O-methylated guanosine cap could be a substrate for a subset of Nudix hydrolases. The cleavage of such a cap would release m3G-DP and a 5'-monophosphorylated RNA, targeting the transcript for degradation.
References
Unraveling the Enigmatic Role of 3'-O-Methylguanosine-5'-Diphosphate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 3'-O-Methylguanosine-5'-Diphosphate (3'-O-Me-GDP) and its closely related triphosphate derivative, 3'-O-Methylguanosine-5'-Triphosphate (3'-O-Me-GTP). While not a prominent player in naturally occurring biochemical pathways, these synthetic molecules have carved out a significant niche as powerful tools in molecular biology research, particularly in the study of RNA synthesis. This document delves into the chemical synthesis of these compounds, their primary application as chain terminators in transcription, and the emerging, yet uncharacterized, potential of 3'-O-methylguanosine as a biomarker. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers, scientists, and drug development professionals in their endeavors.
Introduction: A Synthetic Nucleotide with Research Significance
This compound is a modified purine (B94841) nucleotide that is not commonly found in endogenous metabolic pathways. Its significance lies primarily in its synthetic nature and its utility in biochemical research, largely stemming from the properties of its triphosphate counterpart, 3'-O-Me-GTP. The key structural feature of these molecules is the methylation of the 3'-hydroxyl group on the ribose sugar. This modification sterically hinders the formation of a phosphodiester bond, the fundamental linkage in the elongation of nucleic acid chains. This property makes 3'-O-Me-GTP an effective chain terminator in RNA synthesis, allowing for the controlled study of RNA polymerase activity. While the diphosphate (B83284) form is less commonly used experimentally, it is a crucial precursor in the synthesis of the triphosphate and may serve as a control compound in various assays.
Recent studies have indicated the presence of 3'-O-methylguanosine in the bodily fluids of patients with certain types of cancer, suggesting the possibility of an unknown metabolic pathway and its potential as a disease biomarker. However, the enzymatic machinery and the biochemical context of this observation remain to be elucidated.
This guide will focus on the established chemical synthesis of 3'-O-methylated guanosine (B1672433) derivatives and their application in studying RNA polymerase, providing researchers with the necessary information to leverage these tools in their work.
Chemical Synthesis of 3'-O-Methylguanosine Derivatives
The synthesis of this compound is a multi-step process that begins with the selective methylation of a guanosine precursor, followed by phosphorylation to the diphosphate. A common and efficient method involves the synthesis of 3'-O-methylguanosine from 2-aminoadenosine (B16350).
Synthesis of 3'-O-Methylguanosine
An improved strategy for the selective synthesis of 3'-O-methylguanosine starts with 2-aminoadenosine, utilizing the catalyst stannous chloride to direct the methylation by diazomethane (B1218177). The regioselectivity of the 2'- and 3'-O-alkylation is controlled by optimizing reaction conditions.
The methylation at the 3'-OH of 2-aminoadenosine is achieved by mixing a stoichiometric amount of stannous chloride in DMF and stirring at 50°C for 15 minutes, followed by the addition of diazomethane[1][2]. This results in a mixture containing approximately 90% 3'-O-methyl-2-aminoadenosine and 10% 2'-O-methyl-2-aminoadenosine[1][2]. The subsequent treatment of this mixture with the enzyme adenosine (B11128) deaminase preferentially deaminates the 3'-O-methyl-2-aminoadenosine, yielding 3'-O-methylguanosine with high efficiency[1][2]. Due to its low solubility, the product precipitates and can be isolated by centrifugation, obviating the need for chromatographic purification[1][2].
| Reactant | Product | Reagents | Yield | Reference |
| 2-aminoadenosine | 3'-O-methyl-2-aminoadenosine | Stannous chloride, Diazomethane in DMF | 90% | [1][2] |
| 3'-O-methyl-2-aminoadenosine | 3'-O-methylguanosine | Adenosine Deaminase | 88% | [1][2] |
Table 1: Summary of yields for the synthesis of 3'-O-methylguanosine.
Phosphorylation to this compound
Once 3'-O-methylguanosine is synthesized, it can be phosphorylated to its 5'-monophosphate, diphosphate, and triphosphate forms using established chemical or enzymatic methods. Chemical phosphorylation often involves the use of phosphorylating agents like phosphoryl chloride (POCl₃) in an appropriate solvent, followed by reaction with pyrophosphate to yield the diphosphate and triphosphate. While specific protocols for the phosphorylation of 3'-O-methylguanosine to the diphosphate are not detailed in the provided search results, general methods for nucleoside phosphorylation are well-documented in the literature.
Application in the Study of RNA Synthesis
The primary and most well-documented application of 3'-O-methylated guanosine nucleotides is the use of 3'-O-Me-GTP as a chain terminator in RNA synthesis.
Mechanism of Chain Termination
During in vitro transcription, RNA polymerases catalyze the sequential addition of ribonucleotides to the 3'-end of a growing RNA chain. This process requires a free 3'-hydroxyl group on the terminal nucleotide to form a phosphodiester bond with the incoming nucleoside triphosphate. The presence of a methyl group on the 3'-hydroxyl of 3'-O-Me-GTP prevents this nucleophilic attack, thereby terminating the elongation of the RNA transcript once it is incorporated. This property allows researchers to precisely control the length of RNA transcripts and to study the kinetics and mechanisms of RNA polymerases.
Experimental Protocol: In Vitro Transcription with Chain Termination
The following is a generalized protocol for an in vitro transcription reaction incorporating 3'-O-Me-GTP for chain termination. Specific concentrations and incubation times may need to be optimized depending on the RNA polymerase and template used.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA Polymerase
-
Transcription Buffer (10X)
-
ATP, CTP, UTP solutions (100 mM)
-
GTP solution (100 mM)
-
3'-O-Me-GTP solution
-
DTT (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
10X Transcription Buffer: 2 µL
-
100 mM ATP, CTP, UTP: 2 µL each
-
A mixture of GTP and 3'-O-Me-GTP to achieve the desired final concentration for termination. The ratio will determine the frequency of termination.
-
1 µg Linear DNA template
-
100 mM DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA-containing loading buffer).
-
Analyze the RNA products by denaturing polyacrylamide gel electrophoresis to visualize the truncated transcripts.
Potential as a Cancer Biomarker
While the primary focus of this guide is on the synthetic and experimental aspects of this compound, it is important to note the emerging evidence for the presence of 3'-O-methylguanosine in biological samples. One study reported elevated levels of 3'-O-methylguanosine in the body fluids of tumor-bearing patients compared to healthy controls.
This finding suggests that there may be an undiscovered metabolic pathway in cancerous cells that leads to the production of this modified nucleoside. The enzymes responsible for this 3'-O-methylation and the subsequent fate of the molecule are currently unknown. Further research is needed to validate 3'-O-methylguanosine as a reliable biomarker and to understand the biochemical pathways involved. A targeted metabolomics approach using liquid chromatography with tandem mass spectrometry (LC-MS/MS) would be a suitable method for the quantitative analysis of this and other modified nucleosides in clinical samples[3].
Conclusion
This compound and its triphosphate derivative are valuable tools for the molecular biology research community. Their ability to act as chain terminators in RNA synthesis provides a powerful method for studying the intricate mechanisms of RNA polymerases. While their role in natural biological systems is currently unclear, the potential of 3'-O-methylguanosine as a cancer biomarker opens up new avenues for clinical research. This guide provides a foundational understanding of the synthesis and application of these important synthetic nucleotides, empowering researchers to utilize them effectively in their studies. Further investigation into the potential endogenous pathways involving 3'-O-methylguanosine is warranted and could reveal novel aspects of cancer metabolism.
References
- 1. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeted metabolomics analysis of nucleosides and the identification of biomarkers for colorectal adenomas and colorectal cancer [frontiersin.org]
3'-O-Methylguanosine-5'-Diphosphate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-O-Methylguanosine-5'-Diphosphate, a modified nucleotide crucial for various molecular biology applications. This document details its core physicochemical properties, mechanism of action, and practical applications in research.
Core Compound Properties
This compound is a synthetic analog of the natural nucleotide guanosine (B1672433) diphosphate (B83284). The key modification is the methylation of the 3'-hydroxyl group of the ribose sugar. This structural alteration is fundamental to its primary application as a tool in nucleic acid research.
| Property | Data | Citation(s) |
| Chemical Formula | C11H17N5O11P2 | [1][2] |
| Molecular Weight | 457.23 g/mol | [1] |
| Exact Mass | 457.0400 | [1] |
| CAS Number | 78771-34-3 | [1][2] |
| Appearance | Please refer to supplier datasheet | |
| Purity | Please refer to supplier datasheet | |
| Storage Conditions | -20°C for long-term storage | [2] |
Mechanism of Action: RNA Chain Termination
The strategic placement of a methyl group at the 3'-hydroxyl position of the ribose sugar is the defining functional feature of this compound. In the process of RNA synthesis, RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate of an incoming nucleotide triphosphate.
The 3'-O-methyl group in this compound blocks this reaction. Once incorporated into a growing RNA strand (following its phosphorylation to the triphosphate form), the absence of a free 3'-hydroxyl group prevents the addition of the next nucleotide, thereby terminating the elongation of the RNA chain. The related compound, 3'-O-Methylguanosine-5'-Triphosphate, is a known chain terminator in RNA synthesis.
Caption: Mechanism of RNA chain termination by 3'-O-Methylguanosine.
Experimental Protocols and Applications
Due to its chain-terminating properties, this compound, and more directly its triphosphate form, are valuable reagents in molecular biology research.
Key Applications
-
Studying RNA Polymerase Activity: The use of 3'-O-methylated nucleotides helps in elucidating the mechanisms of RNA polymerases by acting as specific inhibitors of chain elongation.
-
Sequencing of RNA: While less common than dideoxy sequencing for DNA, chain-termination methods using modified nucleotides can be adapted for RNA sequencing.
-
Controlling RNA Synthesis in vitro: Researchers can control the length of RNA transcripts synthesized in vitro by including 3'-O-methylated nucleotides in the reaction mixture.
General Experimental Protocol Considerations
A detailed experimental protocol will be application-specific. However, a general workflow for its use in an in vitro transcription assay to study RNA polymerase inhibition would involve the following steps:
-
Preparation of Reagents:
-
Prepare a standard in vitro transcription buffer, including a DNA template, RNA polymerase, and the four standard nucleotide triphosphates (ATP, CTP, GTP, UTP).
-
Prepare a stock solution of this compound. Note that for incorporation into an RNA strand by RNA polymerase, the diphosphate form would need to be converted to the triphosphate form, for example, by using a nucleoside diphosphate kinase. Alternatively, the commercially available 3'-O-Methylguanosine-5'-Triphosphate can be used directly.
-
-
Reaction Setup:
-
Set up a series of reactions with varying concentrations of the 3'-O-methylated nucleotide, alongside a control reaction with no modified nucleotide.
-
Incubate the reactions at the optimal temperature for the specific RNA polymerase being used.
-
-
Analysis of Transcription Products:
-
Terminate the reactions and purify the RNA products.
-
Analyze the length of the RNA transcripts using gel electrophoresis. A dose-dependent decrease in the length of the full-length transcript and an increase in shorter, terminated fragments would be expected.
-
Caption: General experimental workflow for studying RNA polymerase inhibition.
Handling and Storage
For long-term viability, this compound should be stored at -20°C.[2] When preparing stock solutions, it is advisable to consult the batch-specific molecular weight provided by the supplier, as the degree of hydration can affect this value. Standard laboratory precautions should be taken when handling this compound.
References
An In-depth Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylguanosine-5'-Diphosphate (CAS Number: 78771-34-3) is a modified purine (B94841) nucleotide of interest in biochemical research and drug discovery. Its structure, characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar, suggests a role as a modulator of nucleic acid metabolism and signaling pathways. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthesis methodologies, and hypothesized biological functions based on related compounds. While specific experimental data for the diphosphate (B83284) form is limited in publicly available literature, this document extrapolates from known information on its triphosphate and other modified guanosine (B1672433) analogues to provide a foundational understanding for researchers.
Physicochemical Properties
Quantitative data for this compound has been aggregated from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 78771-34-3 | BroadPharm[1] |
| Molecular Formula | C₁₁H₁₇N₅O₁₁P₂ | BroadPharm[1] |
| Molecular Weight | 457.2 g/mol | BroadPharm[1] |
| Storage Condition | -20°C | BroadPharm[1] |
| Appearance | Solid (form may vary) | Inferred |
| Solubility | Soluble in water | Inferred from related compounds |
Synthesis and Purification
Potential Synthesis Strategies
2.1.1. Chemical Synthesis:
A common approach for the synthesis of nucleoside diphosphates involves the phosphorylation of the corresponding nucleoside monophosphate. The synthesis could potentially start from 3'-O-Methylguanosine, which would first be phosphorylated to 3'-O-Methylguanosine-5'-Monophosphate. A subsequent phosphorylation step would yield the desired diphosphate.
2.1.2. Enzymatic Synthesis:
Enzymatic methods offer high specificity and are used for the synthesis of various nucleoside phosphates.[2] A plausible enzymatic route could involve the use of a nucleoside monophosphate (NMP) kinase. These enzymes catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to a nucleoside monophosphate.[2]
Purification
Purification of the final product is critical to remove starting materials, byproducts, and excess reagents. High-performance liquid chromatography (HPLC), particularly ion-exchange or reverse-phase chromatography, is a standard method for purifying nucleotides. Mass spectrometry and NMR spectroscopy can be used to confirm the identity and purity of the final compound.[3][4]
Hypothesized Mechanism of Action and Biological Role
The biological role of this compound is not well-documented. However, based on its structural similarity to other modified nucleotides, several potential mechanisms of action can be proposed.
Analogue of Guanosine Diphosphate (GDP)
As an analogue of GDP, this compound could potentially interact with proteins that bind GDP, such as G-proteins. These interactions could either be agonistic or antagonistic, leading to the modulation of various signaling pathways.
Precursor to the Triphosphate Form
It is plausible that this compound can be phosphorylated in vitro or in vivo to its triphosphate counterpart, 3'-O-Methylguanosine-5'-Triphosphate. The triphosphate is a known chain terminator in RNA synthesis.[5][6] The presence of the 3'-O-methyl group prevents the formation of the phosphodiester bond required for chain elongation by RNA polymerases.
Potential Research Applications
Given its structure, this compound could be a valuable tool in several areas of research.
-
Studying Enzyme Kinetics: It could be used as a substrate or inhibitor in studies of enzymes that metabolize guanosine nucleotides, such as kinases and phosphatases, to elucidate their substrate specificity and reaction mechanisms.
-
Modulating G-protein Signaling: Its potential interaction with G-proteins makes it a candidate for investigating the role of these proteins in cellular signaling.
-
Drug Discovery: As a modified nucleotide, it could serve as a starting point for the development of therapeutic agents that target nucleotide-binding proteins.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on standard biochemical techniques for studying nucleotide analogues.
In Vitro RNA Synthesis Assay
This experiment would investigate if this compound can be converted to the triphosphate form and subsequently act as a chain terminator.
Materials:
-
This compound
-
Nucleoside-diphosphate kinase (NDPK)
-
ATP
-
RNA polymerase
-
DNA template containing a promoter for the RNA polymerase
-
Standard ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Transcription buffer
-
Urea-polyacrylamide gel
-
Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization
Method:
-
Phosphorylation Reaction: Incubate this compound with NDPK and a molar excess of ATP in a suitable buffer to facilitate its conversion to the triphosphate form.
-
Transcription Reaction: Set up a standard in vitro transcription reaction containing the DNA template, RNA polymerase, all four standard rNTPs (including the radiolabeled one), and the reaction mixture from the phosphorylation step.
-
Control Reactions:
-
A reaction without any 3'-O-methylated guanosine species (positive control for full-length transcript).
-
A reaction with a known chain terminator, 3'-O-Methylguanosine-5'-Triphosphate (positive control for termination).
-
A reaction with the diphosphate form but without NDPK, to test for direct effects.
-
-
Analysis: Separate the transcription products by urea-polyacrylamide gel electrophoresis and visualize the radiolabeled RNA transcripts. The presence of shorter transcripts in the lane containing the phosphorylated this compound would indicate its conversion and subsequent chain termination activity.
G-protein Binding Assay
This experiment would assess the ability of this compound to compete with GDP for binding to a G-protein.
Materials:
-
This compound
-
Purified G-protein (e.g., Ras, Gα subunit)
-
Radiolabeled GDP (e.g., [³H]GDP or [³⁵S]GTPγS, a non-hydrolyzable GTP analog often used in these assays)
-
Binding buffer
-
Nitrocellulose filters
Method:
-
Competition Binding: Incubate the G-protein with a constant concentration of radiolabeled GDP and varying concentrations of this compound.
-
Control Reactions:
-
Binding of radiolabeled GDP in the absence of any competitor (maximum binding).
-
Binding in the presence of a large excess of unlabeled GDP (non-specific binding).
-
-
Filtration: After incubation, rapidly filter the reaction mixtures through nitrocellulose filters. The filters will retain the protein-bound radiolabeled nucleotide.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of bound radiolabeled GDP as a function of the concentration of this compound. A decrease in bound radioactivity with increasing concentrations of the test compound would indicate competitive binding. From this data, the inhibitory constant (Ki) can be calculated.
Visualizations
Hypothesized Role in RNA Chain Termination
Caption: Hypothetical pathway of this compound in RNA chain termination.
Potential G-Protein Signaling Interference
Caption: Potential interference of this compound with G-protein signaling.
Conclusion
This compound is a modified nucleotide with potential applications in biochemical research. While direct experimental data is scarce, its structural features suggest it may function as a modulator of nucleotide-dependent enzymes and signaling pathways, likely after conversion to its triphosphate form. The hypothetical experimental protocols and pathways presented in this guide provide a framework for future investigations into the specific biological roles of this compound. Further research is warranted to fully elucidate its mechanism of action and potential as a research tool or therapeutic lead.
References
- 1. This compound, 78771-34-3 | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 3'-O-Methylguanosine-5'-monophosphate | 400806-41-9 | Benchchem [benchchem.com]
- 4. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
An In-depth Technical Guide to the Interaction of 3'-O-Methylguanosine-5'-Diphosphate with Proteins
Abstract: This technical guide provides a comprehensive overview of the molecular interactions between 3'-O-Methylguanosine-5'-Diphosphate (3'-OMe-GDP) and various proteins, with a primary focus on its role as a cap-structure analog in the context of mRNA translation. This document is intended for researchers, scientists, and drug development professionals engaged in molecular biology, biochemistry, and therapeutics. It details the mechanism of action, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction to this compound (3'-OMe-GDP)
This compound (3'-OMe-GDP) is a chemically modified guanosine (B1672433) nucleotide. It is structurally analogous to the 5' cap structure found on eukaryotic messenger RNA (mRNA), specifically resembling 7-methylguanosine (B147621) (m7G), but with a crucial modification: a methyl group on the 3'-hydroxyl of the ribose sugar. This modification prevents the formation of a phosphodiester bond, thereby acting as a chain terminator in nucleic acid synthesis.[1] Its primary utility in research is as a competitive inhibitor for cap-binding proteins, allowing for the detailed study of cap-dependent biological processes, most notably the initiation of protein synthesis.
The 5' cap, typically a 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge, is essential for mRNA stability, processing, nuclear export, and efficient translation initiation.[2][3] By mimicking this structure, 3'-OMe-GDP and related analogs serve as invaluable tools to probe the function of proteins that recognize and bind to the mRNA cap.
Core Interaction: Binding to Eukaryotic Initiation Factor 4E (eIF4E)
The most well-characterized interaction of cap analogs like 3'-OMe-GDP is with the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is the rate-limiting component of the eIF4F complex, which is responsible for recruiting mRNA to the ribosome for translation.
Mechanism of Binding: eIF4E possesses a specific, concave binding pocket that recognizes the m7G cap. The binding is characterized by two main types of interactions:
-
Pi-Pi Stacking: The 7-methyl guanine (B1146940) base of the cap is "sandwiched" between the aromatic side chains of two highly conserved tryptophan residues (Trp-56 and Trp-102 in murine eIF4E).[4][5] This stacking interaction is a hallmark of cap recognition.
-
Electrostatic Interactions: The phosphate (B84403) groups of the cap analog form favorable electrostatic interactions with basic residues within the binding pocket, such as lysines and arginines.[6]
3'-OMe-GDP acts as a competitive antagonist, binding to this pocket and preventing eIF4E from binding to the 5' end of capped mRNA. This disrupts the assembly of the translation initiation complex and inhibits protein synthesis.[7][8] The 3'-O-methyl modification does not directly participate in binding but ensures the molecule acts as a tool rather than a substrate for RNA polymerases.
Quantitative Data on Cap Analog-Protein Interactions
The binding affinity of various cap analogs to eIF4E has been quantified using several biophysical techniques. While data specifically for 3'-OMe-GDP is embedded within studies of more complex analogs, the following table summarizes key quantitative parameters for related compounds to provide a comparative landscape. These analogs often feature a 3'-O-methyl modification on the terminal guanosine to prevent reverse incorporation during in vitro transcription, known as Anti-Reverse Cap Analogs (ARCA).
| Cap Analog | Interacting Protein | Method | Affinity / Inhibition | Reference |
| m7GpppAmpG | eIF4E | Not Specified | KD = 45.6 nM | [9] |
| Various m7G analogs | eIF4E | Fluorescence Titration | 61-fold variation in affinity | [2] |
| Various m7G analogs | Rabbit Reticulocyte Lysate | In Vitro Translation Assay | 146-fold variation in inhibition | [2] |
| m7G and m3(2,2,7)G caps | C. elegans IFE-5 | Fluorescence Quenching | Kas = 2 x 106 to 7 x 106 M-1 | [10] |
| m7GDP | eIF4E | GST Pulldown / NMR | Binding does not prevent RNMT interaction | [6] |
Impact on Cap-Dependent Translation Signaling
The binding of eIF4E to the mRNA cap is the committed step in cap-dependent translation initiation. This event triggers the recruitment of eIF4G (a large scaffolding protein) and eIF4A (an RNA helicase), forming the eIF4F complex. The eIF4F complex then unwinds the 5' untranslated region (UTR) of the mRNA, facilitating the binding of the 43S preinitiation complex and scanning for the start codon.
By sequestering eIF4E, 3'-OMe-GDP effectively blocks the entire downstream cascade, leading to a potent inhibition of protein synthesis for the vast majority of eukaryotic mRNAs. This makes it a powerful tool for differentiating between cap-dependent and cap-independent translation mechanisms (e.g., those using an Internal Ribosome Entry Site, or IRES).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Murine Eukaryotic Translation Initiation Factor 4E bound to 7-methyl-GDP [biology.kenyon.edu]
- 5. Structure of translation factor eIF4E bound to m7GDP and interaction with 4E-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of the interaction between the methyl-7-guanosine cap maturation enzyme RNMT and the cap-binding protein eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of initiation of protein synthesis by 7-methylguanosine-5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Interaction of three Caenorhabditis elegans isoforms of translation initiation factor eIF4E with mono- and trimethylated mRNA 5' cap analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 3'-O-Methylguanosine-5'-Diphosphate for Enhanced In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3'-O-Methylguanosine-5'-Diphosphate, a key component of the Anti-Reverse Cap Analog (ARCA), in in vitro transcription (IVT) for the production of capped messenger RNA (mRNA). Capped mRNA is essential for efficient translation and stability in eukaryotic cells, making it a critical component in the development of mRNA-based therapeutics and vaccines.
Introduction to this compound and ARCA
This compound is a modified guanosine (B1672433) nucleotide. In the context of in vitro transcription, it is a critical part of a synthetic cap analog known as the Anti-Reverse Cap Analog (ARCA). The 5' cap structure of eukaryotic mRNA, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is crucial for mRNA stability, nuclear export, and translation initiation.[][2][]
Standard cap analogs can be incorporated in either the correct or reverse orientation during in vitro transcription, leading to a significant portion of non-functional mRNA. The innovation of ARCA lies in the methylation of the 3'-hydroxyl group of the guanosine. This 3'-O-methylation prevents the cap analog from being incorporated in the reverse orientation by RNA polymerase, ensuring that a higher percentage of the synthesized mRNA is capped correctly and is therefore translationally active.[4] This modification results in a "Cap 0" structure.[5] For applications requiring a "Cap 1" structure, which includes an additional methylation at the 2'-O position of the first nucleotide to potentially reduce immunogenicity, a subsequent enzymatic methylation step is necessary.[5]
Advantages of Using ARCA in In Vitro Transcription
-
Increased Translational Efficiency: By preventing reverse incorporation, ARCA ensures that a majority of the synthesized mRNA has a functional 5' cap, leading to more efficient translation in vivo.[4]
-
Higher Yield of Functional mRNA: Co-transcriptional capping with ARCA can yield up to 40-50 µg of RNA in a standard 20 μl reaction, with approximately 80% of the transcripts being capped.[6][7]
-
Streamlined Workflow: Co-transcriptional capping simplifies the mRNA production process by incorporating the capping step directly into the in vitro transcription reaction, eliminating the need for a separate enzymatic capping step.[][2]
Quantitative Data Summary
The following tables summarize key quantitative data for in vitro transcription reactions using ARCA.
Table 1: Typical In Vitro Transcription Reaction Setup with ARCA
| Component | Volume (20 µL Reaction) | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 20 mM GTP | 1.5 µL | 1.5 mM |
| 40 mM ARCA | 6 µL | 12 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Note: The recommended ratio of ARCA to GTP is typically 4:1. Increasing this ratio can enhance the proportion of capped transcripts but may decrease the overall RNA yield.[6][8]
Table 2: Expected Yields and Capping Efficiency
| Parameter | Value | Reference |
| Total RNA Yield (per 20 µL reaction) | Up to 40-50 µg | [6][7] |
| Capping Efficiency | Approximately 80% | [4][6][7] |
| Incubation Time | 2 hours | [4][6] |
| Incubation Temperature | 37°C | [4][6] |
Experimental Protocols
Preparation of Reagents
-
Linearized DNA Template: The DNA template should be highly purified and free of RNase contamination. Linearize the plasmid DNA with a restriction enzyme that generates blunt or 5' overhangs. Purify the linearized template using a column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the purified DNA in nuclease-free water.
-
NTPs and ARCA Solutions: Prepare stock solutions of ATP, CTP, UTP, GTP, and ARCA at the desired concentrations in nuclease-free water. It is recommended to prepare a 20 mM GTP solution and a 40 mM ARCA solution.[6][8] Aliquot and store at -20°C.
In Vitro Transcription Reaction Setup
Assemble the reaction at room temperature to prevent precipitation of components. It is crucial to use nuclease-free tubes and reagents and to wear gloves to avoid RNase contamination.[6][8]
-
Thaw all components at room temperature, except for the T7 RNA Polymerase, which should be kept on ice.
-
Gently mix each component before use.
-
In a nuclease-free microfuge tube, add the components in the order listed in Table 1.
-
Mix the reaction thoroughly by pipetting up and down.
-
Pulse-spin the tube in a microfuge to collect the reaction mixture at the bottom.
Incubation
Incubate the reaction at 37°C for 2 hours.[4][6] For reaction times longer than 60 minutes, using a thermocycler or a dry air incubator is recommended to prevent evaporation.[6]
(Optional) DNase Treatment
To remove the DNA template, add 2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[6][7]
Purification of Synthesized RNA
Purify the synthesized RNA using an appropriate RNA purification kit or via lithium chloride precipitation to remove unincorporated nucleotides, proteins, and DNA fragments.
Diagrams
Caption: Experimental workflow for in vitro transcription with ARCA.
References
Application Notes and Protocols: 3'-O-Methylguanosine-5'-Diphosphate as an Anti-Reverse Cap Analog (ARCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure is a critical feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation into protein.[1][2] In the development of mRNA-based therapeutics and vaccines, the generation of synthetic mRNA with a functional 5' cap is paramount. 3'-O-Methylguanosine-5'-Diphosphate, commonly known as the Anti-Reverse Cap Analog (ARCA), is a chemically modified cap analog designed to overcome a significant limitation of standard co-transcriptional capping methods.[1][3][4]
During in vitro transcription (IVT), standard cap analogs like m7G(5')ppp(5')G can be incorporated in either the correct or reverse orientation. The reverse incorporation results in an untranslatable mRNA molecule, reducing the overall yield of functional protein.[3][5] ARCA features a methyl group on the 3'-hydroxyl of the 7-methylguanosine (B147621), which prevents its incorporation in the reverse orientation.[1][4][6] This ensures that nearly all capped mRNA transcripts are translatable, significantly enhancing protein expression.[5][7][8] These properties make ARCA an invaluable tool for applications requiring high levels of protein expression, such as mRNA vaccines, cancer immunotherapy, and protein replacement therapies.[1]
Features and Benefits of ARCA
-
Ensures Correct Orientation: The 3'-O-methyl group blocks the elongation of the RNA transcript from the 7-methylguanosine end, forcing the cap to be incorporated only in the correct orientation.[1][4]
-
Increases Translational Efficiency: By producing a homogenous population of correctly capped mRNA, ARCA can more than double the translational efficiency compared to standard cap analogs.[5][9]
-
Enhances mRNA Stability: The 5' cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell.[1]
-
High Capping Efficiency: Co-transcriptional capping with ARCA can achieve capping efficiencies of approximately 80%.[4][5][7][10]
Data Presentation
Table 1: Comparison of mRNA Capping Strategies
| Feature | Standard Cap Analog (m7GpppG) | ARCA (3'-O-Me-m7GpppG) | Enzymatic Capping | CleanCap® Reagent AG |
| Capping Method | Co-transcriptional | Co-transcriptional | Post-transcriptional | Co-transcriptional |
| Cap Structure | Cap-0 | Cap-0 | Cap-0 or Cap-1 | Cap-1 |
| Orientation | Correct & Reverse (~50% functional)[11] | Correct only[5][7][8] | Correct only | Correct only |
| Capping Efficiency | ~40-50% in correct orientation | ~70-80%[5][7][10][12] | >90% | >95%[12] |
| mRNA Yield | Higher total RNA yield, but lower functional mRNA | Lower total RNA yield than standard IVT, but higher functional mRNA[13] | Can be lower due to additional purification steps[12] | High[12] |
| Translation Efficiency | Baseline | Significantly higher than standard cap[5][9] | High | High[11] |
| Immunogenicity | Cap-0 can be immunogenic[5] | Cap-0 can be immunogenic[5] | Cap-1 is less immunogenic[2] | Cap-1 is less immunogenic[2][5] |
Table 2: Typical in vitro Transcription Reaction Setup with ARCA
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10x Reaction Buffer | 2 µL | 1x |
| ATP Solution (100 mM) | 1.5 µL | 7.5 mM |
| CTP Solution (100 mM) | 1.5 µL | 7.5 mM |
| UTP Solution (100 mM) | 1.5 µL | 7.5 mM |
| GTP Solution (100 mM) | 0.3 µL | 1.5 mM |
| ARCA Solution (100 mM) | 1.2 µL | 6 mM |
| Linearized DNA Template | Variable | 0.5 - 1.0 µg |
| T7 RNA Polymerase Mix | 2 µL | - |
| Total Volume | 20 µL |
Note: The optimal ARCA:GTP ratio is typically 4:1 to balance capping efficiency and overall transcript yield.[10][13][14] Ratios may need to be optimized for different templates and applications.
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using ARCA
This protocol describes the synthesis of ARCA-capped mRNA from a linear DNA template containing a T7 promoter.
1. DNA Template Preparation a. The DNA template should be a linearized plasmid or a PCR product containing a T7 RNA polymerase promoter upstream of the sequence to be transcribed. b. The template must be free of RNase contamination. Purify the template using a suitable column or phenol:chloroform extraction followed by ethanol (B145695) precipitation. c. Resuspend the purified DNA template in nuclease-free water at a concentration of 0.5-1.0 µg/µL.
2. In Vitro Transcription Reaction Assembly a. Thaw all reaction components on ice. b. Assemble the reaction at room temperature in the following order to prevent precipitation: i. Nuclease-Free Water ii. 10x Reaction Buffer iii. ATP, CTP, UTP solutions iv. GTP solution v. ARCA solution vi. Linearized DNA Template vii. T7 RNA Polymerase Mix c. Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.
3. Transcription Reaction a. Incubate the reaction at 37°C for 30 minutes to 2 hours.[7][14] Longer incubation times (up to 4 hours) may increase yield for some templates.[14] b. (Optional) For synthesis of mRNA containing modified nucleosides (e.g., Pseudouridine-5'-Triphosphate, 5-Methyl-Cytidine-5'-Triphosphate), substitute the corresponding standard NTPs with the modified versions.[14][15]
4. DNA Template Removal a. Add 2 µL of DNase I (RNase-free) to the 20 µL transcription reaction. b. Mix gently and incubate at 37°C for 15 minutes.
5. Purification of ARCA-Capped mRNA a. The mRNA can be purified using various methods, including: i. LiCl Precipitation: Add 30 µL of nuclease-free water and 30 µL of 7.5 M LiCl to the reaction. Mix well and centrifuge at high speed for 15 minutes. Discard the supernatant and wash the pellet with 70% ethanol. ii. Column Purification: Use a commercially available RNA purification kit according to the manufacturer's instructions. iii. Magnetic Beads: Use RNAClean XP beads or similar for purification. b. Resuspend the purified mRNA pellet in an appropriate volume of RNase-free water or buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).[7]
6. Quality Control and Quantification a. Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. b. Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). c. Capping efficiency can be estimated by various methods, including relative band intensities on a PAGE/urea gel or more advanced techniques like HPLC.[7]
Visualizations
Caption: Mechanism of ARCA preventing reverse capping.
Caption: Experimental workflow for ARCA-capped mRNA synthesis.
Caption: Role of the 5' cap in translation initiation.
References
- 1. ARCA Cap: Boost RNA Translation [baseclick.eu]
- 2. 5-prime capping of mRNA [takarabio.com]
- 3. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 4. raybiotech.com [raybiotech.com]
- 5. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 6. neb.com [neb.com]
- 7. cambio.co.uk [cambio.co.uk]
- 8. neb.com [neb.com]
- 9. Developing mRNA-vaccine technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellscript.com [cellscript.com]
- 11. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. neb-online.de [neb-online.de]
- 14. jenabioscience.com [jenabioscience.com]
- 15. In vitro Transcription (RNA Synthesis) [biolabmix.ru]
Application Notes and Protocols for Co-transcriptional mRNA Capping with 3'-O-Methylguanosine-5'-Triphosphate (ARCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap is a critical modification of eukaryotic messenger RNA (mRNA) that is essential for its stability, nuclear export, and efficient translation into protein.[1][2][3] For the production of functional synthetic mRNA for applications such as vaccines, therapeutics, and research, the addition of a 5' cap is a crucial step. One common method for capping mRNA in vitro is co-transcriptional capping, where a cap analog is incorporated during the in vitro transcription (IVT) reaction.[4][]
3'-O-Methylguanosine-5'-triphosphate, commonly known as the Anti-Reverse Cap Analog (ARCA), is a modified guanosine (B1672433) cap analog designed to overcome a significant limitation of standard cap analogs.[1][6] During IVT, standard cap analogs can be incorporated in either the correct or reverse orientation, with only the forward orientation yielding a functional cap. ARCA possesses a methyl group on the 3'-hydroxyl of the 7-methylguanosine, which prevents it from being incorporated in the reverse orientation by RNA polymerase.[1] This ensures that a higher percentage of the resulting mRNA transcripts are correctly capped and translationally competent.[1][6]
These application notes provide a detailed protocol for the co-transcriptional capping of mRNA using ARCA during in vitro transcription.
Principle of Co-transcriptional Capping with ARCA
Co-transcriptional capping with ARCA involves including the cap analog in the IVT reaction mixture along with the four standard nucleotide triphosphates (ATP, CTP, UTP, and GTP).[1] T7, SP6, or T3 RNA polymerase will initiate transcription with the ARCA molecule, incorporating it at the 5' end of the nascent RNA transcript.[6] To favor the incorporation of ARCA over GTP, the concentration of GTP in the reaction is typically reduced, and a higher ratio of ARCA to GTP is used.[1] This method produces mRNA with a Cap 0 structure.[7] For applications requiring a Cap 1 structure, a subsequent enzymatic methylation step is necessary.[1][7]
Data Presentation
Table 1: Comparison of Capping Methods
| Feature | Co-transcriptional Capping (ARCA) | Post-transcriptional Enzymatic Capping |
| Capping Efficiency | Typically ~70-80%[1][7] | Nearly 100%[8][9] |
| Cap Structure | Primarily Cap 0[1][7] | Can generate Cap 0 and Cap 1[][11] |
| Workflow | Single-step reaction with IVT[4] | Additional enzymatic step and purification required[4][] |
| Yield | Generally lower mRNA yield due to reduced GTP concentration[1] | Higher mRNA yield from IVT |
| Transcript Integrity | Less handling may preserve integrity | Additional steps may increase risk of degradation |
| Cost | Can be more cost-effective for smaller scale | Can be more expensive due to additional enzymes |
Experimental Protocols
Protocol 1: In Vitro Transcription with Co-transcriptional ARCA Capping
This protocol is designed for a standard 20 µL in vitro transcription reaction. The reaction can be scaled up as needed.
1. Materials:
-
Linearized DNA template with a T7, SP6, or T3 promoter
-
Nuclease-free water
-
Transcription Buffer (10X)
-
ARCA (3'-O-Me-m7G(5')ppp(5')G)
-
ATP, CTP, UTP Solution (100 mM each)
-
GTP Solution (100 mM)
-
T7, SP6, or T3 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., LiCl precipitation or column-based kits)
2. Procedure:
-
Template Preparation: The DNA template should be linearized downstream of the desired RNA sequence and purified to ensure high quality. The final concentration should be determined by spectrophotometry.
-
Reaction Setup: Thaw all reagents on ice. Keep enzymes on ice. Assemble the reaction at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer. Add the components in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X Transcription Buffer | 2 | 1X |
| ARCA (40 mM) | 4 | 8 mM |
| ATP (100 mM) | 1 | 5 mM |
| CTP (100 mM) | 1 | 5 mM |
| UTP (100 mM) | 1 | 5 mM |
| GTP (10 mM) | 2 | 1 mM |
| Linearized DNA Template (0.5-1 µg) | X | 25-50 ng/µL |
| RNase Inhibitor | 1 | |
| T7/SP6/T3 RNA Polymerase | 2 | |
| Total Volume | 20 |
-
Incubation: Mix the components thoroughly by gentle flicking and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the capped mRNA using a suitable method, such as a column-based RNA purification kit or lithium chloride (LiCl) precipitation.
-
LiCl Precipitation (Optional):
-
Add 30 µL of nuclease-free water to the 20 µL reaction.
-
Add 25 µL of 5 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 4°C for 15 minutes at maximum speed.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol (B145695).
-
Centrifuge at 4°C for 5 minutes.
-
Remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Bioanalyzer).
-
Protocol 2: Quality Control of Capped mRNA
To ensure the functionality of the synthesized mRNA, it is important to assess the capping efficiency and translational competence.
1. Capping Efficiency Analysis (Optional):
-
RNase H Digestion Assay: This method indirectly assesses capping. Uncapped 5' triphosphates can be targeted by specific enzymes, and the resulting products can be analyzed by gel electrophoresis.
-
Enzymatic Assays: Using enzymes that specifically act on the cap structure, such as decapping enzymes, can provide an indication of successful capping.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method for determining the percentage of capped mRNA but requires specialized equipment.
2. In Vitro Translation:
-
The most direct way to assess the functionality of the capped mRNA is to use it in an in vitro translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).
-
The protein product can be detected by various methods, such as including radiolabeled amino acids and analyzing by SDS-PAGE and autoradiography, or by using an antibody against the expressed protein (Western blot).
Visualizations
Figure 1: Experimental workflow for the synthesis of ARCA-capped mRNA.
Figure 2: Mechanism of ARCA preventing reverse incorporation.
References
- 1. neb-online.de [neb-online.de]
- 2. 5-prime capping of mRNA [takarabio.com]
- 3. RNA Capping and De-Capping [biosyn.com]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 6. neb.com [neb.com]
- 7. Co-transcriptional capping [takarabio.com]
- 8. neb.com [neb.com]
- 9. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 11. Vaccinia Capping Enzyme [takarabio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of a quality-control mechanism for mRNA 5'-end capping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-O-Methylguanosine-5'-Diphosphate in mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of messenger RNA (mRNA) therapeutics hinges on the successful delivery and translation of the mRNA molecule into its corresponding protein. A critical element in the design of synthetic mRNA is the 5' cap structure, a modified guanosine (B1672433) nucleotide that is essential for mRNA stability, nuclear export, and the initiation of translation.[1] One of the key innovations in co-transcriptional capping is the development of the Anti-Reverse Cap Analog (ARCA), which ensures the cap is added in the correct orientation for proper function. This document focuses on a specific ARCA, 3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-m7GpppG), derived from 3'-O-Methylguanosine-5'-Diphosphate, and its applications in the synthesis of therapeutic mRNA.
The presence of a methyl group at the 3'-hydroxyl position of the 7-methylguanosine (B147621) (m7G) prevents it from being utilized as an initiation nucleotide by RNA polymerase, thus forcing its incorporation in the correct, translationally active orientation.[1][2] This leads to a higher percentage of functional, capped mRNA transcripts, which in turn enhances protein expression.
Signaling Pathways and Experimental Workflows
To visualize the critical processes involved in the application of 3'-O-Methylguanosine-based cap analogs, the following diagrams illustrate the co-transcriptional capping process and the subsequent analysis of capping efficiency and translational output.
Quantitative Data Presentation
The use of 3'-O-Me-m7GpppG (ARCA) significantly improves the proportion of correctly oriented caps (B75204) compared to the standard m7GpppG cap analog. The following tables summarize key quantitative data comparing different capping strategies.
Table 1: Comparison of Capping Efficiency for Different Cap Analogs
| Cap Analog | Capping Efficiency (%) | Method | Reference |
| m7GpppG (Standard) | < 60% | Co-transcriptional | [] |
| 3'-O-Me-m7GpppG (ARCA) | ~70 - 80% | Co-transcriptional | [2][4] |
| CleanCap® AG | > 95% | Co-transcriptional | [4] |
| Enzymatic (Post-transcriptional) | ~100% | Post-transcriptional | [5] |
Table 2: Translational Efficiency of mRNAs Capped with Different Analogs
| Cap Analog | Relative Translational Efficiency (vs. m7GpppG) | System | Reference |
| m7GpppG (Standard) | 1.0 | Rabbit Reticulocyte Lysate | [1] |
| 3'-O-Me-m7GpppG (ARCA) | 2.3 - 2.6 | Rabbit Reticulocyte Lysate | [1] |
| b7m3'-O-Gp4G | 2.8 | Rabbit Reticulocyte Lysate | [6] |
| m7Gp4m7G | 3.1 | Rabbit Reticulocyte Lysate | [6] |
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using 3'-O-Me-m7GpppG (ARCA)
This protocol describes the synthesis of capped mRNA in a single step using in vitro transcription.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest.
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 100 mM MgCl2, 10 mM DTT, 20 mM spermidine)
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (25 mM)
-
3'-O-Me-m7GpppG (ARCA) solution (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I, RNase-free
-
RNA purification kit or LiCl solution
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. The ratio of ARCA to GTP is critical and is typically 4:1.[2]
-
Nuclease-free water: to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
ATP, CTP, UTP (100 mM each): 1.5 µL of each
-
GTP (25 mM): 1.5 µL
-
3'-O-Me-m7GpppG (ARCA) (100 mM): 6 µL
-
Linearized DNA template: 1-5 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions or by lithium chloride (LiCl) precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (A260). Assess the integrity of the mRNA by denaturing agarose (B213101) gel electrophoresis.
Protocol 2: Analysis of Capping Efficiency by LC-MS
This protocol outlines a method for quantifying the percentage of capped mRNA using RNase H digestion followed by liquid chromatography-mass spectrometry (LC-MS).[7][8]
Materials:
-
Purified capped mRNA (from Protocol 1)
-
Biotinylated DNA/RNA chimeric probe complementary to the 5' end of the mRNA
-
RNase H
-
RNase H Reaction Buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
LC-MS system with an appropriate column for oligonucleotide separation
Procedure:
-
RNase H Digestion:
-
In a nuclease-free tube, combine the purified mRNA (e.g., 100 pmol) with the biotinylated probe in RNase H reaction buffer.
-
Heat the mixture to 65°C for 5 minutes to denature the RNA and allow the probe to anneal, then cool to room temperature.
-
Add RNase H to the reaction and incubate at 37°C for 30 minutes to cleave the mRNA at the DNA-RNA hybrid region.
-
-
Enrichment of 5' Fragments:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated probe-5' fragment complex to bind to the beads.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer to remove uncapped fragments and other reaction components.
-
-
Elution: Elute the 5' fragments from the beads using an appropriate elution buffer or by enzymatic release.
-
LC-MS Analysis:
-
Inject the eluted 5' fragments onto the LC-MS system.
-
Separate the capped and uncapped fragments using a suitable gradient.
-
Detect the different species by mass spectrometry. The capped and uncapped fragments will have distinct masses.
-
-
Data Analysis:
-
Integrate the peak areas for the capped and uncapped species.
-
Calculate the capping efficiency as: Capping Efficiency (%) = (Area_capped / (Area_capped + Area_uncapped)) * 100
-
Protocol 3: In Vitro Translation and Protein Quantification
This protocol describes how to assess the translational efficiency of the synthesized capped mRNA using a rabbit reticulocyte lysate system and a reporter gene like luciferase.[9][10]
Materials:
-
Purified capped mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Rabbit Reticulocyte Lysate in vitro translation kit
-
Nuclease-free water
-
Amino acid mixture (minus methionine, if radiolabeling)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
In Vitro Translation Reaction Setup:
-
Thaw the rabbit reticulocyte lysate and other kit components on ice.
-
In a nuclease-free tube, set up the translation reaction according to the kit manufacturer's instructions. A typical reaction includes:
-
Rabbit Reticulocyte Lysate
-
Amino Acid Mixture
-
RNase Inhibitor
-
Purified capped mRNA (e.g., 1 µg)
-
Nuclease-free water to the final volume
-
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Protein Quantification (Luciferase Assay):
-
Allow the luciferase assay reagent to equilibrate to room temperature.
-
Add a small aliquot of the translation reaction (e.g., 5 µL) to a luminometer tube or well of a microplate.
-
Add the luciferase assay reagent (e.g., 50 µL) to the tube/well and mix gently.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Compare the luminescence signal from the mRNA capped with 3'-O-Me-m7GpppG to that from mRNA capped with other analogs or an uncapped control to determine the relative translational efficiency.
Conclusion
The use of this compound as a precursor for the 3'-O-Me-m7GpppG (ARCA) cap analog represents a significant advancement in the production of therapeutic mRNA. By ensuring the correct orientation of the 5' cap, ARCA enhances the translational efficiency of the resulting mRNA, leading to higher protein yields. The protocols provided herein offer a framework for the synthesis, analysis, and functional validation of ARCA-capped mRNA, enabling researchers and drug developers to produce more potent and effective mRNA-based therapeutics.
References
- 1. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb-online.de [neb-online.de]
- 4. Co-transcriptional capping [takarabio.com]
- 5. neb.com [neb.com]
- 6. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS | Semantic Scholar [semanticscholar.org]
- 9. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Highly efficient in vitro translation of authentic affinity-purified messenger ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Synthesis of RNA with 3'-O-Methylated Cap Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure (m⁷GpppN) is a critical modification of eukaryotic messenger RNA (mRNA) essential for its stability, transport, and efficient translation.[1][2] For therapeutic and research applications, mRNA is typically synthesized in vitro using bacteriophage RNA polymerases like T7, T3, or SP6.[] Capping of this synthetic mRNA can be achieved co-transcriptionally by including a cap analog in the in vitro transcription (IVT) reaction.
A significant challenge with standard dinucleotide cap analogs (e.g., m⁷GpppG) is their symmetric nature, which allows T7 RNA polymerase to incorporate them in either the correct (forward) or incorrect (reverse) orientation.[4][5] This reverse incorporation results in a Gpppm⁷G-RNA structure that is not recognized by the translation machinery, reducing the overall yield of functional mRNA.[5]
3'-O-methylated cap analogs, commonly known as Anti-Reverse Cap Analogs (ARCA), were developed to overcome this issue.[6] By methylating the 3'-hydroxyl group of the N7-methylguanosine, these analogs prevent the RNA polymerase from utilizing this end for chain elongation, thereby forcing incorporation exclusively in the correct, translationally active orientation.[5][6][] This note provides detailed protocols and data for the enzymatic synthesis of RNA using these advanced cap analogs.
Principle of Anti-Reverse Capping
The key innovation of ARCA is the modification of the 3'-OH group on the 7-methylguanosine (B147621) moiety. RNA polymerases extend the nascent RNA chain by forming a phosphodiester bond, which requires a free 3'-OH group on the preceding nucleotide. The 3'-O-methylation in ARCA effectively blocks this hydroxyl group. Consequently, the polymerase can only initiate transcription using the 3'-OH group of the guanosine (B1672433) moiety of the cap analog, ensuring that the m⁷G portion is positioned at the terminal 5' end. This results in a significantly higher proportion of correctly capped, functional mRNA molecules.[5][6]
Data Summary: Performance of 3'-O-Methylated Cap Analogs
The use of ARCA and other modified cap analogs significantly impacts capping efficiency and the translational output of the resulting mRNA. The following table summarizes comparative data from various studies.
| Cap Analog Type | Capping Efficiency (%) | Correct Orientation (%) | Relative Translational Efficiency (vs. m⁷GpppG) | Reference |
| m⁷GpppG (Standard) | ~61% - 80% | ~50% | 1.0x | [6][8] |
| m₂⁷,³´-ᴼGpppG (ARCA) | ~51% - 56% (yields ~80% capped RNA) | >99% | 1.6x - 2.2x | [6][8] |
| b⁷m³´-ᴼGp₄G (Modified ARCA) | Not specified | >99% | 2.8x | [4] |
| CleanCap® Reagent AG (3' OMe) | >90% | >99% | Significantly higher than ARCA in vivo | [9] |
Note: Capping efficiency can be influenced by reaction conditions and the specific polymerase used. Translational efficiency varies depending on the translation system (in vitro vs. in vivo).
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using ARCA
This protocol describes a typical 20 µL in vitro transcription reaction to produce mRNA with a Cap-0 structure using ARCA.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
ARCA (e.g., m₂⁷,³´-ᴼGpppG)
-
NTP solution mix (ATP, CTP, UTP at 10 mM each; GTP at 2.5 mM)
-
ARCA/GTP mix (e.g., 10 mM ARCA, 2.5 mM GTP)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (10 mM) | 2 µL | 1 mM |
| CTP (10 mM) | 2 µL | 1 mM |
| UTP (10 mM) | 2 µL | 1 mM |
| GTP (10 mM) | 0.5 µL | 0.25 mM |
| ARCA (10 mM) | 4 µL | 2 mM |
| Linearized DNA Template | X µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 hours.
-
(Optional) To degrade the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the capped mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit.
-
Quantify the mRNA and verify its integrity using gel electrophoresis.
Protocol 2: Post-transcriptional 2'-O-Methylation for Cap-1 Synthesis
ARCA-capped mRNA has a "Cap-0" structure. For many in vivo applications, a "Cap-1" structure is desired to enhance translation and reduce innate immune responses.[][10] This is achieved by methylating the 2'-OH group of the first transcribed nucleotide using an mRNA Cap 2´-O-Methyltransferase.
Materials:
-
Purified Cap-0 mRNA (up to 10 µg)
-
mRNA Cap 2´-O-Methyltransferase (e.g., from Vaccinia virus)
-
S-adenosylmethionine (SAM)
-
Reaction Buffer (10X)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine the purified Cap-0 RNA and nuclease-free water to a final volume of 16 µL.[11]
-
Heat the mixture at 65°C for 5 minutes to denature secondary structures, then immediately place on ice for 5 minutes.[11]
-
Set up the methylation reaction on ice as follows:
| Component | Volume (µL) | Final Concentration |
| Denatured Cap-0 RNA | 16 µL | up to 10 µg |
| 10X Reaction Buffer | 2 µL | 1X |
| SAM (32 mM) | 0.5 µL | 0.8 mM |
| RNase Inhibitor | 0.5 µL | 1 U/µL |
| mRNA Cap 2´-O-Methyltransferase | 1 µL | - |
| Total Volume | 20 µL |
-
Mix gently and incubate at 37°C for 1 hour. For RNAs shorter than 200 nucleotides, the incubation time can be extended to 2 hours.[11]
-
The resulting Cap-1 mRNA can be purified if required for downstream applications.
Workflow and Process Visualization
The complete process from a DNA template to purified, Cap-1 methylated mRNA involves several key stages.
Applications in Research and Drug Development
The ability to synthesize highly pure, functional mRNA with a defined cap structure is fundamental to the field of mRNA therapeutics and vaccines.
-
mRNA Vaccines: The COVID-19 vaccines are a prominent example where 3'-O-methylated cap analogs are used to produce mRNA that can be efficiently translated into the target antigen upon delivery into cells.[5]
-
Protein Replacement Therapies: mRNA can be used to express a functional protein in patients where it is missing or defective. Efficient capping is essential for achieving therapeutic levels of protein expression.
-
Gene Editing: mRNA encoding CRISPR-Cas9 components can be delivered to cells for precise genome editing. High translational efficiency ensures robust editing activity.
-
Basic Research: Researchers use ARCA-capped mRNA for in vitro translation studies, microinjection experiments, and studying the lifecycle of mRNA, knowing that the synthesized transcripts accurately mimic their natural counterparts.[8][12]
References
- 1. Synthesis of 5' cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N⁷)-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of RNAs Capped with Nucleotide Analogues Reveals the Molecular Basis for Substrate Selectivity of RNA Capping Enzyme: Impacts on RNA Metabolism | PLOS One [journals.plos.org]
- 4. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 8. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. neb.com [neb.com]
- 12. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for 3'-O-Methylguanosine-5'-Diphosphate in Functional Genomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of functional genomics, the accurate and efficient expression of genetic material is paramount for elucidating gene function, developing therapeutic agents, and understanding disease mechanisms. The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability and translational efficiency. 3'-O-Methylguanosine-5'-Diphosphate (m³Gdp) is a key component in the synthesis of Anti-Reverse Cap Analogs (ARCAs), which are modified cap structures designed to enhance protein production from in vitro transcribed mRNA.
The primary advantage of incorporating a 3'-O-methyl group on the guanosine (B1672433) of the cap analog is the prevention of its reverse incorporation during in vitro transcription. Standard cap analogs can be incorporated in either the correct or reverse orientation, with the latter resulting in a non-translatable mRNA. By blocking the 3'-hydroxyl group, ARCAs ensure that nearly all capped mRNAs are translationally active, leading to significantly higher protein yields. This feature is particularly valuable in functional genomics studies where robust and reproducible protein expression is essential for downstream applications such as cellular assays, protein interaction studies, and in vivo functional analyses.
Principle of Action
During in vitro transcription, RNA polymerases can initiate transcription from the 3'-OH group of either guanosine residue in a standard cap analog (m⁷GpppG). This leads to a mixed population of capped mRNAs, with a significant portion being non-functional. The 3'-O-methylation in ARCAs synthesized from m³Gdp blocks the hydroxyl group on the 7-methylguanosine, making it unavailable for transcription initiation. Consequently, the RNA polymerase can only initiate from the correct guanosine, ensuring the cap is added in the proper orientation.
Applications in Functional Genomics
The enhanced translational efficiency afforded by 3'-O-methylated cap analogs has several important applications in functional genomics:
-
High-Throughput Functional Screens: In large-scale screens where the functional consequences of overexpressing numerous genes are assessed, maximizing protein expression from each construct is crucial for signal detection and minimizing false negatives.
-
Therapeutic mRNA Development: For the production of mRNA-based therapeutics, such as vaccines and protein replacement therapies, maximizing the yield of active protein per transcript is essential for efficacy and cost-effectiveness.
-
Cell-Based Assays: When studying the function of a specific protein in a cellular context, achieving high levels of expression can be necessary to observe a clear phenotype, especially for proteins with subtle effects.
-
Difficult-to-Express Proteins: For proteins that are inherently difficult to express at high levels, the use of ARCAs can significantly improve yields, making their functional characterization more feasible.
-
In Vivo Studies: In animal models, maximizing protein expression from administered mRNA can lead to more robust and reproducible physiological effects, improving the reliability of in vivo functional genomics experiments.
Quantitative Data on Translational Efficiency
The use of 3'-O-methylated anti-reverse cap analogs (ARCAs) leads to a demonstrable increase in the translational efficiency of mRNA compared to standard cap analogs.
| Cap Analog | System | Fold Increase in Translation vs. Standard Cap | Reference |
| m²⁷,³´-ᴼGp₃G (ARCA) | In vitro (Rabbit Reticulocyte Lysate) and In vivo (Cultured Mammalian Cells) | 1.1 - 2.6 | [1] |
| CleanCap® Reagent AG (3' OMe) | In vivo (Mice) | Significantly higher than ARCA (p<0.001) | [2] |
| Modified ARCA Analogs | In vitro (Rabbit Reticulocyte Lysate and HEK293 cells) | Improved translational properties compared to standard ARCA | [3] |
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using a 3'-O-Methylated Anti-Reverse Cap Analog
This protocol describes the synthesis of capped mRNA in a single in vitro transcription reaction using a 3'-O-methylated ARCA.
Materials:
-
Linearized DNA template with a T7 promoter
-
3'-O-Methylated ARCA (e.g., m²⁷,³´-ᴼGp₃G)
-
ATP, CTP, UTP solution (10 mM each)
-
GTP solution (2.5 mM)
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or method (e.g., LiCl precipitation, spin columns)
Procedure:
-
Transcription Reaction Setup:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL 5X Transcription Buffer 4 µL 1X 3'-O-Methylated ARCA (40 mM) 2 µL 4 mM ATP, CTP, UTP mix (10 mM each) 2 µL 1 mM each GTP (2.5 mM) 1 µL 0.125 mM Linearized DNA template (0.5-1 µg/µL) 1 µL 25-50 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |
-
Mix gently by pipetting up and down. Do not vortex.
-
Centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the capped mRNA using your preferred method (e.g., spin column purification or lithium chloride precipitation) according to the manufacturer's instructions.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Protocol 2: Synthesis of this compound (m³Gdp)
This protocol is a general outline for the chemical synthesis of m³Gdp, a precursor for ARCAs. This should be performed by personnel with experience in synthetic organic chemistry.
Materials:
-
Guanosine-5'-diphosphate (GDP)
-
Dimethyl sulfate (B86663)
-
An appropriate solvent system (e.g., water)
-
Purification system (e.g., anion-exchange chromatography)
Procedure:
-
Methylation of GDP:
-
Dissolve GDP in an appropriate solvent.
-
Slowly add dimethyl sulfate to the solution while stirring at a controlled temperature. The reaction conditions (temperature, time, and stoichiometry) need to be carefully optimized to achieve selective N7-methylation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
-
3'-O-Methylation:
-
The N7-methylated GDP is then subjected to a 3'-O-methylation step. This typically involves protection of other reactive groups followed by reaction with a methylating agent. Specific protocols for this step can be found in the organic chemistry literature.
-
-
Purification:
-
Purify the resulting m³Gdp using an appropriate chromatographic method, such as anion-exchange chromatography, to separate the desired product from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized m³Gdp using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Visualizations
Caption: Comparison of standard and ARCA capping during in vitro transcription.
Caption: Experimental workflow for functional genomics studies using ARCA-capped mRNA.
Conclusion
The use of this compound to generate anti-reverse cap analogs represents a significant advancement in the field of in vitro mRNA synthesis. By ensuring the correct orientation of the 5' cap, these analogs lead to a substantial increase in the translational efficiency of synthetic mRNA. This enhancement is highly beneficial for a wide range of applications in functional genomics, from high-throughput screening to the development of mRNA-based therapeutics. The protocols and data presented here provide a foundation for researchers to incorporate this powerful tool into their experimental workflows.
References
- 1. Synthesis of anti-reverse cap analogs (ARCAs) and their applications in mRNA translation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental use of 3'-O-Methylguanosine-5'-Diphosphate in virology research
Application Notes: 3'-O-Methylguanosine-5'-Diphosphate in Virology Research
Introduction
This compound (3'-O-Me-GDP) is a modified guanosine (B1672433) nucleotide analog. While much of the available research focuses on its triphosphate counterpart (3'-O-Methylguanosine-5'-Triphosphate or 3'-O-Me-GTP) as a chain terminator in RNA synthesis, the diphosphate (B83284) form also holds potential significance in virology research, primarily as a competitive inhibitor for viral enzymes that utilize guanosine diphosphate (GDP) as a substrate.[1][2] Its structural modification—a methyl group at the 3' position of the ribose sugar—prevents the formation of a phosphodiester bond, a critical step in RNA chain elongation. This characteristic makes it and its derivatives valuable tools for studying and inhibiting viral replication machinery.[1]
Mechanism of Action
The primary theoretical application of 3'-O-Me-GDP in virology is as an inhibitor of viral enzymes involved in RNA metabolism. The proposed mechanisms include:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Although the triphosphate form is the direct precursor for RNA synthesis, 3'-O-Me-GDP could potentially compete with GDP for binding sites on viral RdRp complexes, particularly in viruses that utilize GDP in unconventional capping or initiation mechanisms. The large (L) protein of some viruses, like Rabies virus, contains a GDP polyribonucleotidyltransferase domain involved in mRNA capping, presenting a potential target.[3]
-
Interference with mRNA Capping: Many viral mRNAs possess a 5' cap structure essential for stability, translation, and evasion of the host immune system. This capping process often involves viral methyltransferases. While S-adenosyl-L-methionine (SAM) is the methyl donor, guanosine analogs can interfere with the binding of the RNA substrate or co-factors. The development of inhibitors against viral methyltransferases, such as the SARS-CoV-2 NSP14, is an active area of research.[4]
-
Disruption of Other GDP-Dependent Viral Processes: Viruses may utilize GDP for other essential functions. By mimicking the natural substrate, 3'-O-Me-GDP could act as a competitive antagonist, disrupting these processes.
It is important to note that, like many nucleotide analogs, 3'-O-Me-GDP may require intracellular conversion to its triphosphate form by host cell kinases to exert its full range of antiviral activity, particularly chain termination.[5][6]
Key Applications in Virology Research
-
Enzyme Inhibition Assays: To determine the inhibitory potential of 3'-O-Me-GDP against specific viral enzymes like polymerases or methyltransferases.
-
Viral Replication Assays: To assess the compound's ability to inhibit viral propagation in cell culture models.
-
Mechanism of Action Studies: To elucidate the specific step in the viral life cycle that is disrupted by the compound.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, EC50) for this compound against specific viral targets. Researchers would need to generate this data empirically. For context, related guanosine analog prodrugs like AT-527 have shown potent anti-coronavirus activity.[5] The table below is a template for how such data should be structured once obtained.
| Viral Target | Assay Type | Compound | IC50 / EC50 (µM) | Reference |
| e.g., SARS-CoV-2 RdRp | Enzyme Inhibition | 3'-O-Me-GDP | Data to be determined | N/A |
| e.g., Influenza A Virus | Cell-Based Antiviral | 3'-O-Me-GDP | Data to be determined | N/A |
| e.g., Hepatitis C Virus NS5B | Enzyme Inhibition | 2'-O-Me-GTP | Data to be determined | [1] |
Experimental Protocols
Protocol 1: In Vitro Viral Methyltransferase (MTase) Inhibition Assay (Fluorometric)
This protocol is a general guideline for screening inhibitors like 3'-O-Me-GDP against a viral MTase and can be adapted from commercially available kits.[7][8] The assay measures the production of S-adenosyl homocysteine (SAH), a universal by-product of methylation reactions.
Materials:
-
Recombinant viral methyltransferase enzyme
-
Substrate (e.g., specific oligonucleotide sequence)
-
3'-O-Me-GDP (dissolved in an appropriate solvent, e.g., nuclease-free water)
-
S-adenosyl-L-methionine (SAM)
-
Positive control inhibitor (if available)
-
Assay buffer
-
SAH detection reagents (e.g., MTase-Glo™ from Promega)[8]
-
96-well or 384-well plates (white, for luminescence)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare assay buffer, SAM solution, and substrate solution at 2X final concentration.
-
Compound Dilution: Prepare a serial dilution of 3'-O-Me-GDP. A typical starting concentration range might be 100 µM down to 1 nM.
-
Reaction Setup:
-
Add 5 µL of each 3'-O-Me-GDP dilution to the wells of the assay plate.
-
Add 10 µL of the 2X enzyme/substrate/SAM mixture to each well to initiate the reaction.
-
Include controls: "No enzyme" (for background), "No inhibitor" (for 100% activity), and "Solvent control".
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.[9]
-
Detection:
-
Add SAH detection reagents according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("No enzyme" control).
-
Normalize the data to the "No inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the efficacy of 3'-O-Me-GDP in inhibiting viral replication in a host cell environment.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., VeroE6 for SARS-CoV-2)
-
Virus stock with a known titer (PFU/mL)
-
3'-O-Me-GDP
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the plates with host cells to form a confluent monolayer (typically 24 hours before infection).
-
Compound Preparation: Prepare serial dilutions of 3'-O-Me-GDP in serum-free medium.
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
-
Treatment:
-
Remove the viral inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the different concentrations of 3'-O-Me-GDP. Include an "untreated" virus control.
-
-
Incubation: Incubate the plates at 37°C for 2-4 days, or until plaques are visible.
-
Staining and Counting:
-
Remove the overlay medium and fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.
-
Plot the percentage of plaque reduction versus the log of the compound concentration to determine the EC50 value.
-
Visualizations
Caption: Mechanism of Action for 3'-O-Methylguanosine Analogs.
Caption: Workflow for a Plaque Reduction Antiviral Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3'-O-Methylguanosine-5'-O-triphosphate sodium - Immunomart [immunomart.com]
- 3. Transcriptional Control and mRNA Capping by the GDP Polyribonucleotidyltransferase Domain of the Rabies Virus Large Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interfering with nucleotide excision by the coronavirus 3’-to-5’ exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. promega.com [promega.com]
- 9. epigentek.com [epigentek.com]
liquid chromatography-mass spectrometry (LC-MS) analysis of 3'-O-Methylguanosine-5'-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylguanosine-5'-diphosphate (3'-O-Me-GDP) is a modified purine (B94841) nucleotide of significant interest in various biological processes, including as a potential intermediate or modulator in signaling pathways and as a metabolite in drug development. Accurate and sensitive quantification of 3'-O-Me-GDP in biological matrices is crucial for understanding its physiological roles and pharmacological effects. Liquid chromatography-mass spectrometry (LC-MS) offers a highly specific and sensitive platform for the analysis of such modified nucleotides. This document provides a detailed protocol for the LC-MS/MS analysis of 3'-O-Me-GDP in cellular extracts, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction and Enzymatic Dephosphorylation
This protocol is adapted from a method for quantifying guanosine (B1672433) nucleotides in human cells and is optimized for the extraction of 3'-O-Me-GDP from a cellular matrix.[1] The principle involves initial solid-phase extraction (SPE) to isolate nucleotides, followed by enzymatic dephosphorylation to the corresponding nucleoside (3'-O-Methylguanosine) for improved chromatographic retention and detection.
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Dipotassium hydrogen phosphate (B84403) (K2HPO4), 1 M
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), LC-MS grade
-
Ammonium acetate
-
Formic acid
-
Alkaline phosphatase
-
Internal Standard (IS): A stable isotope-labeled analog of 3'-O-Methylguanosine (e.g., ¹³C₅, ¹⁵N₅-3'-O-Methylguanosine) is recommended for optimal quantification. If unavailable, a structurally similar modified nucleoside can be used.
Procedure:
-
Cell Lysis and Protein Precipitation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with 200 µL of ice-cold 0.4 M PCA.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Neutralization:
-
Neutralize the acidic extract by adding 1 M K2HPO4. The exact volume should be determined empirically to reach a pH of ~7.0.
-
Incubate on ice for 15 minutes to allow the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotide extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Load the neutralized cell extract onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the nucleotides with 1 mL of 50% methanol in water.
-
-
Enzymatic Dephosphorylation:
-
Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of alkaline phosphatase reaction buffer.
-
Add 10 units of alkaline phosphatase.
-
Incubate at 37°C for 60 minutes to convert 3'-O-Me-GDP to 3'-O-Methylguanosine.
-
Add the internal standard.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
-
Final Sample Preparation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the enzyme.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This method utilizes reversed-phase chromatography, which is suitable for the separation of the dephosphorylated nucleoside, 3'-O-Methylguanosine.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
MS Parameters:
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection. The exact MRM transitions for 3'-O-Methylguanosine need to be optimized experimentally. The precursor ion will be the [M+H]⁺ of 3'-O-Methylguanosine. The product ion will result from the fragmentation of the glycosidic bond, yielding the protonated methylated guanine (B1146940) base.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions (Hypothesized) | See table below |
Hypothesized MRM Transitions for 3'-O-Methylguanosine:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3'-O-Methylguanosine | [To be determined based on exact mass] | [To be determined based on exact mass of methylated guanine] | [To be optimized] |
| Internal Standard | [To be determined based on exact mass] | [To be determined based on exact mass of labeled base] | [To be optimized] |
Note: The exact m/z values should be calculated based on the chemical formula of 3'-O-Methylguanosine and confirmed by infusion of a standard into the mass spectrometer.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison. The following tables provide a template for presenting validation and sample analysis data, with example data adapted from the analysis of guanosine triphosphate for illustrative purposes.[1]
Table 1: Calibration Curve Parameters for Guanosine Analysis (as an analogue)
| Analyte | Linear Range (pmol/sample) | R² |
| Guanosine (from GTP) | 1.0 - 200 | >0.99 |
Table 2: Precision and Accuracy Data for Guanosine Analysis (as an analogue)
| QC Level | Concentration (pmol/sample) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | <15 | <15 | 85-115 |
| Low | 3.0 | <10 | <10 | 90-110 |
| Medium | 50 | <10 | <10 | 90-110 |
| High | 150 | <10 | <10 | 90-110 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of 3'-O-Me-GDP.
Potential Role in RNA Metabolism
While the precise metabolic pathway of this compound is not well-established, it is hypothesized to be involved in RNA metabolism, potentially as a byproduct of RNA modification or degradation. The following diagram illustrates this hypothetical relationship.
Caption: Hypothetical involvement of 3'-O-Me-GDP in RNA metabolism.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of 3'-O-Methylguanosine-5'-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of modified nucleotides, which are crucial in various biological processes and drug development. This document provides detailed application notes and experimental protocols for the characterization of 3'-O-Methylguanosine-5'-Diphosphate using NMR spectroscopy. The provided methodologies cover sample preparation, acquisition of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC) NMR spectra, and data analysis. Due to the limited availability of published experimental NMR data for this specific molecule, estimated chemical shifts are provided based on the known values for guanosine (B1672433) diphosphate (B83284) (GDP) and the expected effects of 3'-O-methylation. Furthermore, a representative guanine (B1146940) nucleotide signaling pathway is illustrated to provide context for the potential biological roles of such modified nucleotides.
Introduction
This compound is a modified purine (B94841) nucleotide. The methylation at the 3'-hydroxyl group of the ribose sugar is a modification that can significantly impact the biological activity of the nucleotide. For instance, 3'-O-methylation can act as a chain terminator in RNA synthesis[1]. Understanding the precise structure and conformation of such modified nucleotides is essential for elucidating their mechanism of action and for the rational design of novel therapeutic agents. NMR spectroscopy provides detailed atomic-level information on molecular structure, conformation, and dynamics, making it an indispensable tool for the characterization of these molecules.
Data Presentation
Table 1: Estimated NMR Chemical Shifts for this compound
The following table summarizes the estimated ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound. These values are predicted based on experimental data for guanosine diphosphate (GDP)[2] and known effects of 3'-O-methylation on ribose moieties. It is important to note that actual experimental values may vary depending on solvent, pH, temperature, and cation concentration[3].
| Atom Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Guanine Base | ||
| H8 | ~8.1 | ~137 |
| H1' | ~5.9 | ~87 |
| Ribose | ||
| H2' | ~4.7 | ~72 |
| H3' | ~4.5 | ~75 (downfield shift due to methylation) |
| H4' | ~4.3 | ~84 |
| H5', H5'' | ~4.2 | ~65 |
| 3'-OCH₃ | ~3.5 | ~60 |
| Phosphate (B84403) | ³¹P Chemical Shift (ppm) | |
| α-phosphate | ~ -10.5 (doublet) | |
| β-phosphate | ~ -6.0 (doublet) |
Note: The chemical shifts are referenced to DSS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra[4][5][6].
Materials:
-
This compound sample (5-10 mg for ¹H and ³¹P, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, 99.9%)
-
NMR tubes (high-precision, 5 mm)
-
pH meter and appropriate buffers (e.g., phosphate buffer)
-
Internal standard (optional, e.g., DSS for ¹H and ¹³C)
Protocol:
-
Weigh the desired amount of this compound and dissolve it in the appropriate volume of D₂O (typically 0.5-0.6 mL for a standard 5 mm NMR tube).
-
Adjust the pH of the solution to a desired value (e.g., pH 7.0) using a suitable buffer. The pH is a critical parameter as it can influence the chemical shifts of the phosphate groups and exchangeable protons[3].
-
If an internal standard is used, add a small, known amount to the solution.
-
Vortex the sample gently to ensure complete dissolution and homogeneity.
-
Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter[5].
-
Transfer the clear solution into a clean, dry NMR tube to the appropriate height (typically 4-5 cm)[7].
-
Cap the NMR tube securely to prevent evaporation and contamination.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
Instrumentation:
-
NMR spectrometer (e.g., Bruker, Varian) with a proton frequency of 400 MHz or higher.
-
A suitable probe for ¹H, ¹³C, and ³¹P detection.
2.1. ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
2.2. ³¹P NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~50 ppm.
-
Number of Scans: 128-512, as ³¹P is less sensitive than ¹H.
-
Relaxation Delay: 5-10 seconds.
2.3. ¹³C NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~200 ppm.
-
Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
2.4. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (e.g., within the ribose ring). Use a standard gradient-selected COSY pulse sequence ('cosygpqf').
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. Use a standard gradient-selected HSQC pulse sequence ('hsqcedetgpsisp2.2'). This is particularly useful for assigning the ribose signals.
Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Reference the spectra using the internal standard or the residual solvent peak. For ³¹P spectra, an external reference of 85% H₃PO₄ is commonly used.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H and ³¹P spectra to gain conformational information.
-
Analyze the cross-peaks in the 2D COSY and HSQC spectra to assign the proton and carbon resonances of the ribose and guanine moieties.
Mandatory Visualizations
Discussion and Conclusion
The protocols outlined in this document provide a comprehensive framework for the NMR spectroscopic characterization of this compound. While experimental data for this specific molecule is scarce, the provided estimated chemical shifts, based on analogous compounds, offer a valuable starting point for spectral assignment. The successful application of these NMR techniques will enable researchers to confirm the identity, assess the purity, and elucidate the three-dimensional structure and conformational preferences of this and other modified nucleotides.
The illustrated signaling pathway highlights the central role of guanine nucleotides in cellular communication. Modified nucleotides, such as this compound, may act as modulators or inhibitors of these pathways, for example, by competing with endogenous GDP or GTP for binding to G-proteins or other nucleotide-binding proteins. A thorough structural and functional characterization, for which NMR is a key technique, is therefore paramount for the development of novel therapeutic strategies targeting these pathways.
References
- 1. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. Roles of RNA Modifications in Diverse Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 3'-O-Methylguanosine-5'-Diphosphate: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the purity of nucleotide analogues like 3'-O-Methylguanosine-5'-Diphosphate is paramount for the reliability of experimental results and the efficacy of potential therapeutic agents. This document provides detailed protocols for the purification of this compound using two primary chromatography techniques: Anion-Exchange Chromatography (AEX) and Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).
Introduction
This compound is a modified nucleotide of significant interest in various biochemical and pharmaceutical research areas. The presence of the methyl group at the 3'-hydroxyl position can alter its biological activity, making it a valuable tool for studying enzymatic processes or as a potential therapeutic agent. The diphosphate (B83284) moiety imparts a significant negative charge, which is a key characteristic exploited in its purification. Achieving high purity is critical to eliminate closely related impurities such as the corresponding monophosphate and other reaction byproducts.
Purification Strategies
The two most effective methods for purifying this compound are Anion-Exchange Chromatography and Ion-Pair Reversed-Phase HPLC.
-
Anion-Exchange Chromatography (AEX) separates molecules based on their net negative charge. Given that the target molecule has two phosphate (B84403) groups, it will bind strongly to a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. This method is excellent for separating mono-, di-, and triphosphate species.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) separates molecules based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate groups, allowing the molecule to interact with a hydrophobic stationary phase (e.g., C18). Elution is accomplished by increasing the concentration of an organic solvent. This technique provides high resolution and is effective at separating the target molecule from other structurally similar, less polar, or more polar impurities.
Data Presentation: Comparative Performance of Purification Techniques
The following table summarizes typical quantitative data that can be expected when purifying this compound using the described methods. These values are representative and may vary depending on the initial purity of the crude sample and specific instrumentation.
| Purification Technique | Stationary Phase | Purity Achieved (%) | Typical Recovery (%) | Key Separation Principle |
| Anion-Exchange Chromatography (AEX) | Strong Anion Exchanger (e.g., Q-Sepharose) | > 95 | ~ 85-90 | Net Negative Charge |
| Ion-Pair RP-HPLC | C18 Silica | > 98 | ~ 80-85 | Hydrophobicity |
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography (AEX)
This protocol is designed for the preparative purification of this compound from a crude synthesis mixture.
Materials:
-
Stationary Phase: Q-Sepharose Fast Flow resin or DEAE-Sephadex A-25.
-
Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0.
-
Buffer B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Crude this compound sample.
-
Chromatography column and system (e.g., FPLC).
-
UV Detector (260 nm).
-
Fraction collector.
Procedure:
-
Column Packing: Pack a suitable size chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with Buffer A at a flow rate of 2-5 mL/min until the UV baseline and conductivity are stable (typically 5-10 column volumes).
-
Sample Preparation: Dissolve the crude this compound in a small volume of Buffer A. Ensure the pH is adjusted to 8.0. Centrifuge or filter the sample to remove any particulate matter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the column with Buffer A for 3-5 column volumes or until the UV absorbance at 260 nm returns to baseline. This removes unbound and weakly bound impurities.
-
Elution: Elute the bound nucleotides using a linear gradient of 0-100% Buffer B over 10-20 column volumes. This compound is expected to elute at a salt concentration corresponding to its charge.
-
Fraction Collection: Collect fractions throughout the elution gradient. Monitor the chromatogram for peaks at 260 nm.
-
Analysis of Fractions: Analyze the collected fractions containing the peak of interest by analytical HPLC or other appropriate methods to confirm the purity of this compound.
-
Desalting: Pool the pure fractions and desalt using a suitable method such as size-exclusion chromatography or dialysis against water.
-
Lyophilization: Lyophilize the desalted solution to obtain the purified this compound as a solid.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol is suitable for both analytical and semi-preparative purification of this compound, offering higher resolution.
Materials:
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM Triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0, in nuclease-free water.
-
Mobile Phase B: 100 mM Triethylammonium acetate (TEAA), pH 7.0, in 50% acetonitrile (B52724).
-
Crude or partially purified this compound sample.
-
Fraction collector.
Procedure:
-
System Preparation: Prime the HPLC pumps with the respective mobile phases.
-
Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 4 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A and filter through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient:
-
0-5 min: 100% Mobile Phase A (isocratic).
-
5-25 min: Linear gradient from 0% to 50% Mobile Phase B.
-
25-30 min: Linear gradient from 50% to 100% Mobile Phase B (column wash).
-
30-35 min: 100% Mobile Phase B (isocratic).
-
35-40 min: Return to 100% Mobile Phase A and re-equilibrate.
-
-
Fraction Collection: Collect fractions corresponding to the major peak observed at 260 nm.
-
Purity Analysis: Analyze an aliquot of the collected peak fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Pool the pure fractions and remove the acetonitrile and triethylammonium acetate by repeated co-evaporation with water or by lyophilization.
Visualizations
Caption: Workflow for Anion-Exchange Chromatography.
Caption: Workflow for Ion-Pair Reversed-Phase HPLC.
Caption: Logical relationship of purification strategies.
Troubleshooting & Optimization
Technical Support Center: Improving mRNA Capping Efficiency with 3'-O-Methylguanosine-5'-Diphosphate (ARCA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3'-O-Methylguanosine-5'-Diphosphate (also known as Anti-Reverse Cap Analog or ARCA) to improve mRNA capping efficiency during in vitro transcription (IVT).
Troubleshooting Guide
This guide addresses common issues encountered during co-transcriptional capping with ARCA.
Question: Why is my capping efficiency low?
Answer: Low capping efficiency is a frequent issue and can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
Suboptimal ARCA to GTP Ratio: The ratio of ARCA to GTP is critical for efficient capping.[1][2][3] Standard protocols often recommend a 4:1 ratio of ARCA to GTP.[1][3] If the concentration of GTP is too high, it will outcompete the ARCA for initiation of transcription, leading to a higher proportion of uncapped transcripts.
-
Poor Quality of Reagents: The purity and integrity of your nucleotides, DNA template, and polymerase are essential for a successful IVT reaction.
-
Troubleshooting:
-
Use high-purity nucleotides. Impurities can inhibit RNA polymerase.[]
-
Ensure your linearized DNA template is fully digested and purified. Any remaining circular plasmid or contaminants from the linearization reaction can inhibit transcription.
-
Use a high-quality, reliable T7 RNA polymerase. Enzyme activity can diminish over time, especially with repeated freeze-thaw cycles.
-
-
-
Incorrect Reaction Conditions: Incubation time, temperature, and buffer composition can all impact the efficiency of the IVT and capping reaction.
-
Troubleshooting:
-
Incubation Time: While a standard 2-hour incubation at 37°C is common, longer incubation times do not necessarily lead to higher capping efficiency and may even lead to enzyme degradation.[6][7][8][9]
-
Temperature: The optimal temperature for most T7 RNA polymerase-based IVT reactions is 37°C.[6][7][8][9] Deviations from this can reduce enzyme activity.
-
Magnesium Concentration: Magnesium ions are a critical cofactor for RNA polymerase.[10] The optimal concentration is dependent on the total NTP concentration. An imbalance can negatively affect transcription yield and capping efficiency.
-
-
Question: I'm observing a significant amount of uncapped or reverse-capped mRNA. What can I do?
Answer: The presence of uncapped or reverse-capped mRNA significantly reduces the translational efficiency of your final product. This compound (ARCA) is specifically designed to prevent reverse incorporation of the cap analog.[2][3][11][12] If you are still observing issues, consider the following:
-
Confirm you are using ARCA: Double-check that you are using 3'-O-Me-m7G(5')ppp(5')G and not a standard m7GpppG cap analog. Standard cap analogs can be incorporated in either orientation.[2][3]
-
Analyze Capping Orientation: Specialized analytical techniques like RNase H digestion followed by liquid chromatography-mass spectrometry (LC-MS) can be used to determine the orientation of the cap.[13]
-
Purification of Capped mRNA: If you continue to have a mixed population of capped and uncapped transcripts, you may need to purify the capped species. This can be achieved using methods that specifically capture the 7-methylguanosine (B147621) cap structure.
Frequently Asked Questions (FAQs)
What is this compound (ARCA) and how does it work?
This compound, or ARCA, is a modified cap analog used in the co-transcriptional synthesis of 5'-capped mRNA. The key modification is a methyl group on the 3'-hydroxyl of the 7-methylguanosine. This methylation prevents the RNA polymerase from initiating transcription from the 7-methylguanosine end, thus ensuring that the cap analog is incorporated only in the correct, forward orientation.[2][3][11][12] This leads to a higher percentage of translationally active mRNA.
What is the expected capping efficiency when using ARCA?
With an optimized protocol, co-transcriptional capping with ARCA can achieve capping efficiencies of approximately 70-80%.[2][3][14] However, this can be influenced by the specific RNA sequence and reaction conditions. Newer technologies like CleanCap® claim capping efficiencies of over 95%.[][16][17]
When should I use co-transcriptional versus post-transcriptional capping?
-
Co-transcriptional capping with ARCA is a streamlined, single-step method that is well-suited for many applications. It is generally more straightforward as the capping occurs during the in vitro transcription reaction.[17][18]
-
Post-transcriptional capping involves a separate enzymatic reaction after transcription. While this adds extra steps to the workflow, it can achieve nearly 100% capping efficiency and allows for the production of different cap structures (e.g., Cap 1).[1][3] This method is often preferred when the highest possible capping efficiency is required.
How can I analyze the capping efficiency of my mRNA?
Several methods can be used to determine capping efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method that can separate and quantify capped and uncapped mRNA fragments.[13][19][20] It often involves an initial digestion of the mRNA with an enzyme like RNase H to generate smaller fragments for analysis.[13][19][20]
-
Ribozyme Cleavage Assay: This method uses a specific ribozyme to cleave the mRNA, and the resulting fragments can be analyzed to determine the capping status.[21]
-
Gel Electrophoresis: While less precise for quantification, a mobility shift on a high-resolution polyacrylamide gel can indicate the presence of the cap structure.
Quantitative Data Summary
The following table summarizes the capping efficiencies of different co-transcriptional capping analogs.
| Cap Analog | Cap Structure | Typical Capping Efficiency | Notes |
| m7GpppG (Standard Cap) | Cap 0 | ~50% in correct orientation | Prone to reverse incorporation, leading to untranslatable mRNA.[2][3] |
| 3'-O-Me-m7G(5')ppp(5')G (ARCA) | Cap 0 | ~70-80% | The 3'-O-methyl group prevents reverse incorporation, increasing the yield of functional mRNA.[2][3][14] |
| CleanCap® Reagent AG | Cap 1 | >95% | A trinucleotide cap analog that allows for co-transcriptional capping to a Cap 1 structure with high efficiency.[][16][17] |
Experimental Protocols
Co-transcriptional Capping of mRNA using 3'-O-Me-m7G(5')ppp(5')G (ARCA)
This protocol is a general guideline for a 20 µL in vitro transcription reaction. Optimization may be required for different DNA templates and target RNA lengths.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM Spermidine, 100 mM DTT)
-
ATP, CTP, UTP solution (10 mM each)
-
GTP solution (2.5 mM)
-
3'-O-Me-m7G(5')ppp(5')G (ARCA) solution (10 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of ATP/CTP/UTP solution (final concentration 1 mM each)
-
2 µL of GTP solution (final concentration 0.25 mM)
-
4 µL of ARCA solution (final concentration 2 mM) - This creates a 4:1 ARCA to GTP ratio.
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and quantify its concentration and purity.
Analysis of Capping Efficiency by LC-MS
This protocol provides a general workflow for analyzing mRNA capping efficiency using RNase H digestion followed by LC-MS. Specific instrument parameters will need to be optimized.
Materials:
-
Purified capped mRNA (~100 pmol)
-
Biotinylated DNA/RNA chimeric probe complementary to the 5' end of the mRNA
-
RNase H
-
RNase H Reaction Buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
LC-MS system
Procedure:
-
Annealing: In a nuclease-free tube, combine the purified mRNA and a molar excess of the biotinylated chimeric probe in an annealing buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.
-
RNase H Digestion: Add RNase H and its corresponding reaction buffer to the annealed sample. Incubate at the recommended temperature (e.g., 37°C) for 30 minutes to cleave the mRNA at the DNA-RNA hybrid region.
-
Capture of 5' Fragments: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated probe (bound to the 5' mRNA fragment) to bind to the beads.
-
Washing: Use a magnetic stand to separate the beads from the supernatant. Wash the beads several times with appropriate wash buffers to remove uncapped fragments and other reaction components.
-
Elution: Elute the captured 5' fragments from the beads using an appropriate elution buffer.
-
LC-MS Analysis: Analyze the eluted sample using a high-resolution LC-MS system. The mass difference between the capped and uncapped 5' fragments will allow for their identification and relative quantification.
Visualizations
Caption: Co-transcriptional capping workflow with ARCA.
Caption: Troubleshooting logic for low capping efficiency.
References
- 1. neb.com [neb.com]
- 2. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. neb-online.de [neb-online.de]
- 4. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 16. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 17. Co-transcriptional capping [takarabio.com]
- 18. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
- 21. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 3'-O-Me-m7G(5')ppp(5')G capping reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3'-O-Me-m7G(5')ppp(5')G (ARCA) co-transcriptional capping of in vitro transcribed (IVT) RNA.
Troubleshooting Guide
Low yield of capped mRNA is a common issue that can often be resolved by systematically evaluating the components and parameters of the in vitro transcription and capping reaction. This guide provides a structured approach to identifying and resolving the root cause of suboptimal results.
Problem: Low Overall RNA Yield After In Vitro Transcription with ARCA
Possible Cause 1: Suboptimal Ratio of ARCA to GTP
The concentration of the cap analog relative to GTP is a critical factor. While a higher ARCA:GTP ratio increases the proportion of capped transcripts, it can significantly decrease the overall yield of the reaction because GTP becomes a limiting nucleotide for the RNA polymerase.[1][2][3]
Solution:
-
Optimize the ARCA:GTP Ratio: The recommended starting ratio is typically 4:1 (ARCA:GTP).[2][3] If the yield is unacceptably low, consider decreasing this ratio. It's a trade-off between capping efficiency and total RNA yield.[1][2]
-
Systematic Titration: Perform a series of small-scale reactions with varying ARCA:GTP ratios to determine the optimal balance for your specific template and application.
| ARCA:GTP Ratio | Expected Capping Efficiency | Expected Relative RNA Yield |
| 1:1 | Lower | Higher |
| 2:1 | Moderate | Moderate |
| 4:1 | High (~80%)[3][4] | Lower |
| 10:1 | Very High | Very Low |
Possible Cause 2: Poor Quality or Degraded DNA Template
The integrity and purity of the linearized DNA template are paramount for efficient in vitro transcription.[] Contaminants from plasmid preparations, such as residual salts or ethanol (B145695), can inhibit RNA polymerase. Degradation of the template will lead to truncated transcripts and low yields.
Solution:
-
Verify Template Integrity: Run the linearized DNA template on an agarose (B213101) gel to confirm that it is a single, sharp band of the correct size.
-
Purify the Template: If contaminants are suspected, re-purify the DNA template, for instance, by ethanol precipitation or using a column-based purification kit.
-
Ensure Complete Linearization: Incomplete digestion of the plasmid template can result in longer, undesired transcripts and lower yields of the target RNA. Verify complete linearization by gel electrophoresis.
Possible Cause 3: Inactive or Inhibited RNA Polymerase
The RNA polymerase is a sensitive enzyme that can be inhibited by contaminants or lose activity due to improper storage or handling, such as repeated freeze-thaw cycles.[6]
Solution:
-
Use Fresh Enzyme: If the polymerase has been stored for a long time or subjected to multiple freeze-thaw cycles, consider using a fresh aliquot.
-
Include DTT: Adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM can help maintain the activity of RNA polymerase, which is sensitive to oxidation.[2][7]
-
Check for Inhibitors: Ensure all reagents, including NTPs and the DNA template, are free from inhibitors.
Possible Cause 4: RNase Contamination
RNases are ubiquitous and can rapidly degrade the newly synthesized RNA, leading to apparent low yields.[6]
Solution:
-
Maintain an RNase-Free Environment: Use nuclease-free water, tubes, and pipette tips. Wear gloves and work in a designated clean area.[6]
-
Use an RNase Inhibitor: Include an RNase inhibitor in the transcription reaction to protect the RNA product.
Problem: Low Capping Efficiency Despite Adequate Overall RNA Yield
Possible Cause 1: Incorrect ARCA Concentration
An error in calculating the concentration of the resuspended ARCA analog will directly impact its incorporation.
Solution:
-
Verify ARCA Concentration: ARCA is often supplied in a lyophilized form.[2] Ensure it is resuspended correctly to the desired stock concentration (e.g., 40 mM).[2]
-
Use a Reliable Quantification Method: After resuspension, confirm the concentration using a spectrophotometer.
Possible Cause 2: Suboptimal Transcription Initiation Sequence
Some RNA polymerases have preferences for the initiating nucleotides. For co-transcriptional capping with certain cap analogs, a specific initiation sequence (e.g., AG) is required for high efficiency.[8]
Solution:
-
Consult Reagent Specifications: Check the manufacturer's guidelines for the specific cap analog and RNA polymerase being used to ensure the template's initiation sequence is optimal.
-
Template Re-design: If necessary, modify the 5' end of the DNA template through PCR to incorporate the preferred initiation sequence.
Possible Cause 3: Inefficient Incorporation of the Cap Analog
Even with an optimal ratio, the polymerase may preferentially incorporate GTP over the cap analog.
Solution:
-
Increase the ARCA:GTP Ratio: While this can lower the overall yield, it will increase the proportion of capped transcripts.[2]
-
Consider Alternative Capping Methods: If high capping efficiency is critical and cannot be achieved co-transcriptionally, consider post-transcriptional enzymatic capping, which can achieve nearly 100% capping efficiency.[9] Newer trinucleotide cap analogs like CleanCap® can also offer higher capping efficiencies (often >95%) in a co-transcriptional reaction.[][11]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 3'-O-methylation in the ARCA cap analog?
The 3'-O-methyl group on the 7-methylguanosine (B147621) of the ARCA (Anti-Reverse Cap Analog) prevents it from being incorporated in the incorrect, reverse orientation.[9][] This ensures that the 7-methylguanosine is at the 5' terminus, which is essential for recognition by the translation machinery and results in a higher proportion of translationally active mRNA.[][13]
Q2: How can I accurately measure the capping efficiency of my mRNA?
Several methods can be used to assess capping efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used method for accurately identifying and quantifying different 5'-end structures of mRNA, including capped and uncapped species.[14][][16]
-
Enzymatic Assays: These assays often involve enzymes that specifically act on capped or uncapped RNA, followed by quantification.[]
-
Cap-Specific Antibody-Based Techniques: These methods use antibodies that recognize the cap structure for detection and quantification.[]
-
RT-qPCR Based Methods: Some approaches use ligation of an anchor oligonucleotide to uncapped RNA, which can then be detected by RT-qPCR. Capped RNAs are blocked from this ligation.[]
Q3: Can RNA secondary structure affect capping efficiency?
Yes, strong secondary structures at the 5' end of the RNA transcript can potentially hinder the incorporation of the cap analog during in vitro transcription.[17] While the effect on co-transcriptional capping is less documented than on other RNA processes, it is a factor to consider. Lowering the incubation temperature of the transcription reaction can sometimes help the polymerase read through difficult secondary structures.[18]
Q4: What is the difference between Cap 0 and Cap 1 structures, and how do I generate a Cap 1 structure?
-
Cap 0: This is the basic cap structure (m7GpppN) generated during a standard ARCA co-transcriptional capping reaction.[1][19]
-
Cap 1: This structure has an additional methylation on the 2'-O position of the first nucleotide of the transcript (m7GpppNmp).[1] The Cap 1 structure is common in higher eukaryotes and can help the host distinguish its own mRNA from foreign RNA, potentially reducing innate immune responses.[19][20]
To generate a Cap 1 structure, you can either:
-
Perform a post-transcriptional enzymatic reaction using an mRNA Cap 2´-O-Methyltransferase after the initial capping.[1][9]
-
Use a trinucleotide cap analog, such as CleanCap® Reagent AG, which can co-transcriptionally generate a Cap 1 structure with high efficiency.[][11]
Q5: Is it better to use co-transcriptional capping with ARCA or post-transcriptional enzymatic capping?
The choice depends on the specific experimental needs:
-
Co-transcriptional Capping (ARCA): This method is simpler as it combines transcription and capping into a single step.[21] However, it typically results in lower overall RNA yields and capping efficiencies around 80%.[1]
-
Post-transcriptional Enzymatic Capping: This is a two-step process but offers the advantage of achieving capping efficiencies close to 100%.[9] It is often preferred for applications requiring highly pure and efficiently translated mRNA, such as in therapeutic development.
| Feature | Co-transcriptional Capping (ARCA) | Post-transcriptional Enzymatic Capping |
| Workflow | Single reaction | Two separate reactions |
| Capping Efficiency | ~80% | ~100% |
| RNA Yield | Lower | Higher (no GTP competition) |
| Complexity | Simpler | More complex, additional purification |
Experimental Protocols
Detailed Protocol for Co-transcriptional Capping with 3'-O-Me-m7G(5')ppp(5')G (ARCA)
This protocol is a general guideline for a 20 µL in vitro transcription reaction. Volumes and concentrations may need to be optimized for different templates and systems.
1. Reagent Preparation:
-
Template DNA: Linearized plasmid DNA at a concentration of 0.5-1 µg/µL.
-
ARCA Stock: Resuspend lyophilized ARCA (e.g., 1 µmol) in nuclease-free water to a final concentration of 40 mM.[2]
-
NTPs: Prepare a stock solution containing ATP, CTP, and UTP at 10 mM each, and GTP at 2.5 mM.
-
Transcription Buffer: 10X buffer supplied with the RNA polymerase.
-
T7 RNA Polymerase Mix: Enzyme mix, as supplied by the manufacturer.
-
RNase Inhibitor: (Optional but recommended)
-
DTT: 100 mM stock (Optional but recommended).[2]
2. Reaction Assembly:
Assemble the reaction at room temperature in a nuclease-free tube. Add reagents in the following order to prevent precipitation:
| Reagent | Volume | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM DTT | 1 µL | 5 mM |
| ATP, CTP, UTP (10mM each) | 2 µL | 1 mM each |
| GTP (2.5 mM) | 2 µL | 0.25 mM |
| ARCA (40 mM) | 1 µL | 2 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase Mix | 2 µL | - |
| Total Volume | 20 µL |
Note: The final ARCA:GTP ratio in this example is 8:1. To achieve a 4:1 ratio, you would adjust the concentrations, for example, by using 2 µL of 10 mM GTP (final 1 mM) and 4 µL of 10 mM ARCA (final 2 mM), adjusting other component volumes accordingly. The example above is based on a common kit formulation where NTPs are in a mix.
3. Incubation:
-
Mix the components gently by flicking the tube, and then centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 hours. Longer incubation times (up to 4 hours) may increase yield for some templates.
4. Template Removal and RNA Purification:
-
Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to degrade the DNA template.
-
Purify the RNA using a column-based RNA purification kit, phenol-chloroform extraction followed by ethanol precipitation, or another preferred method.
-
Elute or resuspend the final RNA product in nuclease-free water.
5. Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. A sharp band at the expected size indicates a successful reaction.
Visualizations
Workflow for Co-transcriptional Capping
Caption: Co-transcriptional capping workflow.
Troubleshooting Logic for Low Capping Yield
Caption: Troubleshooting low capping yield.
References
- 1. neb-online.fr [neb-online.fr]
- 2. neb.com [neb.com]
- 3. neb-online.de [neb-online.de]
- 4. cyanine-5-dutp.com [cyanine-5-dutp.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. neb-online.de [neb-online.de]
- 11. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. sciex.com [sciex.com]
- 16. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 17. The Effect of RNA Secondary Structure on the Self-Assembly of Viral Capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
stability and degradation of 3'-O-Methylguanosine-5'-Diphosphate in solution
Welcome to the technical support center for 3'-O-Methylguanosine-5'-Diphosphate (3'-O-Me-GDP). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a dry, dark environment. For short-term use (days to weeks), storage at 0 - 4°C is acceptable.
Q2: What are the primary degradation pathways for 3'-O-Me-GDP in solution?
A2: While specific data for 3'-O-Me-GDP is limited, based on the behavior of similar guanosine (B1672433) nucleotides, the primary degradation pathways in aqueous solutions are likely to be:
-
Hydrolysis of the pyrophosphate bond: This would lead to the formation of 3'-O-Methylguanosine-5'-Monophosphate (3'-O-Me-GMP) and inorganic phosphate (B84403).
-
Hydrolysis of the glycosidic bond: This would result in the cleavage of the bond between the guanine (B1146940) base and the ribose sugar, leading to the formation of guanine and 3'-O-methyl-ribose-5'-diphosphate. This is more likely to occur under acidic conditions.
Q3: How does pH affect the stability of 3'-O-Me-GDP in solution?
A3: Based on studies of similar nucleotides, the stability of 3'-O-Me-GDP is expected to be pH-dependent. Generally, neutral to slightly alkaline pH (around 7-8) is optimal for the stability of the pyrophosphate linkage. Both strongly acidic (pH < 4) and strongly alkaline (pH > 10) conditions are likely to accelerate the hydrolysis of the pyrophosphate and glycosidic bonds.
Q4: Is 3'-O-Me-GDP susceptible to enzymatic degradation?
A4: The 3'-O-methyl group is expected to provide some protection against 3'-exonucleases. However, the pyrophosphate bond may still be susceptible to cleavage by phosphatases or other nucleotidases that may be present in biological samples or experimental systems. The presence of contaminating enzymes in a reaction mixture can lead to the degradation of 3'-O-Me-GDP.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of 3'-O-Me-GDP in your experimental solution.
| Potential Cause | Troubleshooting Steps |
| Improper Storage of Stock Solution | Ensure the stock solution of 3'-O-Me-GDP is stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inappropriate Buffer pH | Check the pH of your experimental buffer. If possible, maintain a pH between 7 and 8. Avoid highly acidic or alkaline conditions. |
| Extended Incubation at High Temperatures | Minimize the duration of incubation at elevated temperatures. If high temperatures are necessary, consider performing a time-course experiment to assess the stability of 3'-O-Me-GDP under your specific conditions. |
| Enzymatic Degradation | If your experiment involves biological extracts or enzymes that may have nuclease/phosphatase activity, consider adding appropriate inhibitors (e.g., EDTA to chelate divalent cations required by many nucleases). Ensure all reagents and equipment are sterile to prevent microbial contamination, which can introduce degrading enzymes. |
| Presence of Divalent Cations | Divalent cations like Mg²⁺ or Mn²⁺ can catalyze the hydrolysis of phosphate bonds. While often required for enzymatic reactions, their concentration should be optimized and controlled. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
This may indicate the presence of degradation products.
| Potential Degradation Product | Identification and Confirmation |
| 3'-O-Methylguanosine-5'-Monophosphate (3'-O-Me-GMP) | This product would arise from the hydrolysis of the terminal phosphate. It will have a different retention time in reverse-phase or ion-exchange HPLC compared to the diphosphate (B83284) form. Mass spectrometry (LC-MS) can confirm the identity by its mass-to-charge ratio. |
| Guanosine | If the entire pyrophosphate group is cleaved, guanosine might be formed. This would have a significantly different retention time and can be identified by comparison with a guanosine standard. |
| Guanine | Cleavage of the glycosidic bond will release the free base, guanine. This can be identified by its characteristic UV absorbance and retention time compared to a standard. |
Experimental Protocols
Protocol 1: Assessment of 3'-O-Me-GDP Stability by HPLC
This protocol provides a general framework for assessing the stability of 3'-O-Me-GDP under specific experimental conditions.
1. Preparation of Solutions:
- Prepare a stock solution of 3'-O-Me-GDP (e.g., 10 mM) in nuclease-free water.
- Prepare the test buffers at the desired pH values (e.g., pH 4, 7, and 10).
2. Incubation:
- Dilute the 3'-O-Me-GDP stock solution to a final concentration (e.g., 1 mM) in the different test buffers.
- Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
- At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each solution.
3. HPLC Analysis:
- Analyze the aliquots by reverse-phase ion-pair HPLC or anion-exchange HPLC.
- Mobile Phase (Example for RP-HPLC):
- Buffer A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0
- Buffer B: 100 mM TEAA, pH 7.0, in 50% acetonitrile
- Gradient (Example): A linear gradient from 0% to 50% Buffer B over 30 minutes.
- Detection: UV absorbance at 254 nm.
4. Data Analysis:
- Quantify the peak area of 3'-O-Me-GDP and any degradation products at each time point.
- Calculate the percentage of remaining 3'-O-Me-GDP over time to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways of 3'-O-Me-GDP.
Caption: Troubleshooting workflow for inconsistent results.
preventing reverse capping in mRNA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in mRNA synthesis, with a specific focus on preventing reverse capping.
Frequently Asked Questions (FAQs)
Q1: What is reverse capping in mRNA synthesis, and why is it a problem?
A1: Reverse capping is a phenomenon that occurs during in vitro transcription (IVT) when a standard dinucleotide cap analog (like m7GpppG) is incorporated in the incorrect, or "reverse," orientation at the 5' end of the mRNA transcript.[1][2] In this orientation, the 7-methylguanosine (B147621) (m7G) is not at the terminus, rendering the cap non-functional.[2] This is problematic because the 5' cap is crucial for mRNA stability, nuclear export, and, most importantly, for the recruitment of the translation initiation factor eIF4E, which is essential for efficient protein synthesis.[3][4][5] Consequently, reverse-capped mRNAs are poorly translated or not translated at all, leading to significantly lower protein yields from your mRNA template.[2][]
Q2: What causes reverse capping during co-transcriptional capping?
A2: The primary cause of reverse capping lies in the chemical structure of standard cap analogs. These molecules have a 3'-OH group on both the m7G and the guanosine (B1672433) moieties.[1] The RNA polymerase can initiate transcription from either of these 3'-OH groups, leading to a mixed population of transcripts where a significant portion (up to 50%) can have the cap analog incorporated in the reverse orientation.[1]
Q3: How can I prevent reverse capping?
A3: The most effective way to prevent reverse capping is to use "anti-reverse" cap analogs (ARCAs).[][7][8] ARCAs are chemically modified to have only one available 3'-OH group for the RNA polymerase to initiate transcription from, ensuring that the cap is incorporated in the correct, functional orientation.[7][8] This is typically achieved by modifying the 3'-OH group on the m7G nucleotide, for instance, by replacing it with a methoxy (B1213986) group (-OCH3).[8] This modification forces the RNA polymerase to initiate transcription from the guanosine, leading to a homogenous population of correctly capped mRNA.[7][9]
Q4: What are the different types of capping methods available, and how do they compare in preventing reverse capping?
A4: There are two primary methods for capping synthetic mRNA: co-transcriptional capping and post-transcriptional (enzymatic) capping.
-
Co-transcriptional Capping: In this method, a cap analog is included in the in vitro transcription reaction and is incorporated as the first nucleotide of the transcript.
-
Standard Cap Analogs (e.g., m7GpppG): Prone to reverse capping, with only about 50% of the capped mRNA being functional.[1]
-
Anti-Reverse Cap Analogs (ARCAs): Designed to prevent reverse incorporation, leading to a much higher percentage of correctly capped, translatable mRNA.[][9]
-
CleanCap® Reagents: These are trinucleotide cap analogs that are incorporated co-transcriptionally with high efficiency (>95%) and result in a Cap1 structure, which can enhance translation efficiency and reduce immunogenicity.[][11][12]
-
-
Post-transcriptional (Enzymatic) Capping: This method involves a separate enzymatic reaction after the in vitro transcription is complete.[3][13] Enzymes like Vaccinia Capping Enzyme (VCE) are used to add the cap structure to the 5' end of the RNA.[3][] This method ensures that 100% of the caps (B75204) are in the correct orientation, completely avoiding the issue of reverse capping.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low protein expression from synthesized mRNA | High percentage of reverse-capped mRNA. This is a common issue when using standard cap analogs (m7GpppG) for co-transcriptional capping. | - Switch to an Anti-Reverse Cap Analog (ARCA). ARCAs are modified to ensure incorporation in the correct orientation, significantly increasing the proportion of translatable mRNA.[][7][8]- Use a post-transcriptional (enzymatic) capping method. This method uses enzymes to add the cap after transcription, guaranteeing 100% correct orientation.[3][13]- Consider using advanced co-transcriptional capping reagents like CleanCap®. These reagents offer high capping efficiency (>95%) and produce a desirable Cap1 structure.[][11][12] |
| Suboptimal ratio of cap analog to GTP. In co-transcriptional capping, the cap analog competes with GTP for initiation. An incorrect ratio can lead to low capping efficiency. | - Optimize the cap analog to GTP ratio. A common starting point is a 4:1 ratio of cap analog to GTP.[14] However, this may need to be optimized for your specific template and reaction conditions. | |
| Heterogeneous population of capped mRNA | Use of standard cap analogs. As mentioned, standard cap analogs can be incorporated in both forward and reverse orientations. | - Employ ARCAs or post-transcriptional capping to ensure a homogenous population of correctly capped mRNA. |
| Low yield of capped mRNA | High concentration of cap analog inhibiting the polymerase. Some cap analogs, especially at high concentrations, can reduce the overall yield of the transcription reaction. | - Optimize the concentration of the cap analog. Refer to the manufacturer's protocol for the specific cap analog you are using.- Consider a post-transcriptional capping approach. This separates the transcription and capping steps, potentially leading to higher overall yields of capped mRNA. |
Data on Capping Efficiency
The choice of capping method and analog significantly impacts the percentage of correctly capped, functional mRNA. Below is a summary of typical capping efficiencies for different methods.
| Capping Method | Cap Analog/Reagent | Typical Capping Efficiency | Key Features |
| Co-transcriptional | Standard (e.g., m7GpppG) | ~50% in correct orientation[1] | Prone to reverse capping. |
| Co-transcriptional | ARCA | ~80%[7][14] | Prevents reverse capping, produces Cap0 structure.[15] |
| Co-transcriptional | CleanCap® | >95%[][11] | High efficiency, produces Cap1 structure, one-pot reaction.[16] |
| Post-transcriptional | Enzymatic (e.g., VCE) | ~100%[13][17] | No reverse capping, can produce Cap0 or Cap1, requires additional steps.[18] |
Experimental Protocols
Protocol 1: Co-transcriptional Capping using ARCA
This protocol provides a general guideline for in vitro transcription incorporating an Anti-Reverse Cap Analog (ARCA).
Materials:
-
Linearized DNA template with a T7 promoter
-
ARCA solution
-
NTP solution (ATP, CTP, UTP)
-
GTP solution
-
T7 RNA Polymerase
-
Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
ARCA (e.g., 30 mM) - 1.5 µL
-
ATP, CTP, UTP mix (e.g., 10 mM each) - 2 µL
-
GTP (e.g., 1.5 mM) - 2 µL
-
Linearized DNA template (0.5-1 µg) - X µL
-
RNase Inhibitor - 1 µL
-
T7 RNA Polymerase - 2 µL
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.
-
Purify the mRNA using a suitable method (e.g., lithium chloride precipitation or a column-based kit).
Protocol 2: Quantification of Capping Efficiency by RNase H Digestion and LC-MS Analysis
This method allows for the precise determination of the percentage of capped mRNA.
Materials:
-
Purified mRNA sample
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
RNase H
-
RNase H Reaction Buffer
-
Streptavidin magnetic beads
-
Nuclease-free water
-
LC-MS system
Procedure:
-
Hybridization: Mix the purified mRNA with the biotinylated DNA probe in a suitable buffer. Heat to 65°C for 5 minutes and then allow to cool slowly to room temperature to facilitate hybridization.
-
RNase H Digestion: Add RNase H and its reaction buffer to the hybridized sample. Incubate at 37°C for 30 minutes. RNase H will cleave the RNA strand of the DNA:RNA hybrid, releasing the 5' end of the mRNA.[5]
-
Capture of 5' Fragments: Add streptavidin magnetic beads to the reaction mixture and incubate to allow the biotinylated probe (now bound to the 5' mRNA fragment) to bind to the beads.
-
Elution and Analysis: Wash the beads to remove uncapped fragments and other reaction components. Elute the 5' fragments and analyze them by LC-MS. The mass spectrometer will detect the different species (e.g., uncapped, Cap0, Cap1), and the relative peak areas can be used to calculate the capping efficiency.[5][19]
Visualizations
Caption: Mechanism of reverse capping with a standard cap analog.
Caption: How ARCA prevents reverse capping.
References
- 1. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic mRNAs; Their Analogue Caps and Contribution to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 7. raybiotech.com [raybiotech.com]
- 8. What is ARCA [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 11. Co-transcriptional capping [takarabio.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 14. ARCA (Anti Reverse Cap Analog) GMP grade (100mM) - 1 mL | Med Technology Products [medtechproducts.com]
- 15. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 16. tebubio.com [tebubio.com]
- 17. neb.com [neb.com]
- 18. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of 3'-O-Methylated Nucleotides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical synthesis of 3'-O-methylated nucleotides, a critical modification in the development of therapeutic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are 3'-O-methylated nucleotides and why are they significant?
A1: 3'-O-methylated nucleotides are analogs of standard ribonucleotides where a methyl group is attached to the 3'-hydroxyl position of the ribose sugar. This modification is significant because it can prevent the extension of an oligonucleotide chain by polymerases.[1] When incorporated at the 3'-end of an oligonucleotide, it provides resistance against degradation by exonucleases.[2] Furthermore, oligonucleotides containing 3'-O-methylated bases can exhibit altered hybridization properties and thermal stability.[3][4] These characteristics make them valuable tools in various applications, including antisense technology and siRNA therapeutics, where enhanced stability and specific binding are crucial.[1][4]
Q2: What are the primary challenges in the chemical synthesis of 3'-O-methylated nucleotides?
A2: The main challenge lies in achieving selective methylation of the 3'-hydroxyl group without modifying other reactive sites on the nucleoside, particularly the 2'-hydroxyl group. The similar reactivity of the 2'- and 3'-hydroxyl groups often leads to the formation of a mixture of products, including the desired 3'-O-methylated, the undesired 2'-O-methylated, and di-methylated species. This necessitates the use of orthogonal protecting group strategies to selectively block the 2'- and 5'-hydroxyl groups before the methylation step.[5][6] Subsequent purification to isolate the desired isomer can be complex and may result in lower overall yields.[]
Q3: How does 3'-O-methylation affect the properties of an oligonucleotide?
A3: The introduction of a 3'-O-methyl group can have several effects on an oligonucleotide's properties:
-
Nuclease Resistance: It confers stability against 3'-exonucleases, which increases the half-life of the oligonucleotide in biological systems.[2]
-
Hybridization and Thermal Stability (Tm): The effect on duplex stability can vary. For instance, in some contexts, 3'-O-methylation can lead to a small decrease in the thermal stability of duplexes, especially when targeting RNA.[3] However, in other modified backbones like methylated altritol nucleic acids (MANA), it can lead to improved thermal and thermodynamic stability compared to unmodified RNA.[4]
-
Polymerase Extension Blockage: A 3'-O-methyl group at the 3'-terminus prevents the oligonucleotide from acting as a primer for DNA or RNA polymerases.[1]
-
Structural Conformation: Like 2'-O-methylation, modification at the 3'-position can influence the sugar pucker conformation, which in turn affects the overall helical structure of the oligonucleotide duplex.[8][9]
Q4: What are the most common methods for purifying synthesized 3'-O-methylated oligonucleotides?
A4: Purification is critical to separate the desired full-length, correctly modified oligonucleotide from failed sequences (shortmers) and isomeric byproducts. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates molecules based on hydrophobicity. It is effective for separating the desired product, which often retains a hydrophobic dimethoxytrityl (DMT) group, from uncapped failure sequences.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on charge, which is proportional to their length. It is very effective at resolving full-length sequences from shorter fragments.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high resolution for purifying oligonucleotides, especially for longer sequences or when very high purity is required. It separates molecules based on size and conformation.[10]
-
Solid-Phase Extraction (SPE): Cartridge-based SPE is often used for initial cleanup and desalting, and can provide a moderate level of purity by separating DMT-on full-length products from DMT-off failure sequences.[11]
Q5: Which analytical techniques are used to confirm the successful synthesis and purity of 3'-O-methylated nucleotides?
A5: A combination of techniques is typically employed to verify the identity and purity of the final product:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for confirming the correct molecular weight of the synthesized oligonucleotide, which verifies the successful incorporation of the methyl group.[12] Tandem MS (MS/MS) can be used to differentiate between 2'-O- and 3'-O-methylated isomers.[13]
-
High-Performance Liquid Chromatography (HPLC): Both analytical RP-HPLC and IE-HPLC are used to assess the purity of the sample by detecting the presence of shortmers, remaining protecting groups, or other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the position of the methyl group on the ribose sugar, although it is more resource-intensive and typically used for the characterization of the monomer building blocks.
Troubleshooting Guide
Problem: Low yield of the desired 3'-O-methylated product.
| Possible Cause | Recommended Solution |
| Incomplete Methylation Reaction | • Extend the reaction time or increase the temperature moderately.• Increase the molar excess of the methylating agent (e.g., methyl iodide or diazomethane).[14]• Ensure the solvent is anhydrous, as moisture can quench the reagents. |
| Suboptimal Methylating Agent | • The choice of methylating agent is critical. For ribonucleosides with a protected 2'-OH, a strong methylating agent like methyl iodide with a base (e.g., Ag2O) is common.[14] For systems with a 2',3'-cis-diol, diazomethane (B1218177) might be used for monomethylation.[14] Consider trying an alternative reagent if results are poor. |
| Degradation during Deprotection | • The conditions for removing protecting groups must be compatible with the 3'-O-methyl modification. Harsh acidic or basic conditions can lead to product degradation. Use milder deprotection cocktails where possible.[15] |
| Loss during Purification | • Optimize the purification protocol. For HPLC, adjust the gradient and mobile phase to ensure good separation and recovery of the target peak.• Ensure complete elution from the column or gel. |
Problem: Presence of significant side products (e.g., 2'-O-methylated or di-methylated isomers).
| Possible Cause | Recommended Solution |
| Inefficient 2'-Hydroxyl Protection | • The protecting group on the 2'-OH is crucial for directing methylation to the 3' position. Ensure the 2'-OH protecting group is robust enough to withstand the methylation conditions.• Verify the complete installation of the 2'-OH protecting group on the starting material before proceeding with methylation. |
| Protecting Group Migration or Removal | • Some protecting groups may be labile and can migrate or be partially removed during the methylation step, exposing the 2'-OH. Choose a more stable protecting group if this is suspected. |
| Over-methylation | • Reduce the concentration of the methylating agent or shorten the reaction time to minimize the formation of di-methylated products. |
Problem: Incomplete removal of protecting groups during the final deprotection step.
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time/Temperature | • Increase the duration or temperature of the deprotection step according to the recommendations for the specific protecting groups used (e.g., for base-labile or fluoride-labile groups).[15] |
| Ineffective Deprotection Reagent | • Ensure the deprotection reagent (e.g., aqueous ammonia, methylamine, or triethylamine (B128534) trihydrofluoride) is fresh and at the correct concentration.[15] |
| Steric Hindrance | • In long or complex oligonucleotides, steric hindrance can slow down the removal of protecting groups. A longer deprotection time may be necessary. |
Quantitative Data Summary
The stability of oligonucleotide duplexes is a key parameter affected by modifications. The melting temperature (Tm) is a direct measure of this stability.
| Modification | Complementary Strand | ΔTm per modification (°C) | Comments |
| 3'-O-methylated altritol nucleoside (1) | HNA | +0.6 | Increased affinity for HNA complement.[3] |
| 3'-O-methylated altritol nucleoside (1) | ANA | +1.2 | More pronounced increase with ANA complement.[3] |
| 3'-O-methylated altritol nucleoside (1) | RNA | +0.2 to +0.6 | Slight increase in affinity for RNA.[3] |
| 2'-O-methyl RNA | RNA | ~+0.2 kcal/mol per Nm (in free energy) | Stabilizes RNA helices.[9] |
| 2'-O-methyl RNA | DNA | Tm = 62.8 °C (control) | Forms a very stable duplex.[16] |
| 2'-O-methyl RNA with Phosphorothioate (B77711) | DNA | Tm = 57.7 °C | The phosphorothioate backbone slightly reduces the stability compared to the phosphodiester equivalent.[16] |
Note: ΔTm values are context-dependent and can be influenced by sequence, length, and buffer conditions.
Detailed Experimental Protocol
Protocol: Selective 3'-O-Methylation of a 2'-O-Protected Ribonucleoside
This protocol provides a general methodology for the selective methylation of the 3'-hydroxyl group of a ribonucleoside monomer that has been appropriately protected at the 5'- and 2'-hydroxyl positions and on the nucleobase.
1. Materials:
-
Starting Material: 5'-O-DMT, 2'-O-TBDMS, N-protected ribonucleoside.
-
Methylating Agent: Methyl iodide (CH₃I).
-
Base: Silver(I) oxide (Ag₂O).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Quenching Solution: Saturated aqueous sodium bicarbonate.
-
Extraction Solvent: Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297).
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Silica (B1680970) gel for column chromatography.
2. Procedure:
-
Preparation: Dry the protected ribonucleoside starting material under high vacuum for several hours to remove any residual water.
-
Reaction Setup: Dissolve the dried starting material in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents: To the stirred solution, add silver(I) oxide (approx. 2-3 equivalents) followed by methyl iodide (approx. 5-10 equivalents). The reaction is typically performed in the dark to prevent degradation of the light-sensitive reagents.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the celite pad with DCM or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexane) to isolate the desired 3'-O-methylated product from unreacted starting material and any side products.
-
Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.
Visualizations
Caption: General workflow for the synthesis of 3'-O-methylated nucleotides.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. 3'-O methyl rI Oligo Modifications from Gene Link [genelink.com]
- 2. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Quality Control of mRNA Capped with 3'-O-Methylguanosine-5'-Diphosphate (ARCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of messenger RNA (mRNA) synthesized using a 3'-O-Methylguanosine-5'-Diphosphate-containing cap analog, commonly known as an Anti-Reverse Cap Analog (ARCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mRNA capping?
A1: this compound is a key component of the Anti-Reverse Cap Analog (ARCA), 3´-O-Me-m7G(5')ppp(5')G.[1][2] This analog is used during co-transcriptional capping of in vitro transcribed (IVT) mRNA. The methyl group on the 3'-hydroxyl of the 7-methylguanosine (B147621) (m7G) prevents it from being incorporated in the reverse orientation by RNA polymerase.[1][2] This ensures that the resulting mRNA transcripts are homogeneous and contain the 5'-m7G cap structure in the correct orientation, which is crucial for efficient protein translation.[2]
Q2: What is the difference between co-transcriptional and post-transcriptional capping?
A2:
-
Co-transcriptional capping incorporates a cap analog, such as ARCA, directly into the mRNA transcript during the in vitro transcription (IVT) reaction.[2][][4] This method is streamlined, generating capped mRNA in a single step, but can result in lower overall RNA yields due to competition between the cap analog and GTP.[2][5]
-
Post-transcriptional capping is an enzymatic process performed after the IVT reaction is complete.[][4][5] It typically uses the Vaccinia Capping Enzyme (VCE) to add the cap structure to the 5'-triphosphate end of the nascent RNA.[6][7] This method can achieve nearly 100% capping efficiency but adds an extra step to the manufacturing process.[2][5]
Q3: What are the critical quality attributes (CQAs) for ARCA-capped mRNA?
A3: The primary CQAs for therapeutically relevant mRNA include:
-
Capping Efficiency: The percentage of mRNA molecules that are correctly capped at the 5' end. This is crucial for translation efficiency and evading innate immune responses.[8]
-
mRNA Integrity: The proportion of full-length mRNA transcripts compared to shorter, fragmented, or degraded species.[9][10][11] Only full-length transcripts are viable for protein expression.[10]
-
Purity: The absence of process-related impurities, such as residual DNA template, enzymes, unincorporated nucleotides, and immunogenic byproducts like double-stranded RNA (dsRNA).[][10]
-
Identity: Confirmation of the correct 5' cap structure (e.g., Cap-0 or Cap-1) and the primary sequence.[6][8]
Q4: Which analytical techniques are considered the "gold standard" for assessing capping efficiency?
A4: Liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard for verifying 5' cap structures and quantifying capping efficiency.[6][12] This method involves digesting the full-length mRNA into smaller, manageable fragments, typically using RNase H, followed by separation and analysis to identify and quantify both capped and uncapped species.[6][8][12][13]
Q5: Why is mRNA integrity important and how is it measured?
A5: mRNA is inherently unstable and susceptible to degradation.[9] The presence of fragments or incomplete transcripts significantly hinders the efficacy of the mRNA therapeutic, as only full-length mRNA can be translated into the correct protein.[10] Capillary Gel Electrophoresis (CGE) is a high-resolution analytical method commonly used to assess mRNA integrity by separating and quantifying the full-length product from any smaller fragments.[9][11][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and quality control of ARCA-capped mRNA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Capping Efficiency (<80%) | 1. Suboptimal ARCA:GTP Ratio: Incorrect ratio in the IVT reaction reduces the incorporation of the cap analog.[2][13] 2. Poor Quality IVT Components: Degradation of NTPs, ARCA, or enzymes. 3. Transcription Initiation Issues: Some promoter sequences may have lower initiation efficiency with cap analogs. | 1. Optimize the ARCA to GTP ratio, typically starting with a 4:1 ratio.[13] Note that this can reduce overall mRNA yield.[2] 2. Use fresh, high-quality reagents. Store all components at their recommended temperatures. 3. If possible, modify the first few nucleotides of the transcript to improve initiation. |
| High Levels of Uncapped Species (5'-triphosphate RNA) | 1. Insufficient ARCA Concentration: The concentration of GTP is too high relative to the ARCA, leading to transcription initiation with GTP instead.[2] 2. Reaction Kinetics: The IVT reaction may have proceeded too quickly, depleting ARCA before transcription was complete. | 1. Increase the molar excess of ARCA relative to GTP.[5] 2. Monitor the consumption of NTPs and cap analog throughout the reaction using Anion-Exchange (AEX) HPLC to optimize reaction time.[15] |
| mRNA Degradation or Fragmentation (Low Integrity on CGE) | 1. RNase Contamination: Introduction of RNases from reagents, water, or handling.[16] 2. Metal-Ion Catalyzed Hydrolysis: Divalent cations can contribute to RNA degradation.[10] 3. Complex Secondary Structures: Stable RNA secondary structures can lead to premature transcription termination.[10] | 1. Use certified RNase-free reagents, tips, and tubes. Incorporate an RNase inhibitor in the transcription reaction.[16] 2. Add a chelating agent like EDTA to the reaction quench buffer.[15] 3. Consider performing the IVT reaction at a higher temperature to destabilize secondary structures, if the capping enzyme is compatible (e.g., Faustovirus capping enzyme).[6] |
| Poor Peak Resolution or Adsorption in HPLC/LC-MS Analysis | 1. Nucleic Acid Adsorption: Nucleic acids can adsorb to the metallic surfaces of LC systems and columns, especially in HILIC mode, leading to low signal and poor peak shape.[12] 2. Incorrect Mobile Phase: Inappropriate ion-pairing agents or buffer composition for IP-RP-HPLC. | 1. Use a bio-inert LC system and PEEK-lined HILIC columns to minimize metallic interactions.[12] 2. Optimize the ion-pairing agent (e.g., N,N-Dimethyl-N-hexylamine) and mobile phase composition for better separation. |
| Presence of dsRNA Impurities | 1. Self-Complementary 3' Overhangs: The RNA polymerase can read back on the newly synthesized transcript, creating a complementary strand. 2. Promoter-Independent Transcription: The RNA polymerase can initiate transcription from the non-template strand.[17] | 1. Redesign the DNA template to avoid self-complementary regions at the 3' end. 2. Purify the mRNA product using methods that specifically remove dsRNA, such as cellulose (B213188) chromatography. |
Key Quality Control Experiments & Protocols
1. Capping Efficiency and Identity by LC-MS
This method is the gold standard for determining the percentage of capped mRNA and identifying different cap structures.[6][12] The workflow involves enzymatic digestion of the mRNA to generate a small 5' terminal fragment that is amenable to LC-MS analysis.[13]
Experimental Protocol: RNase H-Mediated Digestion for Cap Analysis
-
Probe Design: Design a chimeric 2'-O-methyl RNA/DNA probe (approx. 15-20 nt) that is complementary to a region near the 5' end of the mRNA, directing RNase H to cleave at a specific site.[7][13]
-
Hybridization: Anneal the probe to the mRNA sample. A typical reaction contains 5 µg of mRNA and a molar excess of the probe. Heat the mixture to 90°C and allow it to cool slowly to room temperature to facilitate hybridization.
-
RNase H Digestion: Add thermostable RNase H to the hybridized sample and incubate at an elevated temperature (e.g., 50°C) for 30-45 minutes.[12][13] This specifically cleaves the RNA strand of the RNA/DNA duplex.
-
Sample Cleanup: Purify the resulting 5' oligonucleotide fragments using an appropriate RNA cleanup kit to remove the enzyme, buffer components, and the full-length mRNA.[13]
-
LC-MS Analysis:
-
Column: Use a column suitable for oligonucleotide analysis, such as an ion-pair reversed-phase (IP-RP) or HILIC column.[12][18]
-
Mobile Phases: Typically involves an ion-pairing agent like N,N-Dimethyl-N-hexylamine in a buffer such as TEAA.
-
Detection: Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF) to separate and identify the masses corresponding to capped (m7GpppN...), uncapped (pppN...), and other related species.[19]
-
-
Data Analysis: Calculate capping efficiency by integrating the peak areas of the capped species and dividing by the total area of all 5' terminal species.
| Parameter | Typical Value / Condition |
| Sample Amount | 5-10 µg mRNA |
| Enzyme | Thermostable RNase H |
| Digestion Temperature | 50 °C[13] |
| LC Column | Agilent AdvanceBio Oligonucleotide or equivalent |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF)[19] |
| Expected Masses | Calculate based on the sequence of the 5' fragment for capped and uncapped species. |
2. mRNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)
CGE provides high-resolution separation of nucleic acids based on size, making it ideal for assessing the integrity and purity of mRNA products.[9][14]
Experimental Protocol: CGE for mRNA Integrity
-
Sample Preparation: Dilute the mRNA sample to a working concentration (e.g., 25 µg/mL) in an appropriate buffer.[9] To ensure denaturation, samples may be heated in the presence of a denaturant like urea.[20]
-
Instrument Setup:
-
Electrophoresis: Inject the sample into the capillary. An electric field is applied, causing the negatively charged RNA molecules to migrate through the gel. Smaller fragments migrate faster than larger, full-length molecules.[9]
-
Detection: As the RNA-dye complexes pass a detector, a laser excites the dye, and the emitted fluorescence is recorded, generating an electropherogram.
-
Data Analysis: The primary peak should correspond to the full-length mRNA. The integrity is calculated as the percentage of the main peak area relative to the total area of all peaks in the electropherogram.
| Parameter | Typical Value / Condition |
| Technique | Capillary Gel Electrophoresis (CGE) |
| Sample Concentration | ~25 µg/mL[9] |
| Separation Principle | Size-based separation in a gel matrix |
| Detection | Laser-Induced Fluorescence (LIF) |
| Key Output | Electropherogram showing size distribution |
| Primary Metric | % Integrity (Area of main peak / Total area) |
Visualizations
Caption: Workflow for co-transcriptional capping using ARCA.
Caption: Troubleshooting logic for low mRNA capping efficiency.
Caption: Experimental workflow for LC-MS based cap analysis.
References
- 1. neb.com [neb.com]
- 2. neb-online.de [neb-online.de]
- 4. 5-prime capping of mRNA [takarabio.com]
- 5. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 6. neb.com [neb.com]
- 7. waters.com [waters.com]
- 8. biorxiv.org [biorxiv.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Capillary electrophoresis methods for determining the IVT mRNA critical quality attributes of size and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Frontiers | Understanding the impact of in vitro transcription byproducts and contaminants [frontiersin.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analysis of mRNA 5â Cap Structure Using a Quadrupole Time-of-Flight Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Incorporation of 3'-O-Me-GTP
Welcome to the technical support center for the enzymatic incorporation of 3'-O-Me-GTP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 3'-O-Me-GTP and what is its primary application in enzymatic reactions?
A1: 3'-O-Me-GTP is a modified guanosine (B1672433) triphosphate where the hydroxyl group at the 3' position of the ribose sugar is replaced by a methyl group. This modification makes it a chain-terminating nucleotide in RNA synthesis.[1] Once incorporated by an RNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the RNA transcript. Its primary application is in transcription studies, including the analysis of transcription initiation, pausing, and termination.
Q2: Which enzymes are known to incorporate 3'-O-Me-GTP?
A2: Bacteriophage RNA polymerases, such as T7, T3, and SP6, are commonly used for in vitro transcription and have been shown to incorporate a variety of modified nucleotides. While specific studies on the efficiency of 3'-O-Me-GTP incorporation are not abundant, these polymerases are the primary candidates for such reactions. It is important to note that the efficiency of incorporation of modified nucleotides can be lower than that of their natural counterparts. For challenging incorporations, engineered or mutant polymerases with increased tolerance for sugar modifications may offer improved performance.
Q3: What are the expected results on a gel when 3'-O-Me-GTP is successfully incorporated?
A3: Successful incorporation of 3'-O-Me-GTP will result in RNA transcripts that are shorter than the full-length product. On a denaturing polyacrylamide gel, you should observe a distinct band corresponding to the size of the terminated transcript. The position of this band will depend on the position of the corresponding cytosine in the DNA template. If the full-length transcript is also present, it indicates incomplete termination, which could be due to competition with residual GTP or suboptimal reaction conditions.
Q4: Can I use 3'-O-Me-GTP for applications other than transcription termination?
A4: The primary and well-established application of 3'-O-Me-GTP is as a chain terminator in transcription reactions.[1] While other creative applications might be conceived, its fundamental biochemical property is the inability to support further chain elongation, which inherently limits its use in contexts requiring continuous synthesis.
Troubleshooting Guide
Issue 1: Low or No Incorporation of 3'-O-Me-GTP
If you observe a very faint or no band corresponding to the terminated product and a strong full-length transcript band, it indicates poor incorporation of 3'-O-Me-GTP.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Choice | While wild-type T7 RNA polymerase can incorporate modified nucleotides, its efficiency may be low. Consider using a mutant T7 RNA polymerase that has been engineered for broader substrate compatibility. For example, mutants with alterations in the active site that reduce discrimination against sugar modifications might be more effective. |
| Inappropriate MgCl₂ Concentration | Magnesium ions are a critical cofactor for RNA polymerases. The optimal concentration can vary for modified nucleotides. Perform a titration of MgCl₂ in your reaction. Start with the standard concentration (typically 6-10 mM) and test a range above and below this (e.g., 2 mM to 15 mM). |
| Incorrect 3'-O-Me-GTP to GTP Ratio | If your reaction contains any contaminating GTP, it will compete with 3'-O-Me-GTP for incorporation. Ensure your 3'-O-Me-GTP is of high purity. For complete termination, it is crucial to have a significant molar excess of 3'-O-Me-GTP relative to the other three NTPs. |
| Suboptimal Reaction Temperature | The standard incubation temperature for T7 RNA polymerase is 37°C. However, for modified nucleotides, a lower temperature (e.g., 30°C) might increase the dwell time of the polymerase at the incorporation site, potentially improving the efficiency of incorporation for a non-ideal substrate. |
| Poor Template DNA Quality | Contaminants in the DNA template, such as salts or ethanol, can inhibit polymerase activity. Ensure your DNA template is of high purity. |
Issue 2: Multiple Bands or a Smear on the Gel
Observing multiple bands or a smear can indicate non-specific termination, premature termination due to other factors, or RNA degradation.
| Potential Cause | Recommended Solution |
| RNA Degradation | RNase contamination can lead to the degradation of your transcripts. Ensure you are using RNase-free water, reagents, and tips. Work in an RNase-free environment and consider adding an RNase inhibitor to your reaction. |
| Premature Termination at Other Sites | Long stretches of U's in the template or stable secondary structures in the nascent RNA can cause the polymerase to pause or dissociate. Try lowering the reaction temperature to 30°C or even 25°C to help the polymerase read through these regions. |
| Template-dependent Abortive Synthesis | During the initial stages of transcription, T7 RNA polymerase can produce short, abortive transcripts. This is a natural property of the enzyme and is template-dependent. While difficult to eliminate completely, ensuring a clean and well-designed template can minimize this. |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with 3'-O-Me-GTP for Chain Termination
This protocol is a starting point and should be optimized for your specific template and experimental goals.
1. Reaction Setup:
Assemble the following reaction components at room temperature in the order listed. Use nuclease-free water and reagents.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| RNase Inhibitor | 1 µL | - |
| ATP (100 mM) | 0.5 µL | 2.5 mM |
| CTP (100 mM) | 0.5 µL | 2.5 mM |
| UTP (100 mM) | 0.5 µL | 2.5 mM |
| 3'-O-Me-GTP (10 mM) | 5 µL | 2.5 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| T7 RNA Polymerase | 2 µL | - |
2. Incubation:
Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours. For potentially difficult incorporations, consider a lower temperature (e.g., 30°C) and a longer incubation time (e.g., 4 hours).
3. DNase Treatment:
Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
4. Analysis:
Stop the reaction by adding an equal volume of 2x RNA loading dye. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by an appropriate staining method (e.g., SYBR Gold) or autoradiography if using radiolabeled nucleotides.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the enzymatic incorporation of 3'-O-Me-GTP.
Caption: Workflow of 3'-O-Me-GTP incorporation.
Caption: Troubleshooting low incorporation of 3'-O-Me-GTP.
References
Technical Support Center: Mass Spectrometry of Methylated Nucleosides
Welcome to the technical support center for the mass spectrometry analysis of methylated nucleosides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in the mass spectrometry of methylated nucleosides?
A1: Artifacts in the mass spectrometry of methylated nucleosides can arise from several sources throughout the experimental workflow. These are broadly categorized into three classes: chemical instabilities of the nucleosides themselves, issues related to enzymatic hydrolysis, and problems arising during chromatographic separation and mass spectrometric analysis.[1] Key sources include in-source fragmentation (ISF) where the nucleoside breaks apart in the ion source, the formation of adducts with ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺), and co-elution of structural isomers which can lead to misidentification.[2][3][4][5] Additionally, contamination from reagents, improper sample handling, and incomplete enzymatic digestion can introduce significant artifacts.[1][6]
Q2: How can I prevent the chemical rearrangement of modified nucleosides during sample preparation?
A2: Certain modified nucleosides are chemically unstable under specific pH and temperature conditions.[1] For instance, 1-methyladenosine (B49728) (m¹A) can undergo a Dimroth rearrangement to form N⁶-methyladenosine (m⁶A) under alkaline conditions.[1] To prevent such artifacts, it is crucial to maintain optimal pH and temperature throughout sample preparation and storage. For sensitive nucleosides, performing enzymatic hydrolysis and subsequent steps at a neutral or slightly acidic pH and at controlled, lower temperatures (e.g., 21°C instead of 37°C) can minimize these rearrangements.[1]
Q3: What is in-source fragmentation (ISF) and how can I minimize it?
A3: In-source fragmentation (ISF) is a phenomenon where nucleosides fragment into the nucleobase and ribose sugar within the electrospray ionization (ESI) source before reaching the mass analyzer.[2][3][7] This can lead to reduced sensitivity for the intact nucleoside and potential misidentification.[2][3] To minimize ISF, it's important to use "softer" ionization conditions.[8] This can be achieved by optimizing the declustering potential (DP) or fragmentor voltage; lower values generally reduce fragmentation.[7][8] Additionally, optimizing the ion source temperature is critical, as higher temperatures can promote analyte dissociation.[7]
Q4: My spectra show significant sodium and potassium adducts. How can I reduce their formation?
A4: The formation of metal ion adducts, such as [M+Na]⁺ and [M+K]⁺, is a common issue in ESI-MS that can complicate spectra and reduce the intensity of the desired protonated molecule ([M+H]⁺).[5][9][10] To suppress adduct formation, several strategies can be employed. The use of high-purity solvents and reagents is fundamental. Modifying the mobile phase with additives like formic acid, acetic acid, or volatile salts such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can be highly effective in promoting protonation over adduct formation.[9][11][12] In some cases, a cocktail of additives including fluorinated alkanoic acids has been shown to be particularly effective at trapping metal ions.[9][11]
Q5: I am having trouble distinguishing between isomeric methylated nucleosides. What can I do?
A5: Distinguishing between isomers (e.g., 3-methylcytidine, 4-methylcytidine, and 5-methylcytidine) is a significant challenge as they have the same mass and can produce similar fragment ions.[13] The primary strategy to resolve this is through chromatographic separation.[4] Utilizing different analytical columns (e.g., C18, HILIC) and optimizing the gradient elution can help separate the isomers before they enter the mass spectrometer.[4][14] If chromatographic separation is incomplete, the use of high-resolution mass spectrometry can sometimes aid in identification, though it is not always sufficient on its own.[4] The use of synthetic standards for each isomer is highly recommended to confirm retention times and fragmentation patterns.[4]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the mass spectrometry of methylated nucleosides.
Issue 1: Low Signal Intensity or No Peaks Detected
This is a common problem that can be caused by a variety of factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Preparation Issues | Verify RNA/DNA digestion by running a gel or using a Bioanalyzer. Ensure proper sample cleanup and concentration.[15] | Confirmation of successful digestion and appropriate sample concentration. |
| In-source Fragmentation (ISF) | Decrease the declustering potential/fragmentor voltage and ion source temperature.[7][8] | Increased intensity of the precursor ion ([M+H]⁺) and decreased intensity of the fragment ion (nucleobase). |
| Adduct Formation | Add 0.1% formic acid or 1-10 mM ammonium acetate to the mobile phase.[5][9] Use high-purity LC-MS grade solvents. | Increased intensity of the [M+H]⁺ ion and decreased intensity of [M+Na]⁺ and [M+K]⁺ adducts. |
| Instrument Contamination | Clean the ion source and check for leaks in the system.[15][16] | A stable and lower baseline noise, leading to improved signal-to-noise ratio. |
| Chromatography Problems | Ensure the correct column is installed and conditioned. Check for clogs and ensure proper mobile phase composition.[15][16] | Consistent retention times and sharp peak shapes. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Quantitative accuracy can be compromised by several factors, leading to unreliable data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical Instability | Control pH (neutral to slightly acidic) and temperature (21°C) during sample preparation for sensitive nucleosides like m¹A.[1] | Minimized conversion of the target analyte to an isomeric form, ensuring accurate quantification. |
| Incomplete Enzymatic Hydrolysis | Optimize digestion time and enzyme concentration. Consider using a combination of nucleases.[6] | Complete conversion of RNA/DNA to nucleosides, leading to accurate representation of modification levels. |
| Matrix Effects | Use stable-isotope labeled internal standards for each analyte.[1][17] Perform a matrix effect study by comparing standard curves in solvent and in a sample matrix. | Normalization of signal suppression or enhancement, leading to more accurate and reproducible quantification. |
| Adsorption to Filters | For hydrophobic nucleosides, pre-wash filter membranes with the sample solvent or test different filter materials (e.g., composite regenerated cellulose (B213188) vs. polyethersulfone).[1] | Improved recovery of hydrophobic analytes and more accurate quantification. |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on the Stability of m¹A and m³C
This table summarizes the percentage of m¹A converted to m⁶A and m³C converted to m³U under various conditions after 2 hours.
| Nucleoside | pH | Temperature (°C) | % Conversion |
| m¹A to m⁶A | 8 | 21 | ~10% |
| m¹A to m⁶A | 8 | 37 | ~25% |
| m³C to m³U | 8 | 21 | <5% |
| m³C to m³U | 8 | 37 | ~15% |
| Data adapted from literature reports to illustrate trends.[1] |
Table 2: Impact of Filtration on the Quantification of Hydrophobic Nucleosides
This table shows the relative recovery of a hydrophobic modified nucleoside (e.g., m⁶,⁶A) after different filtration methods compared to an unfiltered sample.
| Filtration Method | Filter Material | Pre-washed Filter | Relative Recovery (%) |
| Centrifugal Filter Tube | Polyethersulfone (PES) | No | ~60% |
| 96-well Filter Plate | Polyethersulfone (PES) | No | ~55% |
| Centrifugal Filter Tube | Composite Regenerated Cellulose (CRC) | No | ~95% |
| Centrifugal Filter Tube | Polyethersulfone (PES) | Yes | >90% |
| Data synthesized from published findings to demonstrate the effect of filter choice and pre-treatment.[1] |
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Analysis of Methylated Nucleosides from RNA
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method like phenol-chloroform extraction. Ensure high purity and integrity.[1]
-
RNA Hydrolysis:
-
To 1-5 µg of RNA, add a mixture of nuclease P1 (for 5'-3' phosphodiester bonds) and calf intestine phosphatase (CIP) or phosphodiesterase 1 (PDE1) to dephosphorylate the nucleotides.[6]
-
Incubate at 37°C for 2-4 hours. For sensitive nucleosides, consider a lower temperature (e.g., 21°C) and adjust the incubation time accordingly.[1]
-
-
Enzyme Removal (Optional but Recommended):
-
Internal Standard Spiking:
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable LC column (e.g., C18 for reversed-phase or HILIC for polar compounds).[14][18]
-
Use a binary solvent gradient, typically with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[18]
-
Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer in positive electrospray ionization (ESI) mode.[4][18]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification, monitoring the transition from the protonated precursor ion to the characteristic product ion (typically the nucleobase).[4]
-
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for nucleoside analysis by LC-MS/MS.
Caption: A troubleshooting decision tree for common mass spectrometry artifacts.
Caption: Diagram illustrating the process of in-source fragmentation (ISF).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. | Semantic Scholar [semanticscholar.org]
- 3. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gentechscientific.com [gentechscientific.com]
- 16. agilent.com [agilent.com]
- 17. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
Validation & Comparative
A Head-to-Head Battle of mRNA Caps: 3'-O-Me-m7G(5')ppp(5')G (ARCA) vs. m7GpppG in Translation Efficiency
For researchers, scientists, and drug development professionals, the efficiency of in vitro-synthesized mRNA is paramount. A critical determinant of this efficiency lies at the 5' end of the mRNA molecule: the cap structure. This guide provides an objective, data-driven comparison of two widely used cap analogs: the anti-reverse cap analog, 3'-O-Me-m7G(5')ppp(5')G (ARCA), and the standard cap analog, m7GpppG.
The choice of cap analog during in vitro transcription (IVT) has profound implications for the translational output of the resulting mRNA. The primary distinction between ARCA and the standard m7GpppG cap lies in the orientation of their incorporation. The standard m7GpppG cap can be incorporated in both a correct (forward) and an incorrect (reverse) orientation. Transcripts with the reverse-oriented cap are not efficiently translated, significantly reducing the overall protein yield from a synthetic mRNA batch.[1][2][3] ARCA was engineered to overcome this fundamental limitation.[2][3]
The Structural Advantage of ARCA
The key innovation of ARCA is the methylation of the 3'-hydroxyl group on the 7-methylguanosine (B147621) nucleotide.[4] This modification sterically hinders the RNA polymerase from initiating transcription from this end of the dinucleotide.[3] Consequently, ARCA can only be incorporated in the correct, forward orientation, ensuring that the 7-methylguanosine moiety is at the terminus of the transcript.[1][4] This leads to a homogenous population of correctly capped mRNA molecules that are readily recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step for the recruitment of ribosomal machinery and the initiation of translation.[1][5]
Quantitative Comparison of Translation Efficiency
Experimental data consistently demonstrates the superior performance of ARCA-capped mRNA in various in vitro translation systems. The primary benefit of enforcing a correct cap orientation is a significant boost in protein expression from the same amount of mRNA transcript.
| Cap Analog | Relative Translation Efficiency (vs. m7GpppG) | Fold Increase (Range) | Translation System | Reference |
| 3'-O-Me-m7G(5')ppp(5')G (ARCA) | 2.3 - 2.6x higher | 2.3 to 2.6 | Rabbit Reticulocyte Lysate | [1][6] |
| m7GpppG (Standard Cap) | 1.0 (Baseline) | - | Rabbit Reticulocyte Lysate | [1][6] |
Studies have shown that the translational efficiency of ARCA-capped transcripts in a rabbit reticulocyte lysate system is 2.3 to 2.6-fold higher than that of transcripts capped with the standard m7GpppG.[1][6] This enhancement is attributed to the prevention of "reverse caps," which are translationally incompetent.[1]
Experimental Protocols
The following outlines a typical experimental workflow for comparing the translation efficiency of mRNAs capped with ARCA and m7GpppG.
In Vitro Transcription (IVT)
-
Template Preparation: A linearized plasmid DNA template encoding a reporter gene (e.g., Firefly Luciferase) under the control of a bacteriophage promoter (e.g., T7, SP6) is prepared.[7][8]
-
Transcription Reaction: Two separate IVT reactions are set up. Both reactions contain the linearized DNA template, RNA polymerase (e.g., T7 RNA polymerase), ribonucleoside triphosphates (ATP, CTP, UTP, and a limiting amount of GTP), and a buffer system.
-
Reaction 1 (ARCA): Supplemented with 3'-O-Me-m7G(5')ppp(5')G (ARCA).
-
Reaction 2 (Standard Cap): Supplemented with m7GpppG. The cap analog is typically added in a 4:1 ratio to GTP to maximize incorporation.
-
-
DNase Treatment & Purification: Following transcription, the DNA template is removed by DNase I treatment. The synthesized, capped mRNA is then purified, typically using lithium chloride precipitation or silica-based columns.
Analysis of Cap Incorporation and Orientation (Optional but Recommended)
-
To confirm the presence and orientation of the cap, enzymatic analysis can be performed. Treatment with RNase T2 and tobacco acid pyrophosphatase (TAP) followed by thin-layer chromatography or HPLC can distinguish between correctly and incorrectly incorporated caps.[1]
In Vitro Translation
-
Translation System: A cell-free translation system, most commonly rabbit reticulocyte lysate (RRL), is used.[1][7] This lysate contains all the necessary components for protein synthesis (ribosomes, tRNAs, initiation and elongation factors).
-
Translation Reaction: Equal amounts of the purified ARCA-capped and m7GpppG-capped mRNAs are added to separate RRL reactions, along with an amino acid mixture (containing methionine). The reactions are incubated at 30°C for a set period (e.g., 60-90 minutes).[7]
Quantification of Protein Expression
-
Reporter Assay: The amount of protein synthesized is quantified by measuring the activity of the reporter protein. For luciferase, a luminometer is used to measure the light output upon the addition of luciferin (B1168401) substrate. The relative light units (RLUs) are directly proportional to the amount of active luciferase produced.[7]
Diagrams and Workflows
Logical Relationship of Cap Orientation and Translation Initiation
Caption: Impact of cap analog on mRNA orientation and translation initiation.
Experimental Workflow for Comparing Translation Efficiency
References
- 1. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 4. neb-online.de [neb-online.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to ARCA-Capped mRNA for Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical modification for the stability and translational efficiency of messenger RNA (mRNA). For in vitro transcribed (IVT) synthetic mRNA, the choice of cap analog is a crucial determinant of the final product's functionality. This guide provides an objective comparison between the Anti-Reverse Cap Analog (ARCA) and other common capping strategies, supported by experimental data and detailed protocols.
Structural and Functional Overview
The 5' cap, a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge, is essential for protecting mRNA from exonuclease degradation and for recruiting the ribosomal machinery to initiate translation.[1][2][3]
-
Standard m7G Cap Analog (m7GpppG): This conventional cap analog closely mimics the natural cap structure. However, during co-transcriptional capping, it can be incorporated in two orientations: the correct "forward" orientation or the incorrect "reverse" orientation.[2][4][5] Transcripts with a reverse-oriented cap are not efficiently translated, which reduces the overall protein yield from the synthetic mRNA.[2][]
-
ARCA (Anti-Reverse Cap Analog; 3'-O-Me-m7GpppG): ARCA is a modified cap analog designed to overcome the orientation problem.[2] A methyl group at the 3'-OH position of the m7G prevents the RNA polymerase from initiating transcription in the reverse orientation.[4][7][8][9] This ensures that nearly all capped transcripts are in the correct orientation, leading to significantly higher translation efficiency.[1][7][8][10]
Quantitative Comparison of Capping Strategies
The choice of cap analog directly impacts capping efficiency, mRNA yield, and ultimately, protein expression. The following table summarizes the performance of ARCA in comparison to other methods.
| Feature | Standard m7G Cap Analog | ARCA (Co-transcriptional) | Enzymatic Capping (Post-transcriptional) |
| Orientation Specificity | ~50% Correct Orientation[11] | >99% Correct Orientation[8][12] | N/A (Enzyme specific) |
| Typical Capping Efficiency | ~40-60% | ~80%[4][9][13] | ~100%[4][9] |
| Relative Translation Efficiency | Baseline | 1.5 to 2.5-fold higher than m7G[14][15] | Generally high, comparable to or slightly higher than ARCA |
| Workflow | Single-step co-transcriptional | Single-step co-transcriptional | Two steps (Transcription then Capping) |
| mRNA Yield | Highest | Lower than m7G due to reduced GTP concentration[4][5] | High (no GTP competition) |
| Cap Structure | Cap-0 | Cap-0[12][16] | Cap-0 (can be converted to Cap-1 with additional enzyme)[5][9] |
Data compiled from multiple sources indicating typical results. Actual performance may vary based on the specific template and reaction conditions.
Experimental Protocols
To provide a framework for direct comparison, detailed protocols for in vitro transcription and the subsequent evaluation of translation efficiency are provided below.
Experiment 1: In Vitro Transcription with ARCA
This protocol describes the synthesis of a firefly luciferase (Fluc) encoding mRNA using co-transcriptional capping with ARCA.
Materials:
-
Linearized plasmid DNA template with a T7 promoter upstream of the Fluc gene (1 µg)
-
Nuclease-free water
-
10X T7 Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, UTP at 100 mM each)
-
GTP solution (30 mM)
-
ARCA solution (20 mM)
-
T7 RNA Polymerase Mix
-
DNase I, RNase-free
-
RNA purification kit or phenol:chloroform
Procedure:
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free Water: to a final volume of 20 µL
-
10X T7 Transcription Buffer: 2 µL
-
ATP, CTP, UTP Solution Mix (100 mM each): 1.5 µL each
-
GTP (30 mM): 1 µL
-
ARCA (20 mM): 6 µL (maintains a 4:1 ARCA to GTP ratio)[13]
-
Linearized DNA Template: 1 µg
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours.[13]
-
To remove the DNA template, add 1 µL of DNase I and incubate for 15 minutes at 37°C.
-
Purify the mRNA using an appropriate RNA cleanup kit or via phenol:chloroform extraction followed by ethanol (B145695) precipitation.[17][18]
-
Elute the purified mRNA in nuclease-free water and determine the concentration using a spectrophotometer.
Experiment 2: In Vitro Translation Assay
This protocol uses a rabbit reticulocyte lysate (RRL) system to assess the translational efficiency of the synthesized mRNA.
Materials:
-
ARCA-capped Fluc mRNA (from Experiment 1)
-
Rabbit Reticulocyte Lysate (RRL)
-
Amino Acid Mixture (minus leucine (B10760876) and/or methionine if labeling)
-
Nuclease-free water
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Thaw the RRL and other reagents on ice.
-
For each reaction, combine the following in a microcentrifuge tube:
-
RRL: 12.5 µL
-
Amino Acid Mixture: 0.5 µL
-
ARCA-capped Fluc mRNA: 1 µg
-
Nuclease-free Water: to a final volume of 25 µL
-
-
Mix gently and incubate at 30°C for 90 minutes.[19]
-
Following incubation, place the reactions on ice.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
In a luminometer-compatible plate, add 5 µL of the translation reaction to 50 µL of the luciferase assay reagent.
-
Immediately measure the luminescence. Higher Relative Light Unit (RLU) values indicate greater translation efficiency.[20]
Visualizing the Concepts
To further clarify the capping process, translation pathway, and experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for synthesis and validation of ARCA-capped mRNA.
Caption: Simplified pathway of eukaryotic cap-dependent translation initiation.
References
- 1. ARCA Cap: Boost RNA Translation [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
- 4. neb-online.de [neb-online.de]
- 5. neb.com [neb.com]
- 7. What is ARCA [biosyn.com]
- 8. raybiotech.com [raybiotech.com]
- 9. neb-online.de [neb-online.de]
- 10. cellscript.com [cellscript.com]
- 11. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 13. cambio.co.uk [cambio.co.uk]
- 14. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 17. apexbt.com [apexbt.com]
- 18. neb.com [neb.com]
- 19. mRNAテンプレートを使用したin vitroタンパク質発現用プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Anti-Reverse Cap Analogs for Enhanced mRNA Functionality
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability and translational efficiency. For synthetic mRNA intended for therapeutic or research applications, the choice of a cap analog during in vitro transcription (IVT) is a pivotal decision that directly impacts the functionality of the final product. Anti-Reverse Cap Analogs (ARCAs) have become a cornerstone in the production of synthetic mRNA, ensuring proper orientation of the cap structure and thereby enhancing protein expression. This guide provides an objective comparison of different ARCA variants, supported by experimental data, to aid in the selection of the optimal cap analog for specific research and development needs.
The Challenge of Co-transcriptional Capping and the ARCA Solution
During IVT, standard cap analogs like m7GpppG can be incorporated in either the correct (forward) or incorrect (reverse) orientation.[1] Transcripts with a reverse-oriented cap are not efficiently recognized by the translation machinery, leading to a significant reduction in protein yield.[1] ARCAs were developed to overcome this limitation. By modifying the 3'-OH group of the 7-methylguanosine, ARCAs prevent the RNA polymerase from initiating transcription from this end, thus ensuring that the cap analog is incorporated exclusively in the forward orientation.[1] This seemingly simple modification results in a homogenous population of correctly capped mRNA, leading to more robust and reliable protein expression.
Comparative Performance of ARCA Analogs
The landscape of ARCAs has evolved beyond the initial design, with novel modifications aimed at further enhancing mRNA stability and translational output. This section compares the performance of several key ARCA variants.
Standard ARCA vs. Modified ARCA Analogs
The first generation of ARCA, m27,3'-OGpppG, demonstrated a significant improvement in translational efficiency compared to the standard m7GpppG cap analog. Subsequent modifications, such as the introduction of phosphorothioate (B77711) linkages, have led to the development of ARCAs with even greater resistance to decapping enzymes, further prolonging the functional lifetime of the mRNA.
Table 1: Comparative Performance of Different Cap Analogs
| Cap Analog | Capping Efficiency | Relative Translation Efficiency (in vitro) | Nuclease Resistance | Key Features |
| m7GpppG (Standard) | ~50% in correct orientation | Baseline | Low | Prone to reverse incorporation, leading to non-functional mRNA.[1] |
| ARCA (m27,3'-OGpppG) | >95% in correct orientation | ~2-fold higher than m7GpppG | Moderate | Prevents reverse incorporation, significantly increasing the yield of translatable mRNA.[2] |
| β-S-ARCA (D1 diastereomer) | High | Higher than ARCA | High | Phosphorothioate modification increases resistance to decapping enzymes. |
| β-S-ARCA (D2 diastereomer) | High | Lower than β-S-ARCA D1 | High | Phosphorothioate modification increases resistance to decapping enzymes. |
| CleanCap® AG | >95% | Higher than ARCA | High | A trinucleotide cap analog that results in a Cap-1 structure co-transcriptionally, enhancing translation and reducing immunogenicity.[3] |
Experimental Protocols
To facilitate the independent evaluation of different ARCA analogs, this section provides detailed methodologies for key experiments.
In Vitro Transcription with ARCA
This protocol describes the synthesis of capped mRNA using an ARCA analog.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, CTP, UTP solution (10 mM each)
-
GTP solution (10 mM)
-
ARCA solution (40 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP, CTP, UTP mix
-
0.5 µL of 10 mM GTP
-
2 µL of 40 mM ARCA
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit or via lithium chloride precipitation.
-
Quantify the synthesized mRNA using a spectrophotometer.
Capping Efficiency Determination using RNase H Digestion
This protocol outlines a method to determine the percentage of capped mRNA in a sample.
Materials:
-
Synthesized mRNA
-
DNA probe complementary to the 5' end of the mRNA
-
RNase H
-
10x RNase H Buffer
-
Nuclease-free water
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
In a nuclease-free tube, combine 1 µg of mRNA and a 1.2-fold molar excess of the DNA probe in 1x RNase H Buffer.
-
Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Add 1 µL of RNase H and incubate at 37°C for 30 minutes.
-
The reaction will cleave the mRNA at the DNA-RNA hybrid region, releasing a short 5' fragment.
-
Analyze the reaction products by LC-MS. The capped and uncapped fragments will have different masses, allowing for their relative quantification.
-
Calculate the capping efficiency as: (Area of capped peak) / (Area of capped peak + Area of uncapped peak) * 100%.
In Vitro Translation in Rabbit Reticulocyte Lysate
This protocol describes the assessment of the translational efficiency of capped mRNA in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
Capped mRNA transcripts
-
Nuclease-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate on ice.
-
For each translation reaction, combine the following in a nuclease-free tube on ice:
-
7 µL of Rabbit Reticulocyte Lysate
-
1 µL of Amino acid mixture (minus methionine)
-
1 µL of [35S]-Methionine
-
1 µL of capped mRNA (e.g., 500 ng)
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubate the reactions at 30°C for 90 minutes.
-
Stop the reactions by adding 2x SDS-PAGE loading buffer.
-
Analyze the translated proteins by SDS-PAGE and autoradiography.
-
Quantify the protein bands to determine the relative translational efficiency of different capped mRNAs.
Cellular Translation Assay in HEK293 Cells
This protocol details the transfection of capped mRNA into a mammalian cell line to assess protein expression.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Capped mRNA encoding a reporter protein (e.g., Luciferase)
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Luciferase Assay System
-
Luminometer
Procedure:
-
One day prior to transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, for each well, prepare the following complexes in separate tubes:
-
Tube A: Dilute 500 ng of capped mRNA in 50 µL of Opti-MEM.
-
Tube B: Dilute 1 µL of transfection reagent in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Remove the culture medium from the cells and add 400 µL of fresh, pre-warmed complete medium.
-
Add the 100 µL mRNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Compare the luciferase activity between cells transfected with mRNAs containing different cap analogs.
Visualizing Key Processes and Structures
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
References
The Impact of 3'-O-Methylation on mRNA Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of mRNA-based therapeutics and research, understanding the factors that govern mRNA stability is paramount. Post-transcriptional modifications are key regulators of mRNA fate, influencing everything from translational efficiency to degradation rates. Among these, methylation at the ribose 2'-hydroxyl (2'-O-methylation) is a well-characterized modification known to enhance mRNA stability. This guide provides a comparative analysis of the impact of ribose methylation on mRNA stability, with a primary focus on the established effects of 2'-O-methylation. Due to a significant gap in the current scientific literature, direct experimental data on the impact of 3'-O-methylation on mRNA stability is not available. Therefore, this guide will present a comprehensive overview of 2'-O-methylation's role, contrasted with unmodified mRNA, and offer a theoretical perspective on the potential effects of 3'-O-methylation based on structural principles and its known functions in other contexts.
Comparing Modified and Unmodified mRNA: A Data-Driven Overview
The stability of an mRNA molecule is often quantified by its half-life (t½), the time it takes for half of the initial mRNA population to be degraded. Various modifications can significantly alter this parameter. While quantitative data for 3'-O-methylated mRNA is absent from published studies, the stabilizing effect of 2'-O-methylation is well-documented.
| Modification Status | Typical Effect on mRNA Half-life | Mechanism of Action | Key Experimental Observations |
| Unmodified mRNA | Baseline (often short) | Susceptible to degradation by endo- and exonucleases. | Rapid degradation in cell-free extracts and in vivo. |
| 2'-O-Methylated mRNA | Increased | Steric hindrance of nuclease activity at the phosphate (B84403) backbone.[1][2] | Significantly longer half-life in cellular and in vitro decay assays.[1] |
| 3'-O-Methylated mRNA | Hypothetical: Increased | Hypothetical: Blockage of 3' to 5' exonuclease activity. | No direct experimental data available for mRNA. In the context of oligonucleotides, 3'-terminal modifications are known to block polymerase extension and can impede exonuclease activity. |
The Established Role of 2'-O-Methylation in mRNA Stability
2'-O-methylation (Nm) is a naturally occurring modification found at the 5' cap of eukaryotic mRNAs (cap 1 and cap 2 structures) and at internal nucleotide positions.[3] This modification plays a crucial role in protecting mRNA from degradation and in modulating the innate immune response.
The primary mechanism by which 2'-O-methylation enhances mRNA stability is through steric hindrance. The addition of a methyl group to the 2'-hydroxyl of the ribose sugar makes the adjacent phosphodiester bond less accessible to nucleases, the enzymes responsible for RNA degradation.[1][2] This protective effect has been observed against both endonucleases (which cleave within the RNA strand) and exonucleases (which degrade from the ends).
Recent studies have also shown that internal 2'-O-methylation can promote mRNA stability and that this modification is linked to widespread 3' UTR shortening, a mechanism that globally increases RNA stability.
The Underexplored Territory of 3'-O-Methylation
In stark contrast to its 2'-O-methyl counterpart, 3'-O-methylation is not a known natural modification in mRNA. Synthetically, 3'-O-methylated nucleotides are used to terminate RNA synthesis during in vitro transcription, as the 3'-hydroxyl group is necessary for the formation of the phosphodiester bond with the next nucleotide.[4]
Theoretical Impact on mRNA Stability:
From a structural standpoint, a methyl group at the 3'-position would likely confer resistance to 3' to 5' exonucleases, which are a major component of mRNA decay pathways. By blocking the free 3'-hydroxyl group, this modification could act as a "dead end" for these enzymes, thus prolonging the half-life of the mRNA molecule.
However, the absence of known cellular machinery to incorporate this modification into mRNA transcripts suggests that it is not a physiological mechanism for regulating mRNA stability. Furthermore, its impact on other aspects of mRNA metabolism, such as translation, remains entirely speculative.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key concepts discussed.
Caption: Comparison of nuclease susceptibility between unmodified and 2'-O-methylated mRNA.
References
A Comparative Guide to Cap 0 and Cap 1 Structures in mRNA Translation for Researchers and Drug Development Professionals
An in-depth analysis of the functional implications of 5' mRNA cap structures on translation efficiency and innate immune activation, supported by experimental data and detailed protocols.
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its fate within the cell, profoundly influencing translation initiation, stability, and recognition by the innate immune system. For researchers in drug development and molecular biology, understanding the functional nuances between different cap structures is paramount for the design of effective and safe mRNA-based therapeutics and vaccines. This guide provides a detailed functional comparison of the two most fundamental cap structures, Cap 0 and Cap 1, presenting quantitative data, experimental methodologies, and visual aids to facilitate a comprehensive understanding.
Structural and Functional Overview
The basic 5' cap structure, known as Cap 0 (m⁷GpppN) , consists of a 7-methylguanosine (B147621) (m⁷G) linked to the first nucleotide (N) of the mRNA transcript via a 5'-5' triphosphate bridge.[][2] This structure is essential for cap-dependent translation initiation in eukaryotes.[3] The Cap 1 (m⁷GpppNm) structure features an additional modification: a methylation at the 2'-O position of the ribose of the first nucleotide.[][2] This seemingly subtle difference has significant functional consequences, particularly in higher eukaryotes. While Cap 0 is a necessary component for basic translation, the Cap 1 modification acts as a crucial molecular signature to distinguish "self" from "non-self" RNA, thereby preventing the activation of the innate immune system.[][4][5]
Functional Comparison: Cap 0 vs. Cap 1
The choice between a Cap 0 and a Cap 1 structure can dramatically impact the performance of a synthetic mRNA. The following sections and tables summarize the key functional differences based on experimental evidence.
Translation Efficiency
Research indicates that the Cap 1 structure generally leads to more robust and sustained protein expression compared to Cap 0.[] This enhancement in translation efficiency is attributed to increased interaction with translation initiation factors and greater mRNA stability.[]
Table 1: Comparison of In Vivo Luciferase Expression from mRNA with Different Cap Structures
| Cap Structure | Peak Expression Time (post-delivery) | Relative Luciferase Expression (Normalized to Cap 0) |
| Cap 0 (ARCA) | 3 - 6 hours | 1.0 |
| Cap 1 (CleanCap® AG) | 6 hours | Significantly Higher[6] |
| Cap 1 (CleanCap® AG 3' OMe) | 6 hours | Highest and most prolonged expression[6] |
Data synthesized from a study comparing in vivo expression of lipid nanoparticle-encapsulated luciferase mRNA in mice. "Significantly Higher" and "Highest" indicate a substantial increase in luminescence compared to the Cap 0 control, though exact numerical fold-changes were not provided in a tabular format in the source.[6]
Innate Immune Response
A primary advantage of the Cap 1 structure is its ability to evade recognition by the host's innate immune sensors, which can otherwise lead to an inflammatory response and reduced protein expression.[][4] Unmethylated Cap 0 structures are recognized by pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and the interferon-induced protein with tetratratricopeptide repeats 1 (IFIT1).[4][7]
Table 2: Differential Recognition of Cap Structures by Innate Immune Sensors
| Feature | Cap 0 (m⁷GpppN) | Cap 1 (m⁷GpppNm) |
| RIG-I Binding | Binds with high affinity, similar to 5'ppp RNA[4] | Binding is abrogated[4] |
| IFIT1 Binding | Binds with high affinity | Binding is significantly reduced |
| IFN-β Induction | Potent induction | Significantly reduced induction |
| Translational Inhibition by IFIT1 | Translation is inhibited[4] | Translation is not inhibited[4] |
Experimental Protocols
To aid researchers in the functional evaluation of different cap structures, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Transcription and Capping of mRNA
This protocol describes the synthesis of Cap 0 and Cap 1 mRNAs for comparative studies.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the gene of interest (e.g., Luciferase)
-
T7 RNA Polymerase
-
NTP solution (ATP, CTP, UTP, GTP)
-
Cap analog (e.g., ARCA for Cap 0) or standard GTP for enzymatic capping
-
Vaccinia Capping Enzyme (for post-transcriptional capping)
-
S-adenosylmethionine (SAM)
-
mRNA Cap 2′-O-Methyltransferase (for Cap 1 synthesis)
-
DNase I, RNase-free
-
RNA purification kit
Procedure:
-
In Vitro Transcription (IVT):
-
Assemble the IVT reaction at room temperature by combining the linearized DNA template, NTPs, T7 RNA Polymerase, and either a Cap 0 analog (co-transcriptional capping) or GTP (for subsequent enzymatic capping).
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to remove the DNA template.
-
-
RNA Purification:
-
Purify the synthesized RNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
-
Post-Transcriptional Capping (for Cap 0 and Cap 1):
-
For Cap 0 , incubate the purified RNA with Vaccinia Capping Enzyme, GTP, and SAM at 37°C for 1 hour.
-
For Cap 1 , perform the Cap 0 reaction as above, and then add mRNA Cap 2′-O-Methyltransferase and incubate for an additional hour at 37°C. Alternatively, some capping systems allow for a one-step Cap 1 synthesis.[]
-
-
Final Purification:
-
Purify the capped mRNA using an RNA purification kit to remove enzymes and unincorporated nucleotides.
-
-
Quality Control:
-
Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and a spectrophotometer.
-
Protocol 2: Luciferase Reporter Assay for Translation Efficiency
This protocol details the measurement of protein expression from capped mRNAs in cultured cells.
Materials:
-
HEK293 or A549 cells
-
Complete cell culture medium
-
Cap 0 and Cap 1 luciferase mRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Luciferase Assay System (including cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293 or A549 cells in a 24-well plate to reach 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the Cap 0 and Cap 1 luciferase mRNAs and the transfection reagent separately in serum-free medium.
-
Combine the diluted mRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes to the cells in complete medium.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells with PBS and then add the cell lysis buffer provided in the luciferase assay kit.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each lysate sample.
-
Protocol 3: Assessment of Innate Immune Response (IFN-β Induction)
This protocol describes how to quantify the induction of the type I interferon, IFN-β, in response to transfection with capped mRNAs.
Materials:
-
A549 cells (or other IFN-competent cell line)
-
Cap 0 and Cap 1 mRNA
-
Transfection reagent
-
Cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Transfection:
-
Transfect A549 cells with Cap 0 and Cap 1 mRNAs as described in Protocol 2. Include a mock-transfected control.
-
-
RNA Extraction:
-
At a specified time point post-transfection (e.g., 6-12 hours), harvest the cells and extract total RNA using an RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for IFN-β and a housekeeping gene to normalize the data.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in IFN-β expression in response to each mRNA cap structure relative to the mock control.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mRNA capping process and the differential immune recognition of Cap 0 and Cap 1 structures.
Caption: Enzymatic synthesis of Cap 0 and Cap 1 mRNA.
Caption: Differential immune sensing of Cap 0 and Cap 1 mRNA.
Conclusion
The choice between Cap 0 and Cap 1 structures is a critical consideration in the design of synthetic mRNAs for therapeutic and research applications. While Cap 0 is sufficient for basic translation, the 2'-O methylation of the Cap 1 structure offers significant advantages in terms of enhanced translation efficiency and, most importantly, the evasion of the innate immune system. For in vivo applications, where minimizing immunogenicity and maximizing protein expression are paramount, the use of a Cap 1 structure is strongly recommended. The experimental protocols and comparative data provided in this guide offer a framework for researchers to empirically validate the optimal cap structure for their specific application.
References
- 2. researchgate.net [researchgate.net]
- 3. The mRNA Cap 2′-O-Methyltransferase CMTR1 Regulates the Expression of Certain Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identity and methylation status of the first transcribed nucleotide in eukaryotic mRNA 5′ cap modulates protein expression in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Analysis of mRNA Capping Efficiency: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the efficacy of messenger RNA (mRNA) therapeutics is paramount. A critical quality attribute that directly impacts mRNA stability and translational efficiency is the presence and integrity of the 5' cap structure. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) based methods with other analytical techniques for the quantitative analysis of mRNA capping efficiency, supported by detailed experimental protocols and data.
The 5' cap, a modified guanosine (B1672433) nucleotide, is essential for the initiation of translation and protects mRNA from degradation by exonucleases.[1] Incomplete capping during in vitro transcription (IVT) can lead to a heterogeneous population of mRNA molecules, with a significant portion being uncapped and thus translationally incompetent.[2] Therefore, accurate quantification of capping efficiency is a crucial step in the manufacturing and quality control of mRNA-based therapeutics and vaccines.[3]
This guide will delve into the details of ion-pair reversed-phase HPLC (IP-RPLC), a powerful and widely adopted method for capping analysis. We will also explore alternative techniques, providing a balanced view to aid in the selection of the most appropriate method for your research needs.
High-Performance Liquid Chromatography (HPLC) for Capping Efficiency Analysis
Ion-pair reversed-phase HPLC is a highly effective method for separating and quantifying capped and uncapped mRNA species.[4] The technique relies on the use of an ion-pairing agent in the mobile phase to neutralize the negative charges of the phosphate (B84403) backbone of the RNA, allowing for its retention and separation on a reversed-phase column.[5] When coupled with mass spectrometry (LC-MS), this method provides high sensitivity, specificity, and the ability to identify different cap structures (e.g., Cap 0, Cap 1).[6][7]
Experimental Workflow for HPLC-Based Capping Analysis
The general workflow for analyzing mRNA capping efficiency by HPLC involves enzymatic digestion of the mRNA to generate smaller fragments containing the 5' end, followed by chromatographic separation and quantification.
Detailed Experimental Protocol: IP-RPLC-MS
This protocol outlines a typical procedure for the quantitative analysis of mRNA capping efficiency using IP-RPLC coupled with mass spectrometry.
1. Materials and Reagents:
-
Purified mRNA sample
-
RNase H and a complementary DNA/RNA chimeric probe[3] or Nuclease P1[8]
-
Nuclease-free water
-
Mobile Phase A: 1.0% Hexafluoroisopropanol (HFIP), 0.1% N,N-Diisopropylethylamine (DIPEA) in water[6]
-
Mobile Phase B: 0.75% HFIP, 0.0375% DIPEA in 65:35 acetonitrile:water[6]
-
HPLC system with a UV detector and coupled to a mass spectrometer
-
Reversed-phase column suitable for oligonucleotide separation (e.g., ACQUITY Premier Oligonucleotide BEH C18)[6]
2. Sample Preparation (RNase H Digestion):
-
Design a DNA/RNA chimeric probe complementary to the 5' end of the mRNA sequence to direct RNase H cleavage, yielding a small 5' fragment (e.g., 20-50 nucleotides).[3]
-
Anneal the probe to the mRNA by heating and gradual cooling.
-
Incubate the mRNA-probe hybrid with RNase H to induce cleavage.
-
Purify the resulting 5' fragments using a suitable clean-up kit.[3]
3. HPLC-MS Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the purified 5' fragments onto the column.
-
Separate the fragments using a gradient of Mobile Phase B.
-
Monitor the elution of capped and uncapped fragments using a UV detector (e.g., at 260 nm) and the mass spectrometer in negative ion mode.[6]
4. Data Analysis:
-
Identify the peaks corresponding to the capped and uncapped 5' fragments based on their retention times and mass-to-charge ratios (m/z).
-
Integrate the peak areas for both species.
-
Calculate the capping efficiency using the following formula: Capping Efficiency (%) = [Area(capped) / (Area(capped) + Area(uncapped))] x 100
Comparison with Alternative Methods
While HPLC is a robust technique, other methods can also be employed for capping efficiency analysis. The choice of method often depends on available instrumentation, sample throughput requirements, and the level of detail needed.
| Method | Principle | Advantages | Disadvantages |
| IP-RPLC-UV/MS | Chromatographic separation of enzymatically released 5' fragments based on hydrophobicity, with detection by UV absorbance and/or mass spectrometry.[6][9] | High resolution and sensitivity, provides quantitative and qualitative (structural) information, well-established.[6][] | Requires specialized equipment (HPLC-MS), can be time-consuming for sample preparation and analysis.[8] |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility.[11] | High separation efficiency, low sample and reagent consumption, faster analysis times compared to HPLC.[11] | Lower loading capacity, can be less robust than HPLC for complex samples.[11] |
| Enzymatic Digestion & Gel Electrophoresis | Differentiation of capped and uncapped RNA based on their susceptibility to specific enzymes, followed by separation on a polyacrylamide gel.[2][12] | Relatively simple and inexpensive, does not require specialized chromatographic equipment. | Lower resolution and sensitivity, quantification can be less precise, often requires radiolabeling for high sensitivity.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) without extensive chromatography | Direct infusion or rapid chromatography of digested mRNA fragments into a mass spectrometer for identification and quantification based on mass.[9] | High throughput potential, provides direct mass information for confirmation. | May have difficulty resolving isobaric species, matrix effects can interfere with quantification. |
| RT-qPCR | Quantification of capping efficiency based on the efficiency of reverse transcription, which is dependent on the presence of a 5' cap.[12] | High sensitivity, can be performed on standard qPCR instruments. | Indirect measurement, may be influenced by factors other than capping that affect RT efficiency. |
Quantitative Data Comparison
The following table presents representative data for capping efficiency determined by different methods.
| Method | Capping Efficiency (%) | Standard Deviation (±) | Throughput |
| IP-RPLC-MS | 95.2 | 1.5 | Medium |
| Capillary Electrophoresis | 94.8 | 2.1 | High |
| Enzymatic Digestion & Gel Electrophoresis | ~90 | 5.0 | Low |
| RT-qPCR | 92.5 | 3.5 | High |
Note: The data presented are for illustrative purposes and may vary depending on the specific mRNA construct, capping method, and experimental conditions.
Logical Relationship of Capping Methods
The choice of capping strategy during mRNA synthesis directly impacts the resulting capping efficiency, which is then assessed by the analytical methods described.
Conclusion
The quantitative analysis of mRNA capping efficiency is a critical aspect of ensuring the quality and efficacy of mRNA-based therapeutics. Ion-pair reversed-phase HPLC, particularly when coupled with mass spectrometry, stands out as a highly accurate and informative method.[5][6] It provides not only precise quantification but also structural confirmation of the cap. However, the choice of the optimal analytical method will ultimately depend on the specific requirements of the research or manufacturing environment, including available resources, desired throughput, and the level of analytical detail required. For high-throughput screening, methods like capillary electrophoresis or RT-qPCR may be more suitable, while gel-based assays offer a simpler, albeit less precise, alternative. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and consistency of their mRNA products.
References
- 1. mdpi.com [mdpi.com]
- 2. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of Moniliformin in Maize [mdpi.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
A Head-to-Head Comparison: Enzymatic vs. Co-transcriptional Capping of In Vitro Transcribed mRNA
For researchers, scientists, and drug development professionals navigating the critical step of mRNA capping, the choice between enzymatic and co-transcriptional methods can significantly impact workflow efficiency, cost, and the ultimate performance of the final mRNA product. This guide provides an objective, data-driven comparison of these two primary capping strategies, offering detailed experimental protocols and quantitative performance data to inform your selection process.
The 5' cap structure is a vital modification for in vitro transcribed (IVT) mRNA, essential for its stability, efficient translation into protein, and protection from exonuclease degradation.[1] The two predominant methods for adding this crucial feature are post-transcriptional enzymatic capping and co-transcriptional capping using cap analogs.[2] Each approach presents a unique set of advantages and disadvantages that merit careful consideration.
At a Glance: Key Differences
| Feature | Enzymatic Capping | Co-transcriptional Capping |
| Workflow | Multi-step, post-transcriptional | Single-step, during transcription |
| Capping Efficiency | Near 100% | 50-80% (ARCA), >95% (CleanCap®) |
| mRNA Yield | Generally higher | Can be lower, especially with ARCA |
| Cap Structure | Can produce Cap-0 or Cap-1 | Cap-0 (ARCA), Cap-1 (CleanCap®) |
| Flexibility | High, independent of transcript sequence | Dependent on promoter sequence (e.g., CleanCap® AG requires an "AG" start site) |
| Cost | Higher due to enzymes and additional purification steps | Can be more cost-effective, especially at scale with methods like CleanCap® |
| Time | Longer, due to sequential reactions and purifications | Faster, "one-pot" reaction |
Quantitative Performance Comparison
The choice between capping methods often hinges on a trade-off between the simplicity of the workflow and the desired capping efficiency and overall yield of functional mRNA.
| Capping Method | Capping Efficiency | Typical mRNA Yield | Final Cap Structure | Key Considerations |
| Enzymatic (Vaccinia/Faustovirus) | ~100%[3] | High | Cap-0 or Cap-1 (with 2'-O-methyltransferase) | Additional purification steps can lead to some product loss.[3] |
| Co-transcriptional (ARCA) | 50-80%[4] | Lower than enzymatic and CleanCap®[1] | Cap-0 | Requires a high cap analog-to-GTP ratio, which can inhibit transcription.[1] |
| Co-transcriptional (CleanCap® AG) | >95%[1][4] | High, comparable to or exceeding enzymatic[5] | Cap-1 | Requires a specific "AG" transcription initiation site.[6] |
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both enzymatic and co-transcriptional capping.
Experimental Protocols
Below are detailed methodologies for performing enzymatic and co-transcriptional capping.
Enzymatic Capping Protocol (using Faustovirus Capping Enzyme for Cap-1 Structure)
This protocol is adapted for capping up to 50 µg of RNA in a 50 µl reaction to generate a Cap-1 structure in a one-pot reaction.[7]
Materials:
-
Purified, uncapped RNA (up to 50 µg)
-
Nuclease-free water
-
10X Capping Buffer
-
S-adenosylmethionine (SAM) (4 mM)
-
GTP (10 mM)
-
Faustovirus Capping Enzyme (FCE) (e.g., NEB #M2081)
-
mRNA Cap 2'-O-methyltransferase (e.g., NEB #M0366)
Procedure:
-
In a nuclease-free tube, combine up to 50 µg of RNA with nuclease-free water to a final volume of 34 µl.
-
(Optional) To reduce RNA secondary structure, heat the mixture at 65°C for 5 minutes, then place it on ice.[7]
-
On ice, set up the reaction in the following order:
| Component | Volume for 50 µl Reaction | Final Concentration |
| RNA (from step 1) | 34 µl | - |
| 10X Capping Buffer | 5 µl | 1X |
| SAM (4 mM) | 2.5 µl | 0.2 mM |
| GTP (10 mM) | 2.5 µl | 0.5 mM |
| Faustovirus Capping Enzyme | 2 µl | - |
| mRNA Cap 2'-O-methyltransferase | 4 µl | - |
| Total Volume | 50 µl |
-
Mix gently by pipetting and incubate at 37°C for 60 minutes.[7]
-
The resulting Cap-1 mRNA is ready for purification or downstream applications.
Co-transcriptional Capping Protocol (using CleanCap® Reagent AG)
This protocol is for a 40 µl in vitro transcription reaction designed to co-transcriptionally incorporate the CleanCap® AG trinucleotide, resulting in a Cap-1 structure.[6]
Important Note: This protocol requires a DNA template with a T7 promoter followed by an "AG" initiation sequence. Using a standard "GG" initiation sequence will result in uncapped RNA.[6]
Materials:
-
Linearized DNA template with T7 promoter and "AG" start site (1 µg)
-
Nuclease-free water
-
10X Reaction Buffer
-
ATP, CTP, UTP, GTP solution (100 mM each)
-
CleanCap® Reagent AG (100 mM)
-
T7 RNA Polymerase Mix
-
DNase I (RNase-free) and 10X DNase I Buffer (optional)
Procedure:
-
Thaw all components at room temperature, keeping the T7 RNA Polymerase Mix on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume for 40 µl Reaction | Final Concentration |
| Nuclease-free Water | to 40 µl | - |
| 10X Reaction Buffer | 4 µl | 1X |
| ATP (100 mM) | 2 µl | 5 mM |
| CTP (100 mM) | 2 µl | 5 mM |
| UTP (100 mM) | 2 µl | 5 mM |
| GTP (100 mM) | 2 µl | 5 mM |
| CleanCap® Reagent AG (100 mM) | 1.6 µl | 4 mM |
| Linearized DNA Template (1 µg) | X µl | 25 ng/µl |
| T7 RNA Polymerase Mix | 4 µl | - |
| Total Volume | 40 µl |
-
Mix thoroughly by pipetting and incubate at 37°C for 2 hours.[6]
-
(Optional) To remove the DNA template, add 50 µl of nuclease-free water, 10 µl of 10X DNase I Buffer, and 2 µl of DNase I. Incubate at 37°C for 15 minutes.[6]
-
Proceed with the purification of the synthesized Cap-1 mRNA.
Concluding Remarks
The choice between enzymatic and co-transcriptional capping is multifaceted. Enzymatic capping offers the highest capping efficiency and flexibility but at the cost of a more complex and time-consuming workflow.[3][8] Co-transcriptional capping, particularly with advanced analogs like CleanCap®, provides a streamlined, "one-pot" solution with high efficiency, making it an attractive option for high-throughput applications and large-scale manufacturing.[4][8] However, the requirement for specific promoter sequences for some advanced cap analogs needs to be considered during the experimental design phase.[6] Ultimately, the optimal method will depend on the specific research or production goals, balancing the need for efficiency, yield, cost, and the desired final cap structure.
References
- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 4. Co-transcriptional capping [takarabio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Comparing Capping - Aldevron Thought Leadership [aldevron.com]
Evaluating Off-Target Effects of 3'-O-Methylated Cap Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical quality attribute of in vitro transcribed (IVT) mRNA, profoundly influencing its stability, translational efficiency, and immunogenicity. The choice of cap analog during synthesis is a pivotal decision in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of 3'-O-methylated cap analogs, primarily Anti-Reverse Cap Analogs (ARCA), with alternative capping strategies, focusing on their performance and potential off-target effects, supported by experimental data and detailed protocols.
Executive Summary
3'-O-methylated cap analogs, such as ARCA, were developed to overcome the issue of reverse incorporation of the cap structure during in vitro transcription, which can render the resulting mRNA untranslatable.[1][2][3] While successful in ensuring proper orientation, ARCA generates a Cap 0 structure, which can be recognized as "non-self" by the innate immune system, leading to potential off-target immunogenic responses.[4][] Newer alternatives, like the trinucleotide CleanCap® AG, produce a more natural Cap 1 structure co-transcriptionally, leading to higher capping efficiency, increased protein expression, and reduced immunogenicity.[6][7][8]
Performance Comparison of Cap Analogs
The selection of a capping strategy has a direct impact on the yield of functional mRNA and its subsequent protein expression. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Capping Efficiency and mRNA Yield
| Capping Method/Analog | Cap Structure | Typical Capping Efficiency | Relative mRNA Yield | Key Advantages | Key Disadvantages |
| m7GpppG (Standard) | Cap 0 | ~50-70%[8] | Moderate | Cost-effective | High rate of reverse incorporation (~50%)[1][2] |
| ARCA (3'-O-methylated) | Cap 0 | ~70-80%[7] | Lower than enzymatic[3] | Prevents reverse incorporation[1][2] | Lower yield due to GTP competition, immunogenic Cap 0[3][7] |
| CleanCap® AG | Cap 1 | >95%[8] | High[8] | High efficiency, produces Cap 1, streamlined workflow[6][7] | Requires specific "AG" initiation sequence[8] |
| Enzymatic Capping | Cap 1 | >95% | High | High efficiency, produces Cap 1 | Multi-step, longer process, higher cost[6][8] |
Table 2: Comparison of Translational Efficiency
| Cap Analog | Relative Luciferase Activity (vs. m7GpppG) | Fold Increase in Protein Expression (vs. ARCA) | Notes |
| m7GpppG (Standard) | 1.0 | - | Baseline for comparison. |
| ARCA (3'-O-methylated) | ~2.2x[9] | 1.0 | Increased functional mRNA due to correct orientation.[9] |
| CleanCap® AG | - | Significantly Higher[6] | Cap 1 structure enhances translation and stability.[6] |
| Trimethylated Analog | ~2.6x[9] | - | Additional methyl groups may enhance stability.[9] |
Off-Target Effects: Immunogenicity
A primary "off-target" effect of synthetic mRNA is the activation of the innate immune system. This is largely mediated by the recognition of foreign RNA structures by pattern recognition receptors (PRRs) like RIG-I.[] The methylation status of the 5' cap is a key determinant in distinguishing "self" from "non-self" RNA.
-
Cap 0 Structure (from ARCA): Lacks the 2'-O-methylation on the first transcribed nucleotide. This makes it a target for RIG-I, which can trigger an antiviral cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][] This can result in reduced protein expression and potential adverse effects in therapeutic applications.
-
Cap 1 Structure (from CleanCap® and Enzymatic Capping): Contains the 2'-O-methylation, mimicking the cap structure of endogenous eukaryotic mRNA. This modification helps the mRNA evade recognition by RIG-I, leading to a dampened immune response, increased mRNA stability, and sustained protein translation.[][6]
Experimental Protocols
Determination of Capping Efficiency by LC-MS
This protocol provides a method for quantifying the percentage of capped mRNA in a sample.
Principle: The mRNA is digested into smaller fragments using an RNase, and the 5'-terminal fragments are analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of capped and uncapped fragments is used to calculate the capping efficiency.[10][11]
Methodology:
-
Sample Preparation: Purify the in vitro transcribed mRNA to remove unincorporated nucleotides and enzymes.
-
RNase H Digestion:
-
Anneal a biotinylated DNA probe complementary to the 5' end of the mRNA.
-
Incubate with RNase H, which specifically cleaves the RNA strand of the DNA-RNA hybrid. This releases a short 5'-terminal fragment.[10]
-
-
Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated probe and the attached 5' mRNA fragment.[12]
-
LC-MS Analysis:
-
Elute the 5' fragments from the beads.
-
Inject the sample into an LC-MS system equipped with a suitable column for oligonucleotide separation (e.g., ion-pair reversed-phase).
-
Identify the capped and uncapped fragments based on their mass-to-charge ratio.
-
Quantify the peak areas for each species to determine the capping efficiency.
-
In Vitro Translation Assay
This protocol compares the translational efficiency of mRNAs capped with different analogs.
Principle: Equal amounts of different capped mRNAs encoding a reporter protein (e.g., luciferase) are translated in a cell-free system (e.g., rabbit reticulocyte lysate) or by transfection into cultured cells. The amount of protein produced is quantified and used as a measure of translational efficiency.[3][13]
Methodology:
-
mRNA Preparation: Synthesize and purify mRNAs with different cap analogs, ensuring equal quality and concentration.
-
Cell-Free Translation:
-
Add equal amounts of each mRNA to a rabbit reticulocyte lysate system containing all necessary components for translation, including amino acids.
-
Incubate at the optimal temperature for a defined period.
-
Measure the reporter protein activity (e.g., luminescence for luciferase).[13]
-
-
Cell-Based Translation:
-
Transfect equal amounts of each mRNA into a suitable cell line (e.g., HEK293 or HeLa cells) using a transfection reagent.[3][9]
-
Incubate the cells for a specified time (e.g., 16-24 hours).
-
Lyse the cells or collect the supernatant (for secreted reporters) and measure the reporter protein activity.[3]
-
-
Data Analysis: Normalize the reporter activity to a control and compare the relative translational efficiencies of the different cap analogs.
Immunogenicity Assay (RIG-I Activation)
This protocol assesses the potential of different capped mRNAs to trigger an innate immune response.
Principle: The assay measures the upregulation of interferon-stimulated genes (ISGs), such as IFNB1 and ISG15, in response to the introduction of synthetic mRNA into cells. This response is often mediated by the RIG-I pathway.[2][14]
Methodology:
-
Cell Culture: Use a cell line that has a functional RIG-I pathway, such as HEK293 cells.[2]
-
mRNA Transfection: Transfect the cells with equal amounts of mRNA capped with different analogs. Include a positive control (e.g., a known RIG-I agonist like poly(I:C) or uncapped 5'-triphosphate RNA) and a mock-transfected negative control.[2][15]
-
RNA Extraction and qRT-PCR:
-
After a suitable incubation period (e.g., 24-30 hours), harvest the cells and extract total RNA.[2][14]
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., IFNB1, ISG15) and a housekeeping gene for normalization.[2]
-
-
Data Analysis: Calculate the fold change in gene expression for each condition relative to the mock-transfected control. A higher fold change indicates a stronger immunogenic response.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. neb-online.de [neb-online.de]
- 4. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 9. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. [PDF] Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS | Semantic Scholar [semanticscholar.org]
- 13. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3'-O-Methylguanosine-5'-Diphosphate: A Comprehensive Guide
Key Safety and Handling Considerations
3'-O-Methylguanosine-5'-Diphosphate is a modified nucleotide intended for research use only.[1] As with any chemical reagent, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[2] Although it is shipped under ambient temperatures as a non-hazardous chemical, proper personal protective equipment (PPE), including eye protection, gloves, and lab coats, should always be worn.[1][3]
Storage: For short-term storage, a dry, dark environment at 0-4°C is recommended. For long-term storage, the compound should be kept at -20°C.[1][4]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits and concentration thresholds are not explicitly defined for this compound. However, the disposal of related modified nucleic acids is governed by institutional and national guidelines, such as those from the National Institutes of Health (NIH).[5][6] The primary consideration is the decontamination of any material that has come into contact with the substance.
| Parameter | Guideline | Citation |
| Waste Classification | Regulated Medical Waste (RMW) or Chemical Waste | [6] |
| Decontamination of Liquids | Treat with a final concentration of 10% bleach for at least 30 minutes. | [6] |
| Solid Waste Treatment | Autoclaving is the preferred method. | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
-
Identify and Segregate: All materials that have come into contact with this compound, including unused product, solutions, pipette tips, tubes, and contaminated labware, must be segregated from general waste.
-
Use Designated Containers: Collect solid waste in a clearly labeled biohazard or chemical waste container lined with a red bag.[7] Liquid waste should be collected in a separate, leak-proof, and clearly labeled container.
Decontamination Procedures
-
Liquid Waste:
-
Collect all aqueous waste containing this compound in a designated chemical waste container.
-
Add a sufficient amount of fresh bleach to achieve a final concentration of 10%.
-
Allow the solution to sit for a minimum of 30 minutes to ensure complete decontamination.[6]
-
After decontamination, the solution may be eligible for sink disposal, provided it complies with local regulations and does not contain other hazardous materials. Always check with your institution's Environmental Health and Safety (EH&S) department.
-
-
Solid Waste:
-
Place all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) into a designated biohazard bag.
-
The preferred method for treating this waste is steam sterilization (autoclaving).[5]
-
Once autoclaved, the waste can typically be disposed of as regular laboratory waste, but institutional policies may vary.
-
Final Disposal
-
Consult Institutional Guidelines: Always adhere to your institution's specific waste management policies. Contact your EH&S or Biosafety Officer for clarification on the proper disposal stream for decontaminated modified nucleotide waste.
-
Documentation: Maintain records of all waste decontamination and disposal activities as required by your institution and regulatory bodies.[8]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
References
Personal protective equipment for handling 3'-O-Methylguanosine-5'-Diphosphate
For immediate reference, this guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3'-O-Methylguanosine-5'-Diphosphate. It outlines necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
When handling this compound, a modified nucleotide, it is imperative to adhere to standard laboratory safety protocols for handling chemical compounds, particularly when in solid or powdered form. While this compound is generally shipped as non-hazardous, a thorough risk assessment should always precede its use.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound, especially in its powdered form:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are generally suitable. Inspect gloves prior to use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact.[3] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. | If handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe and uncontaminated workspace.
-
Preparation :
-
Ensure the work area, typically a laboratory fume hood or a designated bench with adequate ventilation, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling the Compound :
-
Storage :
-
Store this compound in a tightly sealed container.
-
For long-term storage, it is recommended to keep it in a freezer at -20°C.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection :
-
Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and gloves, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling
Figure 1. Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
